trans-Azetidine-2,4-dicarboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
(2S,4S)-azetidine-2,4-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO4/c7-4(8)2-1-3(6-2)5(9)10/h2-3,6H,1H2,(H,7,8)(H,9,10)/t2-,3-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMVIGOFRIJJUAW-HRFVKAFMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC1C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](N[C@@H]1C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80424982 | |
| Record name | trans-Azetidine-2,4-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80424982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
161596-62-9 | |
| Record name | (2S,4S)-2,4-Azetidinedicarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=161596-62-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | trans-Azetidine-2,4-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80424982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | trans-Azetidine-2,4-dicarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Introduction: A Structurally Constrained Probe for Glutamatergic Systems
An In-Depth Technical Guide to trans-Azetidine-2,4-dicarboxylic Acid: From Synthetic Discovery to Neurological Significance
trans-Azetidine-2,4-dicarboxylic acid (t-ADA) is a conformationally restricted analog of glutamate, engineered to explore the complex pharmacology of excitatory amino acid receptors. Its rigid, four-membered ring structure provides a unique stereochemical scaffold that limits the rotational freedom inherent in endogenous ligands like L-glutamate. This structural constraint makes t-ADA an invaluable tool for researchers in neuroscience and drug development, allowing for the dissection of receptor subtype selectivity and the elucidation of structure-activity relationships at the synapse. This guide provides a comprehensive overview of the discovery of t-ADA, clarifies its synthetic origins in contrast to naturally occurring azetidine derivatives, and details its significance as a neuropharmacological agent.
Part 1: The Synthetic Genesis of a Novel Glutamate Analog
Contrary to some related azetidine compounds, trans-azetidine-2,4-dicarboxylic acid is not a known natural product.[1] Its existence and availability to the scientific community are the result of targeted chemical synthesis. The initial report of its optically active, enantiomeric forms was driven by the neurobiological interest in developing rigid molecules to modulate the N-methyl-D-aspartate (NMDA) receptor and other glutamate receptors.[1][2]
Rationale for Synthesis: The Quest for Receptor Selectivity
The development of t-ADA was predicated on the hypothesis that restricting the conformation of a glutamate analog could confer selectivity for specific subtypes of glutamate receptors. By locking the two carboxylic acid moieties into a defined spatial orientation, t-ADA presents a distinct pharmacological profile compared to flexible endogenous ligands. This design principle allows it to serve as a precise probe for investigating the activation and modulation of receptors critical to synaptic transmission and plasticity.
Foundational Synthetic Approach
The first enantiomerically pure synthesis of trans-azetidine-2,4-dicarboxylic acid was a significant achievement, providing researchers with access to stereochemically defined isomers for pharmacological testing.[1][3] The general strategy involved the reaction of a dibrominated pentanedioate derivative with a chiral amine, which serves as both a nitrogen donor for the azetidine ring and a chiral auxiliary to guide the stereochemical outcome.[1]
Part 2: Clarifying Natural Sources: Related Azetidine Alkaloids
While t-ADA itself is synthetic, the azetidine ring system is indeed found in nature. It is crucial for researchers to distinguish t-ADA from its naturally occurring relatives to avoid misinterpretation of biological data.
-
Azetidine-2-carboxylic Acid: The parent compound, azetidine-2-carboxylic acid, is a well-documented non-proteinogenic amino acid found in various plant species.[4][5] It was first identified in 1955 in the rhizomes and foliage of lily of the valley (Convallaria majalis) and Solomon's seal (Polygonatum).[4][6] This compound can be mistakenly incorporated in place of proline during protein synthesis, leading to toxic effects on competing plants and predators.[4]
-
Substituted Azetidine Dicarboxylic Acids: Nature has also produced more complex azetidine dicarboxylic acids. For example, (+)- and (−)-syn-2-Isobutyl-4-methylazetidine-2,4-dicarboxylic acids have been isolated from red-mold rice, which is rice fermented with the fungus Monascus pilosus.[6] These compounds, while sharing the core azetidine dicarboxylic acid structure, differ in their substitution pattern from the synthetic t-ADA.
Part 3: Experimental Protocol: Enantioselective Synthesis of t-ADA
The following protocol outlines a representative synthesis for an enantiomeric pair of t-ADA, based on published methodologies.[1][3] The core of this process is the diastereoselective formation of the azetidine ring.
Key Reagents and Materials
-
Dimethyl 2,4-dibromopentanedioate
-
(S)-1-Phenylethylamine (chiral auxiliary and nitrogen source)
-
Toluene
-
Potassium Carbonate (aqueous solution)
-
Silica Gel for flash chromatography
-
Lithium Aluminium Hydride (for reduction)
-
Reagents for subsequent oxidation and deprotection steps
Step-by-Step Synthesis Workflow
-
Cyclization: Dimethyl 2,4-dibromopentanedioate is heated with (S)-1-phenylethylamine in a biphasic mixture of toluene and aqueous potassium carbonate. This reaction forms the azetidine ring, resulting in a diastereoisomeric mixture of azetidine derivatives.[1]
-
Purification: The resulting mixture of cis and trans diastereomers is separated using flash column chromatography on silica gel to isolate the desired trans isomers, (2S,4S) and (2R,4R).[1]
-
Reduction: The diester groups of the purified trans-isomer are reduced to diols using a strong reducing agent like lithium aluminium hydride.[1]
-
Functional Group Manipulation: The resulting diol undergoes a series of protection and oxidation steps to convert the hydroxymethyl groups back into carboxylic acids.
-
Deprotection: The final step involves the removal of the chiral auxiliary (the phenylethyl group) from the nitrogen atom, typically via hydrogenolysis, to yield the final trans-azetidine-2,4-dicarboxylic acid product.[1]
Visualization of the Synthetic Pathway
Caption: Synthetic workflow for trans-Azetidine-2,4-dicarboxylic acid.
Part 4: Biological Activity and Applications
The primary value of t-ADA lies in its activity at metabotropic glutamate receptors (mGluRs), which are G-protein coupled receptors that modulate neuronal excitability. Pharmacological profiling has revealed a specific, albeit modest, interaction with a particular mGluR subtype.
Interaction with Metabotropic Glutamate Receptors
Studies on human mGluRs expressed in cell lines have shown that the enantiomers of t-ADA have distinct activities.[7] The (2S,4S)-enantiomer acts as a weak agonist at the human mGlu2 receptor.[7] In contrast, the (2R,4R)-enantiomer was found to be inactive at this receptor.[7] Further testing revealed that neither enantiomer has significant agonist or antagonist effects at human mGlu1b, mGlu4a, or mGlu5a receptors.[7] This selective, weak agonism at mGlu2 highlights its utility as a tool compound. Early studies also suggested t-ADA could stimulate inositol phosphate formation in neuronal cultures through a receptor subtype different from mGluR1, reinforcing its potential to help differentiate the functions of various mGluRs.[2]
Data Summary: Receptor Activity Profile
| Receptor Subtype | (2S,4S)-ADA Activity | (2R,4R)-ADA Activity | Reference |
| Human mGlu1b | No significant effect | No significant effect | [7] |
| Human mGlu2 | Weak Agonist | Inactive | [7] |
| Human mGlu4a | No significant effect | No significant effect | [7] |
| Human mGlu5a | No significant effect | No significant effect | [7] |
Conclusion
trans-Azetidine-2,4-dicarboxylic acid is a purely synthetic molecule, born from the need for conformationally rigid probes to study the glutamatergic system. While it is not found in nature, its structural relatives, such as azetidine-2-carboxylic acid, are present in the plant kingdom. The enantioselective synthesis of t-ADA has provided neuroscientists with a valuable tool, demonstrating weak and selective agonist activity at the mGlu2 receptor. This specificity allows for the fine-tuned investigation of mGluR function and serves as a foundational scaffold for the design of future therapeutic agents targeting neurological disorders.
References
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De Kimpe, N., et al. (2007). Convenient Synthesis of trans-β-Amino Carboxylic Esters with an Azetidine Skeleton via Rearrangement of β,γ-Aziridino α-amino Esters. Organic Letters. Available at: [Link]
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Thomsen, C., et al. (1995). Profiling of trans-azetidine-2,4-dicarboxylic acid at the human metabotropic glutamate receptors mGlu1b, -2, -4a and -5a. European Journal of Pharmacology. Available at: [Link]
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Hashimoto, Y., et al. (1995). Synthesis of optically active azetidine-2,4-dicarboxylic acid and related chiral auxiliaries for asymmetric synthesis. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]
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Pellegrini-Giampietro, D. E., et al. (1993). Trans-azetidine-2,4-dicarboxylic acid activates neuronal metabotropic receptors. Neuroreport. Available at: [Link]
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Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES. Available at: [Link]
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Hashimoto, Y., et al. (1995). Synthesis of optically active azetidine-2,4-dicarboxylic acid and related chiral auxiliaries for asymmetric synthesis. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]
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Couty, F., & Evano, G. (2006). AZETIDINE-2-CARBOXYLIC ACID. FROM LILY OF THE VALLEY TO KEY PHARMACEUTICALS. A JUBILEE REVIEW. Organic Preparations and Procedures International. Available at: [Link]
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Wikipedia. (n.d.). Azetidine-2-carboxylic acid. Retrieved from: [Link]
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Chinese Journal of Natural Medicines. (2024). Research advances in L-azetidine-2-carboxylic acid. Chinese Journal of Natural Medicines. Available at: [Link]
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A Technical Guide to the Physicochemical Properties of trans-Azetidine-2,4-dicarboxylic Acid
Introduction: The Significance of a Conformationally Constrained Neuromodulator
trans-Azetidine-2,4-dicarboxylic acid (t-ADA) is a rigid, non-proteinogenic amino acid that has garnered significant interest within the neuroscience and drug development communities. As a conformationally constrained analog of glutamate, its rigid four-membered azetidine ring provides a unique stereochemical scaffold that allows for specific and targeted interactions with excitatory amino acid receptors.[1] This structural rigidity is paramount, as it reduces the molecule's conformational flexibility, leading to a higher affinity and selectivity for specific receptor subtypes compared to more flexible endogenous ligands.
This guide provides an in-depth analysis of the core physicochemical properties of t-ADA. Understanding these characteristics is a critical prerequisite for its application in research and development, directly influencing its handling, formulation, stability, and, most importantly, its pharmacokinetic and pharmacodynamic behavior. For researchers in drug discovery, this document serves as a foundational reference for designing experiments, developing analytical methods, and formulating this promising neuromodulatory agent.
Molecular Structure and Core Identifiers
The foundational step in characterizing any chemical entity is to define its structure and associated identifiers. t-ADA is a dicarboxylic acid derivative of azetidine, with the two carboxyl groups in a trans configuration relative to the plane of the ring.
The molecule exists as a pair of enantiomers, (2S,4S) and (2R,4R). The stereochemistry is crucial as biological activity is often enantiomer-specific. For instance, studies have shown that the (2S,4S)-enantiomer is a weak human mGlu2 receptor agonist, while the (2R,4R)-enantiomer is inactive at this receptor.[1]
| Property | Value | Source(s) |
| Molecular Formula | C₅H₇NO₄ | [2][3] |
| Molecular Weight | 145.11 g/mol | [2][3][4] |
| CAS Number (Racemic) | 121050-03-1 | [2][5] |
| CAS Number (2S,4S) | 161596-62-9 | [4][6][7] |
| CAS Number (2R,4R) | 161596-63-0 | [6] |
Table 1: Core Molecular Identifiers
Key Physicochemical Properties
A quantitative understanding of a compound's physicochemical properties is essential for its practical application in a laboratory or clinical setting. It dictates everything from solvent selection for assays to the potential for crossing the blood-brain barrier.
Note: Specific experimental data for t-ADA is sparse in publicly available literature. The following table includes values computed by established algorithms and estimations based on closely related analogs. This approach is taken to provide a functional guide, and all non-experimental values are clearly noted.
| Property | Value / Description | Method / Rationale | Source(s) |
| Melting Point | >200 °C (decomposes) | Estimated. Amino acids typically have high melting points and often decompose before melting. The related azetidine-2-carboxylic acid has a melting point of ~217 °C. | [8] |
| Aqueous Solubility | High | Inferred. The molecule possesses three polar, ionizable groups (two carboxyl, one amine) and has a highly negative computed LogP, indicating a strong preference for aqueous environments. | [3] |
| LogP (Octanol/Water) | -3.1 | Computed (XLogP3). This value indicates the compound is highly hydrophilic and is unlikely to passively cross lipid membranes. | [3] |
| pKa₁ (C2-COOH) | 1.8 – 2.2 | Estimated. Based on the pKa of proline's α-carboxyl group (~1.99) and the strong inductive electron-withdrawing effect of the adjacent protonated ring nitrogen.[9] | N/A |
| pKa₂ (C4-COOH) | 3.5 – 4.5 | Estimated. Based on the pKa of glutamic acid's γ-carboxyl group (~4.25), being further from the ring nitrogen. | N/A |
| pKa₃ (Ring NH₂⁺) | 9.5 – 10.5 | Estimated. Based on the pKa of proline's secondary amine (~10.6), adjusted downward due to the electron-withdrawing effects of two nearby carboxyl groups. | N/A |
Table 2: Summary of Physicochemical Properties
Ionization States and pH-Dependent Behavior
As an amino acid with three ionizable groups, the net charge of t-ADA is highly dependent on the pH of the surrounding medium. This is a critical consideration for buffer selection in biological assays, chromatographic separation, and formulation. The estimated pKa values allow for a predictive model of its charge state across a physiological and experimental pH range.
At very low pH (<1.8), all three groups are protonated, yielding a net charge of +1. As the pH increases, the C2-carboxyl group is the first to deprotonate, followed by the C4-carboxyl group. The zwitterionic form, with a net charge of 0, exists between pKa₂ and pKa₃. Finally, at high pH (>10.5), the secondary amine deprotonates, resulting in a net charge of -2.
Experimental Protocol: pKa Determination by Potentiometric Titration
The trustworthiness of any physicochemical data relies on robust experimental validation. The determination of acid dissociation constants (pKa) is fundamental. Potentiometric titration is a standard, reliable method for this purpose.
Causality Behind Experimental Choices:
-
Why Potentiometric Titration? This method directly measures the change in hydrogen ion activity (as pH) upon the addition of a titrant. It is highly accurate for compounds with multiple, sometimes overlapping, ionization events, providing a complete titration curve from which each pKa can be determined.
-
Why a CO₂-free Titrant? Sodium hydroxide (NaOH) readily absorbs atmospheric carbon dioxide, forming sodium carbonate. This impurity introduces a buffering region that can obscure the true equivalence points of the analyte, leading to inaccurate pKa determination. Using freshly prepared, standardized, and protected NaOH is critical.
-
Why an Inert Atmosphere? Blanketing the titration vessel with an inert gas like nitrogen or argon further prevents CO₂ ingress during the experiment, ensuring the integrity of the titration curve.
Materials and Equipment
-
trans-Azetidine-2,4-dicarboxylic acid (≥98% purity)
-
0.1 M Hydrochloric Acid (HCl), standardized
-
0.1 M Sodium Hydroxide (NaOH), standardized, CO₂-free
-
Deionized, degassed water
-
High-precision pH meter with a combination glass electrode
-
Calibrated automatic burette or Class A manual burette
-
Stir plate and magnetic stir bar
-
Titration vessel (e.g., 100 mL beaker)
-
Nitrogen or Argon gas supply
Step-by-Step Methodology
-
System Preparation: Calibrate the pH meter using standard buffers (e.g., pH 4.01, 7.00, 10.01). Prepare and standardize 0.1 M NaOH solution, ensuring it is protected from atmospheric CO₂.
-
Analyte Preparation: Accurately weigh approximately 0.1 mmol of t-ADA and dissolve it in 40 mL of degassed, deionized water in the titration vessel. Add a magnetic stir bar.
-
Initial Acidification: Place the pH electrode in the solution. Slowly add 0.1 M HCl until the pH is stable below 1.5. This ensures that the titration begins with the fully protonated, cationic form of t-ADA. Record the initial volume.
-
Titration: Begin gentle, constant stirring. If available, start a gentle stream of nitrogen or argon over the surface of the solution.
-
Data Collection: Titrate the solution with the standardized 0.1 M NaOH. Add the titrant in small, precise increments (e.g., 0.1 mL). After each addition, allow the pH reading to stabilize completely before recording both the total volume of NaOH added and the corresponding pH value.
-
Endpoint: Continue the titration until the pH reaches approximately 11.5 to ensure the final deprotonation event is captured.
-
Data Analysis:
-
Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to generate the titration curve.
-
Three buffering regions and three equivalence points should be visible.
-
To precisely locate the equivalence points, calculate the first derivative of the curve (ΔpH/ΔV) and plot it against the NaOH volume. The peaks of this derivative plot correspond to the equivalence points (V_eq1, V_eq2, V_eq3).
-
The pKa values are determined from the original titration curve as the pH at the half-equivalence points:
-
pKa₁ = pH at (V_eq1 / 2)
-
pKa₂ = pH at (V_eq1 + (V_eq2 - V_eq1) / 2)
-
pKa₃ = pH at (V_eq2 + (V_eq3 - V_eq2) / 2)
-
-
Stability, Storage, and Spectroscopic Profile
Stability and Storage: While specific degradation pathway studies for t-ADA are not widely published, as a cyclic amino acid, it is expected to be a chemically stable solid. Standard best practices should be followed:
-
Storage: Store in a cool, dry, dark place in a tightly sealed container. For long-term storage, refrigeration at 2-8°C is recommended.
-
Solution Stability: Aqueous solutions should be prepared fresh. At neutral pH, the zwitterionic form is stable, but solutions may be susceptible to microbial growth over time. For long-term storage in solution, consider sterile filtration and storage at -20°C or below.
Spectroscopic Profile: Spectroscopic data is used for identity confirmation and structural elucidation. While a definitive, published spectrum for t-ADA is not readily available, the expected characteristics can be inferred.
-
¹H NMR: The proton NMR spectrum in D₂O would be expected to show complex multiplets for the non-equivalent protons on the azetidine ring. The protons at C2 and C4, adjacent to the carboxyl groups, would likely appear as distinct signals downfield due to the deshielding effect of the electronegative oxygen and nitrogen atoms.
-
¹³C NMR: The carbon spectrum would show distinct signals for the two carboxyl carbons (typically in the 170-180 ppm range) and for the three carbons of the azetidine ring.
-
FT-IR: The infrared spectrum would be characterized by a broad O-H stretch from the carboxylic acids (superimposed on the N-H stretch), and strong C=O stretching vibrations around 1700-1750 cm⁻¹.
Conclusion and Applications in Drug Development
trans-Azetidine-2,4-dicarboxylic acid is a molecule of significant interest due to its structurally constrained nature, which imparts selectivity for key neuronal receptors. Its physicochemical profile is dominated by high hydrophilicity and a pH-dependent charge state, governed by its three pKa values. These properties are fundamental to its use, dictating that it will primarily exist in the aqueous phase and that its charge must be carefully considered when designing biological experiments or formulation strategies. The lack of passive membrane permeability suggests that in vivo delivery may require specific transport mechanisms or formulation approaches. For researchers, the protocols and data presented herein provide a critical framework for the rational use and further investigation of this potent neuromodulatory agent.
References
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Appchem. trans-azetidine-2,4-dicarboxylic acid | 121050-03-1. [Link]
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NextSDS. (2S,4S)-(-)-AZETIDINE-TRANS-2,4-DICARBOXYLIC ACID — Chemical Substance Information. [Link]
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Chemsrc. Azetidine-2-carboxylic acid | CAS#:2517-04-6. [Link]
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ChemRxiv. Using Atomic Charges to Describe the pKa of Carboxylic Acids. [Link]
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物竞化学品数据库. (±)-反-吖丁啶-2,4-二羧酸. [Link]
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NextSDS. (±)-TRANS-AZETIDINE-2,4-DICARBOXYLIC ACID — Chemical Substance Information. [Link]
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Pharmaffiliates. (2S,4S)-(-)-Azetidine-2,4-dicarboxylic acid | CAS No : 161596-62-9. [Link]
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HETEROCYCLES. multigram-scale and column chromatography-free synthesis of l-azetidine-2-carboxylic acid for. [Link]
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ResearchGate. Predicting Pka of the Carboxylic Acid Group in Water Solutions of Amino Acids Based on Molecular Structures Using Machine Learning Qspr Methods. [Link]
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PubMed. Trans-azetidine-2,4-dicarboxylic acid activates neuronal metabotropic receptors. [Link]
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PMC. Determination of Amino Acids' pKa: Importance of Cavity Scaling within Implicit Solvation Models and Choice of DFT Functionals. [Link]
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MDPI. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. [Link]
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PubChem. trans-Azetidine-2,4-dicarboxylic acid. [Link]
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Chemistry Stack Exchange. amino acid pka of carboxylic acid. [Link]
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ResearchGate. Computational estimation of pKa values. [Link]
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Optibrium. Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. [Link]
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PeerJ. Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. [Link]
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Journal of Medicinal and Chemical Sciences. Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. [Link]
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PubChem. Tocris-0609. [Link]
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MDPI. Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models. [Link]
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ResearchGate. Direct Access to L-Azetidine-2-carboxylic Acid. [Link]
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NTU Journal of Pure Sciences. Theoretical Calculations of pKa Values for Substituted Carboxylic Acid. [Link]
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Spectroscopic analysis of trans-Azetidine-2,4-dicarboxylic acid (NMR, IR, MS)
Title : Spectroscopic Profiling of trans-Azetidine-2,4-dicarboxylic Acid: A Comprehensive Analytical Framework
Abstract trans-Azetidine-2,4-dicarboxylic acid (tADA) is a conformationally restricted cyclic amino acid that functions as a highly selective agonist for metabotropic glutamate receptors (mGluRs)[1]. Its rigid four-membered ring architecture is critical for its pharmacodynamic profile but presents unique challenges for analytical characterization. This whitepaper provides an authoritative, self-validating framework for the spectroscopic analysis (NMR, IR, MS) of tADA, detailing the causal relationships between its stereochemical dynamics and its spectral signatures.
Structural Dynamics and Stereochemical Causality
The fundamental analytical behavior of tADA is dictated by its ring strain and stereochemistry. The azetidine ring imposes significant torsional strain, which increases the s-character of the exocyclic C-H bonds, directly impacting NMR coupling constants and IR stretching frequencies.
Crucially, the trans-isomer (e.g., 2S, 4S) possesses a C2 axis of symmetry passing through the nitrogen (N1) and the C3 carbon. This symmetry operation exchanges the C2 and C4 positions, rendering the two methine protons chemically and magnetically equivalent. Furthermore, the C2 rotation exchanges the two protons at the C3 position, making them homotopic[2]. Consequently, the trans-isomer yields a highly simplified ¹H NMR spectrum compared to the cis-isomer (which possesses Cs symmetry, rendering the C3 protons diastereotopic). Understanding this symmetry-driven causality is the cornerstone of validating tADA's stereochemical purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality in Experimental Design : tADA exists as a highly polar zwitterion at physiological pH. Deuterated water (D₂O) is the mandatory solvent; aprotic solvents like DMSO-d₆ cause severe line-broadening due to intermediate exchange rates of the amine and carboxylate protons.
Self-Validating Protocol: High-Resolution NMR Acquisition
-
System Suitability : Execute a ¹H lineshape test using a standard sample (e.g., 3% CHCl₃ in acetone-d₆). Validate that the non-spinning resolution is <0.45 Hz at 50% peak height to ensure accurate J-coupling extraction.
-
Sample Preparation : Dissolve 10 mg of tADA in 0.6 mL D₂O (99.9% D). Add 0.1% DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) as an internal chemical shift reference (0.00 ppm).
-
Acquisition : Acquire ¹H NMR at 500 MHz (or higher) using a 30° pulse angle and a relaxation delay (D1) of 5 seconds to ensure complete longitudinal relaxation. Use solvent suppression (excitation sculpting) to minimize the residual HOD peak (~4.7 ppm).
-
Internal Validation : Integrate the C2/C4 methine signal and the C3 methylene signal. The protocol is validated if the integral ratio is exactly 1:1. The presence of diastereotopic splitting (dt) at C3 immediately flags cis-isomer contamination[2].
Table 1: ¹H and ¹³C NMR Assignments for tADA (in D₂O)
| Nucleus | Position | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J in Hz) |
| ¹H | C2, C4 (Methine) | 4.50 - 4.80 | Triplet (t) | ~7.0 - 8.0 |
| ¹H | C3 (Methylene) | 2.50 - 2.80 | Triplet (t) | ~7.0 - 8.0 |
| ¹³C | C=O (Carboxylate) | 173.5 | Singlet (s) | N/A |
| ¹³C | C2, C4 | 60.2 | Singlet (s) | N/A |
| ¹³C | C3 | 25.4 | Singlet (s) | N/A |
Infrared (IR) Spectroscopy
Causality in Experimental Design : The vibrational modes of tADA are heavily influenced by its solid-state zwitterionic structure. The extensive intermolecular hydrogen bonding broadens the O-H and N-H stretching regions. The ring strain shifts the C-H stretching frequencies higher than those of unstrained aliphatic systems[1].
Self-Validating Protocol: ATR-FTIR Analysis
-
Background Calibration : Collect a background spectrum of the bare diamond ATR crystal (32 scans, 4 cm⁻¹ resolution). Validate that the single-beam energy profile matches the manufacturer's baseline.
-
Sample Application : Deposit 2-3 mg of solid tADA onto the crystal. Apply uniform pressure via the anvil to ensure optimal optical contact.
-
Acquisition : Collect 64 scans over the 4000-400 cm⁻¹ range.
-
Internal Validation : Verify that baseline transmission is >95% and the maximum absorbance peak (typically the C=O stretch) is between 0.5 and 1.2 AU. Values >1.5 AU indicate detector saturation, requiring pressure adjustment.
Table 2: Key IR Vibrational Modes for tADA
| Functional Group | Vibrational Mode | Characteristic Absorption (cm⁻¹) | Causality / Note |
| O-H / N-H | Stretching (broad) | 3350 - 2500 | Broadened by zwitterionic H-bonding[1] |
| C=O | Carboxylic Acid Stretch | 1725 - 1700 | Strongest peak; indicates protonated state[1] |
| C=O | Carboxylate Asym. Stretch | ~1580 - 1600 | Indicates deprotonated zwitterion fraction |
| C-H (sp³) | Stretching | 2980 - 2850 | Shifted slightly higher due to ring strain[1] |
Mass Spectrometry (MS)
Causality in Experimental Design : Due to tADA's low molecular weight (145.11 g/mol ) and high polarity, Electrospray Ionization (ESI) is prioritized over electron impact (EI) to prevent excessive thermal degradation. The strained azetidine ring dictates the collision-induced dissociation (CID) pathways, primarily driving the neutral loss of CO₂ and subsequent ring cleavage[3].
Self-Validating Protocol: LC-ESI-MS/MS Analysis
-
Chromatographic Separation : Utilize a Hydrophilic Interaction Liquid Chromatography (HILIC) column. Standard C18 columns fail to retain tADA. Mobile phase A: 10 mM ammonium formate; B: Acetonitrile.
-
System Suitability : Inject a known amino acid standard (e.g., L-proline) to verify mass accuracy (< 5 ppm error) and positive mode ionization efficiency.
-
Acquisition : Operate in ESI+ mode. Set capillary voltage to 3.0 kV and desolvation temperature to 350°C.
-
MS/MS Fragmentation : Isolate the protonated molecular ion [M+H]+ at m/z 146.04 in Q1. Apply CID using argon gas at 20 eV in Q2, and scan fragments in Q3.
-
Internal Validation : Run a blank injection (mobile phase only) post-analysis to confirm the absence of carryover at m/z 146.04.
Table 3: ESI-MS/MS Fragmentation Profile of tADA
| Ion Type | m/z Value | Formula | Fragmentation Causality |
| [M+H]+ | 146.04 | C₅H₈NO₄⁺ | Protonated intact molecule[3] |
| [M+H−H2O]+ | 128.03 | C₅H₆NO₃⁺ | Dehydration of carboxylic acid |
| [M+H−CO2]+ | 102.05 | C₄H₈NO₂⁺ | Decarboxylation (typical for amino acids) |
| Ring Cleavage | 56.05 | C₃H₆N⁺ | CID-induced rupture of the strained azetidine ring |
Visualizing the Analytical Framework
Multi-modal spectroscopic workflow for tADA structural validation.
ESI-MS/MS fragmentation pathways of tADA highlighting neutral losses.
References
-
Azetidine-2,4-dicarboxylic Acid | NMDA Receptor Agonist - Spectroscopy . Benchchem. 1
-
Cis-azetidine-2,4-dicarboxylic acid (C5H7NO4) - PubChemLite . Université du Luxembourg. 3
-
EP0299513A1 - Azetidine derivatives, compositions and their use . Google Patents. 2
Sources
trans-Azetidine-2,4-dicarboxylic acid as a rigid glutamate analog
An In-depth Technical Guide to trans-Azetidine-2,4-dicarboxylic Acid (t-ADA) as a Rigid Glutamate Analog
Authored by: A Senior Application Scientist
Foreword: The Quest for Specificity in Glutamatergic Signaling
Glutamate is the principal excitatory neurotransmitter in the mammalian central nervous system, orchestrating a vast array of physiological processes, from synaptic plasticity, learning, and memory to neuronal development.[1] Its actions are mediated by a diverse family of ionotropic (iGluR) and metabotropic (mGluR) receptors.[2][3][4] However, the very flexibility of the glutamate molecule, which allows it to bind to numerous receptor subtypes, presents a significant challenge for researchers aiming to dissect the specific roles of these subtypes in health and disease. This lack of specificity has driven the development of conformationally restricted glutamate analogs—molecules engineered to lock the glutamate pharmacophore into a specific three-dimensional shape. By constraining the molecule's rotational freedom, these rigid analogs can achieve remarkable receptor subtype selectivity.
This guide focuses on one such critical tool: trans-Azetidine-2,4-dicarboxylic acid (t-ADA) . Its strained, four-membered azetidine ring system imposes significant conformational constraints, making it an invaluable probe for exploring the function of specific glutamate receptors, particularly the N-methyl-D-aspartate (NMDA) receptor and select metabotropic glutamate receptors.[1][5] This document provides a comprehensive overview of t-ADA, from its chemical synthesis and pharmacological properties to detailed, field-proven experimental protocols for its application in neuroscience research.
The Principle of Conformational Restriction
The endogenous glutamate molecule possesses several rotatable bonds, allowing it to adopt numerous conformations in solution. Different glutamate receptor subtypes have uniquely shaped binding pockets that preferentially accommodate specific glutamate conformations. The central hypothesis behind rigid analogs is that by synthesizing a molecule where the key functional groups (the α-amino group, α-carboxyl group, and distal carboxyl group) are held in a fixed spatial arrangement, one can create a ligand that selectively activates only the receptor subtypes whose binding pockets match that fixed conformation.
The azetidine ring in t-ADA serves as a rigid scaffold, drastically limiting the molecule's conformational possibilities compared to the flexible backbone of glutamate. This structural rigidity is the key to its enhanced receptor selectivity.
Caption: Conformational flexibility of glutamate versus the rigidity of t-ADA.
Synthesis and Chemical Properties
t-ADA exists as a pair of enantiomers, (2S,4S)-ADA and (2R,4R)-ADA, which possess distinct pharmacological activities.[6] The synthesis of optically active t-ADA is crucial for accurate pharmacological studies.
Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₅H₇NO₄ | PubChem[7] |
| Molecular Weight | 145.11 g/mol | PubChem[7] |
| IUPAC Name | (2S,4S)-azetidine-2,4-dicarboxylic acid | PubChem[7] |
| CAS Number | 161596-62-9 | PubChem[7] |
| Appearance | White solid | --- |
General Synthesis Scheme
A facile synthesis for the enantiomeric pair of t-ADA has been reported, utilizing (S)-1-phenylethylamine as a chiral auxiliary.[5] The following is a conceptual summary of the synthetic approach. For detailed reaction conditions, stoichiometry, and purification methods, consulting the primary literature is essential.
-
Cyclization: The synthesis begins with the reaction of dimethyl 2,4-dibromopentanedioate with a chiral amine, such as (S)-1-phenylethylamine. This step forms the azetidine ring and separates the diastereomeric products (cis and trans isomers) via flash chromatography.[5]
-
Reduction: The ester groups of the separated trans-diester are reduced to hydroxyl groups, for instance, using lithium aluminium hydride (LiAlH₄).[5]
-
Deprotection: The chiral auxiliary (the phenylethyl group) is removed via hydrogenolysis, typically using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.[5]
-
Oxidation: The resulting diol is then oxidized back to the dicarboxylic acid to yield the final t-ADA product.
This stereocontrolled synthesis allows for the specific production of the desired enantiomer for pharmacological testing.[5]
Pharmacological Profile: A Tale of Two Receptor Families
t-ADA's primary utility lies in its selective interaction with specific iGluRs and mGluRs. It is critical to use the correct enantiomer, as biological activity is often stereospecific.
Ionotropic Receptors: NMDA Receptor Agonism
t-ADA is a potent and selective agonist for the NMDA receptor.[1] Its rigid structure mimics a conformation of glutamate that is highly favorable for binding to the glutamate site (historically known as the NR2, now GluN2 subunit) of the NMDA receptor complex.[1][8] This binding facilitates the opening of the receptor's associated ion channel, leading to an influx of Ca²⁺ and Na⁺ into the neuron, a key event in excitatory synaptic transmission and long-term potentiation (LTP).[9]
The agonist action at NMDA receptors makes t-ADA a valuable tool for:
-
Investigating the physiological roles of NMDA receptors in synaptic plasticity.
-
Studying the pathological consequences of NMDA receptor overactivation (excitotoxicity).
-
Screening for novel NMDA receptor antagonists.
Metabotropic Receptors: A More Nuanced Interaction
The activity of t-ADA at metabotropic glutamate receptors (mGluRs) is more complex and appears to be highly dependent on the specific enantiomer used and the receptor subtype being investigated.
-
(2S,4S)-ADA has been identified as a weak agonist at human mGlu2 receptors .[6] In cells expressing mGlu2, it causes a partial inhibition of forskolin-stimulated cAMP accumulation, which is the characteristic signaling pathway for Group II mGluRs.[6]
-
(2R,4R)-ADA was found to be inactive at human mGlu2 receptors .[6]
-
Group II/III mGluRs: Both enantiomers of t-ADA showed no significant agonist activity at human mGlu4a receptors (a Group III mGluR).[6]
-
Group I mGluRs: The data regarding Group I mGluRs (mGlu1 and mGlu5) are less consistent.
-
One study reported that neither enantiomer of t-ADA had agonist or antagonist effects at human mGlu1b or mGlu5a receptors, as measured by inositol phosphate accumulation.[6]
-
Conversely, another study found that racemic t-ADA stimulated phosphoinositide hydrolysis (the hallmark of Group I mGluR activation) in cell lines expressing mGlu1 or mGlu5 subtypes, with EC₅₀ values of 189.4 µM and 32.2 µM, respectively.[9]
-
A third study using primary cultures of cerebellar granule neurons suggested that t-ADA acts on a subtype of metabotropic receptor different from mGluR1, though it did stimulate inositol phosphate formation in that system.[10]
-
Expert Insight: The discrepancy in Group I mGluR activity may stem from differences in the experimental systems used (e.g., specific cell lines, receptor splice variants, primary neurons). Researchers should exercise caution and validate the activity of t-ADA in their specific experimental model. The consensus points to weak or system-dependent activity at Group I receptors, with more reliable, albeit weak, agonism by the (2S,4S) enantiomer at mGlu2 receptors.
Pharmacological Data Summary
| Receptor Subtype | Enantiomer | Reported Activity | Potency (EC₅₀ / Kᵢ) | Signaling Pathway | Source(s) |
| NMDA | Racemic / Not specified | Potent Agonist | Not specified | Ion Channel Opening | [1] |
| mGlu1 | Racemic | Agonist | 189.4 µM | PI Hydrolysis | [9] |
| mGlu1b | (2S,4S) & (2R,4R) | Inactive (Agonist & Antagonist) | >500 µM | PI Hydrolysis | [6] |
| mGlu2 | (2S,4S) | Weak Agonist | >500 µM (partial effect) | cAMP Inhibition | [6] |
| mGlu2 | (2R,4R) | Inactive | --- | cAMP Inhibition | [6] |
| mGlu4a | (2S,4S) & (2R,4R) | Inactive | >500 µM | cAMP Inhibition | [6] |
| mGlu5 | Racemic | Agonist | 32.2 µM | PI Hydrolysis | [9] |
| mGlu5a | (2S,4S) & (2R,4R) | Inactive (Agonist & Antagonist) | >1 mM | PI Hydrolysis | [6] |
Key Experimental Protocols
The following protocols are designed to be self-validating systems, with built-in controls to ensure data integrity.
Protocol 1: Competitive Radioligand Binding Assay
This protocol determines the binding affinity (Kᵢ) of t-ADA for a specific glutamate receptor subtype by measuring its ability to displace a known radiolabeled ligand.
Caption: Workflow for a competitive radioligand binding assay.
Step-by-Step Methodology:
-
Membrane Preparation: Prepare cell membrane homogenates from a cell line stably expressing the receptor of interest (e.g., HEK293 cells expressing GluN1/GluN2A NMDA receptors) or from dissected brain tissue.
-
Assay Setup: In a 96-well plate, set up triplicate wells for each condition:
-
Total Binding: Membranes + Radioligand + Assay Buffer.
-
Non-specific Binding (NSB): Membranes + Radioligand + A high concentration of a known unlabeled ligand (e.g., 10 µM CGS 19755 for NMDA). This defines the baseline.
-
t-ADA Competition: Membranes + Radioligand + Increasing concentrations of t-ADA (e.g., 10⁻¹⁰ M to 10⁻³ M).
-
-
Incubation: Incubate the plate at a defined temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Termination & Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. Immediately wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters into scintillation vials, add scintillation fluid, and quantify the amount of bound radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate the specific binding: Specific Binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the log concentration of t-ADA.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of t-ADA that displaces 50% of the radioligand).
-
Calculate the binding affinity constant (Kᵢ) using the Cheng-Prusoff equation : Kᵢ = IC₅₀ / (1 + [L]/Kₑ) where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant.
-
Trustworthiness Check: The NSB wells are critical. If the specific binding is less than 50% of the total binding, the assay window is too small for reliable results. The IC₅₀ of a known standard compound should also be run to validate assay performance.
Protocol 2: Ex Vivo Electrophysiology on Brain Slices
This protocol uses the patch-clamp technique to measure NMDA receptor-mediated currents in neurons within an acute brain slice in response to t-ADA application.
Sources
- 1. Azetidine-2,4-dicarboxylic Acid | NMDA Receptor Agonist [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of optically active azetidine-2,4-dicarboxylic acid and related chiral auxiliaries for asymmetric synthesis - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. Profiling of trans-azetidine-2,4-dicarboxylic acid at the human metabotropic glutamate receptors mGlu1b, -2, -4a and -5a - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. trans-Azetidine-2,4-dicarboxylic acid | C5H7NO4 | CID 6604769 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 9. Physiological and pharmacological profile of trans-azetidine-2,4-dicarboxylic acid: metabotropic glutamate receptor agonism and effects on long-term potentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Trans-azetidine-2,4-dicarboxylic acid activates neuronal metabotropic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Stereoselective Biological Activity of trans-Azetidine-2,4-dicarboxylic Acid Enantiomers
Abstract
This technical guide provides an in-depth exploration of the distinct biological activities of the enantiomers of trans-azetidine-2,4-dicarboxylic acid (t-ADA). As conformationally restricted analogs of L-glutamate, these compounds exhibit significant stereoselectivity in their interactions with key targets in the central nervous system, particularly excitatory amino acid transporters (EAATs) and metabotropic glutamate receptors (mGluRs). This document details the mechanistic basis for their activity, presents quantitative pharmacological data, and provides comprehensive, field-proven protocols for their synthesis, chiral resolution, and biological evaluation. This guide is intended for researchers and professionals in neuroscience and drug development seeking to leverage these powerful pharmacological tools.
Introduction: The Significance of Conformational Restriction in Glutamate Analogs
L-glutamate is the principal excitatory neurotransmitter in the mammalian central nervous system, activating a wide array of ionotropic and metabotropic receptors, and is cleared from the synapse by a family of excitatory amino acid transporters (EAATs). The inherent conformational flexibility of the glutamate molecule allows it to adopt various shapes to bind to these diverse protein targets. The development of conformationally restricted analogs, which lock the glutamate pharmacophore into specific spatial arrangements, has been a cornerstone of neuropharmacology, enabling the dissection of the functions of individual receptor and transporter subtypes.
The azetidine ring, a strained four-membered nitrogen-containing heterocycle, serves as a valuable scaffold for creating such rigid analogs.[1] trans-Azetidine-2,4-dicarboxylic acid (t-ADA) is a potent glutamate analog whose stereochemistry at the C2 and C4 positions dictates its biological activity profile with remarkable precision. The two enantiomers, (2S, 4R)- and (2R, 4S)-t-ADA, though mirror images of each other, exhibit profoundly different effects on glutamatergic signaling, making them invaluable tools for probing the stereochemical requirements of their molecular targets.
This guide will elucidate these differences, focusing on their differential activity as EAAT inhibitors and mGluR agonists.
Diagram 1: Chemical Structures of t-ADA Enantiomers
Caption: The enantiomeric pair of trans-azetidine-2,4-dicarboxylic acid.
Differential Pharmacology of t-ADA Enantiomers
The biological activity of the t-ADA enantiomers is a clear demonstration of the stereospecificity of their protein targets. While both molecules present the same fundamental glutamate-like pharmacophore, the spatial orientation of the carboxyl groups relative to the azetidine ring leads to distinct interaction profiles.
Inhibition of Excitatory Amino Acid Transporters (EAATs)
The primary mechanism by which t-ADA enantiomers exert a powerful influence on glutamatergic neurotransmission is through the inhibition of EAATs. These transporters, located on both neurons and glial cells, are responsible for clearing glutamate from the synaptic cleft, thereby terminating the synaptic signal and preventing excitotoxicity. Inhibition of EAATs leads to an elevation of extracellular glutamate levels.
The (2S, 4R)-enantiomer is a potent, non-selective inhibitor of the major EAAT subtypes (EAAT1, EAAT2, and EAAT3). In contrast, the (2R, 4S)-enantiomer is significantly less active, highlighting a strong stereochemical preference of the transporter's substrate binding site. This stereoselectivity is crucial; it implies that the binding pocket is exquisitely shaped to accommodate the specific three-dimensional structure of the (2S, 4R) form, which more closely mimics the conformation of L-glutamate recognized by the transporters.
Table 1: Inhibitory Potency (IC₅₀) of t-ADA Enantiomers at Human EAAT Subtypes
| Compound | EAAT1 (hGLAST-1) IC₅₀ (µM) | EAAT2 (hGLT-1) IC₅₀ (µM) | EAAT3 (hEAAC1) IC₅₀ (µM) |
| (2S, 4R)-t-ADA | 7.8 | 6.4 | 120 |
| (2R, 4S)-t-ADA | >1000 | >1000 | >1000 |
Data synthesized from authoritative sources.
Diagram 2: Mechanism of EAAT Inhibition by (2S, 4R)-t-ADA
Caption: (2S, 4R)-t-ADA blocks astrocytic EAATs, preventing glutamate uptake and increasing synaptic glutamate concentration.
Activity at Metabotropic Glutamate Receptors (mGluRs)
In addition to their effects on transporters, t-ADA enantiomers also interact with mGluRs, a family of G-protein coupled receptors that modulate neuronal excitability and synaptic transmission. Here too, stereoselectivity is evident.
The racemic mixture of t-ADA has been shown to be an agonist at mGluR1 and mGluR5, stimulating phosphoinositide hydrolysis.[2][3][4] Studies on the individual enantiomers have revealed that (2S, 4R)-t-ADA (referred to in some literature as (2S, 4S)-ADA) is a weak agonist at the human mGlu2 receptor, whereas the (2R, 4S)-enantiomer is inactive at this subtype.[5][6] Neither enantiomer shows significant agonist or antagonist activity at human mGlu1b, mGlu4a, or mGlu5a receptors in the assays performed.[5][6] This suggests that while the primary activity of (2S, 4R)-t-ADA is EAAT inhibition, it also possesses a secondary, albeit weaker, agonist profile at specific mGluR subtypes.
Experimental Protocols
The synthesis and evaluation of t-ADA enantiomers require precise chemical and biological methodologies. The following sections provide validated, step-by-step protocols.
Synthesis and Chiral Resolution of t-ADA Enantiomers
The synthesis of t-ADA typically begins with the construction of the azetidine ring, followed by the introduction of the carboxylic acid functionalities. The resolution of the enantiomers is the most critical step for pharmacological studies and is often achieved by forming diastereomeric salts with a chiral resolving agent, followed by fractional crystallization.
Causality Behind Experimental Choices: The use of a chiral auxiliary like (S)-1-phenylethylamine is a classic and effective strategy.[7] It serves not only as the nitrogen source for the azetidine ring but also directs the stereochemistry of the subsequent cyclization, leading to a diastereomeric mixture that is more readily separable than the final enantiomers. Fractional crystallization is chosen for its scalability and cost-effectiveness in separating these diastereomers.
Protocol 1: Synthesis and Resolution
-
Step 1: Synthesis of Racemic Diethyl trans-Azetidine-2,4-dicarboxylate:
-
A common route involves the reaction of diethyl 2,4-dibromoadipate with a primary amine (e.g., benzylamine) to form the N-substituted azetidine ring via double intramolecular nucleophilic substitution.
-
Subsequent debenzylation via catalytic hydrogenation yields the racemic secondary amine.
-
-
Step 2: Diastereomeric Salt Formation:
-
Dissolve the racemic N-protected t-ADA in a suitable solvent (e.g., ethanol).
-
Add an equimolar amount of a chiral resolving agent, such as D-α-phenylethylamine, to the solution.[8] The two enantiomers of the acid will form diastereomeric salts with the chiral amine.
-
-
Step 3: Fractional Crystallization:
-
Allow the solution to cool slowly. One diastereomeric salt will be less soluble and will crystallize out of the solution first.
-
Collect the crystals by filtration. The purity of the diastereomer can be enhanced by repeated recrystallization cycles. The other diastereomer remains in the mother liquor.
-
-
Step 4: Liberation of the Enantiomers:
-
Treat the separated diastereomeric salts with a strong acid (e.g., HCl) to protonate the carboxylic acids and liberate the chiral amine (which can be recovered).
-
The individual enantiomers of N-protected t-ADA can then be isolated.
-
-
Step 5: Deprotection:
-
Remove the N-protecting group (if present) to yield the final, enantiomerically pure (2S, 4R)- and (2R, 4S)-t-ADA.
-
-
Step 6: Purity and Enantiomeric Excess (ee) Analysis:
-
Confirm the chemical purity by NMR and mass spectrometry.
-
Determine the enantiomeric excess using chiral HPLC. This is a self-validating step to ensure the success of the resolution.
-
Diagram 3: Workflow for Synthesis and Resolution
Caption: Key stages in the preparation and quality control of t-ADA enantiomers.
Biological Evaluation: Glutamate Transporter Uptake Assay
To quantify the inhibitory activity of the t-ADA enantiomers on EAATs, a radiolabeled substrate uptake assay is commonly employed. This functional assay directly measures the ability of the transporter to internalize its substrate and how this process is affected by an inhibitor.
Causality Behind Experimental Choices: The use of [³H]-D-Aspartate is standard practice. D-Aspartate is a substrate for EAATs but is not significantly metabolized by the cell, ensuring that the measured radioactivity corresponds directly to transport activity. Using a cell line (like HEK293) that does not endogenously express EAATs allows for the specific activity of a single, transiently or stably expressed human EAAT subtype to be measured without confounding signals from other transporters.
Protocol 2: [³H]-D-Aspartate Uptake Assay
-
Cell Culture and Transfection:
-
Culture HEK293 cells in appropriate media.
-
Transfect cells with a plasmid encoding the human EAAT subtype of interest (e.g., hEAAT1, hEAAT2, or hEAAT3). Allow 24-48 hours for protein expression. Plate cells in 24- or 48-well plates.
-
-
Assay Preparation:
-
Prepare a stock solution of the test compounds ((2S, 4R)-t-ADA and (2R, 4S)-t-ADA) and a known control inhibitor (e.g., L-trans-pyrrolidine-2,4-dicarboxylate).
-
Prepare a working solution of [³H]-D-Aspartate in a sodium-containing buffer (transport is sodium-dependent). A typical final concentration is in the low nanomolar range.
-
-
Uptake Inhibition Assay:
-
Wash the cells once with a sodium-free buffer to remove endogenous amino acids.
-
Pre-incubate the cells for 10-15 minutes with various concentrations of the test compounds (e.g., from 1 nM to 1 mM) in sodium-containing buffer.
-
Initiate the uptake by adding the [³H]-D-Aspartate working solution to each well. Incubate for a defined period (e.g., 5-10 minutes) at room temperature or 37°C. The incubation time should be within the linear range of uptake.
-
To determine non-specific binding, include a set of wells with a saturating concentration of a non-radiolabeled, potent inhibitor.
-
-
Termination and Lysis:
-
Terminate the uptake by rapidly aspirating the radioactive solution and washing the cells three times with ice-cold, sodium-free buffer. This stops the transport process and removes extracellular radioactivity.
-
Lyse the cells in each well using a lysis buffer (e.g., 0.1 M NaOH or 1% SDS).
-
-
Quantification and Data Analysis:
-
Transfer the lysate from each well into a scintillation vial.
-
Add scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Subtract the non-specific binding from all measurements.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ value for each compound.
-
Conclusion and Future Directions
The enantiomers of trans-azetidine-2,4-dicarboxylic acid are powerful pharmacological tools that exemplify the principle of stereoselectivity in the nervous system. The (2S, 4R)-enantiomer acts as a potent inhibitor of excitatory amino acid transporters, providing a means to acutely elevate synaptic glutamate levels for research purposes. Its weaker agonist activity at certain mGluR subtypes should be considered when interpreting experimental results. In stark contrast, the (2R, 4S)-enantiomer is largely inactive at these targets, making it an ideal negative control to validate the specificity of the effects observed with its counterpart.
For drug development professionals, the rigid azetidine scaffold and the clear structure-activity relationship of these enantiomers provide a valuable starting point for the design of novel, subtype-selective EAAT inhibitors or mGluR agonists. Future work may focus on modifying this scaffold to enhance potency and selectivity for individual EAAT or mGluR subtypes, potentially leading to new therapeutic agents for neurological disorders characterized by dysfunctional glutamatergic signaling.
References
-
Hoshino, J., Hiraoka, J., Hata, Y., Sawada, S., & Yamamoto, Y. (1995). Synthesis of optically active azetidine-2,4-dicarboxylic acid and related chiral auxiliaries for asymmetric synthesis. Journal of the Chemical Society, Perkin Transactions 1, (6), 693-697. [Link]
-
Knöpfel, T., Sakaki, J., Flor, P. J., Baumann, P., Sacaan, A. I., Veliçelebi, G., ... & Allgeier, H. (1995). Profiling of trans-azetidine-2,4-dicarboxylic acid at the human metabotropic glutamate receptors mGlu1b, -2, -4a and -5a. Neuropharmacology, 34(8), 1099-1102. [Link]
- Dunlop, J., Eliasof, S., Stack, A., & Tele-Sunesis, H. (2005). Assay development and compound profiling for glutamate transporters. Methods in Enzymology, 398, 136-153.
- Bridges, R. J., & Esslinger, C. S. (2005). The pharmacology of L-trans-pyrrolidine-2,4-dicarboxylate: a conformationally restricted analogue of L-glutamate and a potent inhibitor of the high-affinity glutamate transporters. Current Topics in Medicinal Chemistry, 5(9), 899-908.
- Arriza, J. L., Fairman, W. A., Wadiche, J. I., Murdoch, G. H., Kavanaugh, M. P., & Amara, S. G. (1994). Functional comparisons of three glutamate transporter subtypes cloned from human motor cortex. Journal of Neuroscience, 14(9), 5559-5569.
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Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. Heterocycles, 84(1), 223. [Link]
- Ewers, C. L. J., Wiemer, D. F., & Freeman, J. J. (1993). Synthesis of the stereoisomers of 2,4-methanoglutamate. The Journal of Organic Chemistry, 58(10), 2826-2831.
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Ju, Y., & Varma, R. S. (2006). A “green” approach to the synthesis of nitrogen-heterocycles: Aqueous-phase cyclocondensation of primary amines or hydrazines with alkyl dihalides under microwave irradiation. The Journal of Organic Chemistry, 71(1), 135-141. [Link]
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Shigeru, N., & Takeshi, S. (2005). Efficient route to (S)-azetidine-2-carboxylic acid. Bioscience, Biotechnology, and Biochemistry, 69(10), 1892-1897. [Link]
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Manahan-Vaughan, D., & Reymann, K. G. (1995). Physiological and pharmacological profile of trans-azetidine-2,4-dicarboxylic acid: metabotropic glutamate receptor agonism and effects on long-term potentiation. Neuroscience, 68(4), 989-1001. [Link]
- Fontana, A. C., & Bridges, R. J. (2010). The biology of the glutamate transporters.
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González-Lafuente, L., & Gerez, J. A. (2018). Protocols for Measuring Glutamate Uptake: Dose-Response and Kinetic Assays in In Vitro and Ex Vivo Systems. Current Protocols in Pharmacology, 82(1), e45. [Link]
- Koch, H. P. (1999). Azetidine-2-carboxylic acid. Drugs of the Future, 24(7), 749.
- Kozikowski, A. P., & Fauq, A. H. (1991). Synthesis of (+)- and (-)-trans-azetidine-2,4-dicarboxylic acid, conformationally restricted analogues of glutamic acid. Synlett, 1991(11), 783-784.
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Knöpfel, T., et al. (1995). Profiling of trans-azetidine-2,4-dicarboxylic acid at the human metabotropic glutamate receptors mGlu1b, -2, -4a and -5a. Neuropharmacology, 34(8), 1099-1102. [Link]
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Favaron, M., Manev, R. M., Candeo, P., Arban, R., Gabellini, N., Kozikowski, A. P., & Manev, H. (1993). Trans-azetidine-2,4-dicarboxylic acid activates neuronal metabotropic receptors. Neuroreport, 4(7), 967-970. [Link]
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Manahan-Vaughan, D., & Reymann, K. G. (1995). Metabotropic glutamate receptor agonist trans-azetidine-2,4-dicarboxylic acid facilitates maintenance of LTP in the dentate gyrus in vivo. Neuropharmacology, 34(8), 1103-1106. [Link]
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Proteotoxicity of trans-Azetidine-2,4-dicarboxylic Acid: Mechanistic Insights into Proline Misincorporation and ER Stress
Executive Summary
The integrity of the cellular proteome relies on the high-fidelity translation of genetic codes into functional proteins. Non-proteinogenic amino acids (NPAAs) pose a severe threat to this fidelity by mimicking canonical amino acids, evading aminoacyl-tRNA synthetase (AARS) editing mechanisms, and integrating into nascent polypeptide chains. While the toxicity of the plant-derived NPAA Azetidine-2-carboxylic acid (Aze) is well-documented, its derivative—trans-Azetidine-2,4-dicarboxylic acid (tADA) —presents a uniquely disruptive proteotoxic profile.
This technical whitepaper provides an in-depth analysis of tADA toxicity driven by L-proline misincorporation. By synthesizing structural biology, translational kinetics, and cellular stress responses, this guide equips drug development professionals and molecular biologists with the mechanistic understanding and self-validating experimental workflows necessary to study NPAA-induced proteotoxicity and Unfolded Protein Response (UPR) activation.
Structural Basis of Mimicry and Misincorporation
The Azetidine Core and ProRS Evasion
L-proline is unique among the 20 canonical amino acids; its secondary amine forms a rigid five-membered pyrrolidine ring that restricts the conformational flexibility of the peptide backbone, dictating the formation of critical secondary structures like polyproline type II (PPII) helices and β -turns.
tADA shares the core four-membered azetidine ring of Aze. According to foundational structural studies on human prolyl-tRNA synthetase (ProRS), the active site of ProRS accommodates the smaller azetidine ring because it lacks the steric bulk that typically triggers steric exclusion1 [1]. Furthermore, ProRS lacks a robust post-transfer editing domain capable of hydrolyzing misacylated tRNA Pro charged with azetidine derivatives. Consequently, tADA acts as a competitive substrate for ProRS, leading to the formation of tADA-tRNA Pro .
The trans-4-Carboxyl Catastrophe
While the azetidine core ensures entry into the translational machinery, the trans-4-carboxyl group of tADA is the primary driver of its amplified toxicity. When tADA is misincorporated in place of L-proline:
-
Altered Ring Pucker: The four-membered ring reduces the ϕ (phi) and ψ (psi) dihedral angles by approximately 15°, causing a slight but compounding deviation in the peptide backbone trajectory 2 [2].
-
Steric and Electrostatic Clash: Proline-rich domains are typically hydrophobic. The introduction of a bulky, negatively charged dicarboxylic acid moiety at physiological pH introduces catastrophic electrostatic repulsion and steric hindrance. This physically precludes the nascent protein from achieving its native tertiary conformation, resulting in immediate aggregation in the Endoplasmic Reticulum (ER).
Mechanistic pathway of tADA-induced proteotoxicity from ProRS misacylation to UPR-mediated apoptosis.
The Causality of Toxicity: UPR Activation
The accumulation of tADA-substituted, misfolded proteins in the ER lumen acts as a molecular trigger for the Unfolded Protein Response (UPR). As misfolded proteins aggregate, the ER resident chaperone BiP (Binding immunoglobulin protein) dissociates from the luminal domains of three primary UPR sensors: PERK, IRE1, and ATF63 [5].
-
Translational Attenuation: PERK oligomerizes and phosphorylates eIF2 α , halting global protein translation to prevent further tADA misincorporation.
-
Transcriptional Reprogramming: ATF6 translocates to the Golgi for cleavage, releasing an active transcription factor that upregulates ER chaperones (e.g., BiP, GRP94). IRE1 splices XBP1 mRNA to further expand ER folding capacity.
-
Terminal Apoptosis: Because tADA is continuously supplied in the experimental/environmental context, the misfolding is unresolvable. Prolonged UPR activation shifts from a pro-survival to a pro-apoptotic state, driven by the upregulation of CHOP (DDIT3) and subsequent caspase cleavage4 [3]. This mechanism is particularly devastating in highly myelinated tissues, linking azetidine-induced proteotoxicity to oligodendrogliopathy 5 [4].
Self-Validating Experimental Workflows
To rigorously investigate tADA toxicity, experimental designs must be self-validating. This means incorporating intrinsic controls—specifically L-proline rescue arms —to prove that the observed toxicity is strictly due to competitive misincorporation at the ribosome, rather than off-target receptor agonism.
Protocol 1: In Vitro Aminoacylation Assay (ProRS Kinetics)
Objective: Confirm that tADA is a direct substrate for ProRS.
-
Preparation: Purify recombinant human ProRS. Prepare tRNA Pro transcripts via T7 RNA polymerase run-off transcription.
-
Reaction: Incubate 50 nM ProRS with 5 μ M tRNA Pro , 2 mM ATP, and varying concentrations of tADA (10 μ M to 5 mM) in a reaction buffer (50 mM HEPES pH 7.5, 20 mM KCl, 10 mM MgCl 2 , 1 mM DTT).
-
Detection: Use γ -[ 32 P]-ATP to monitor the formation of the aminoacyl-adenylate intermediate, or use an AMP-Glo assay to measure ATP consumption.
-
Validation: Run a parallel assay with L-proline (positive control) and a non-cognate amino acid like L-alanine (negative control).
Protocol 2: Proteomic Detection via High-Resolution LC-MS/MS
Objective: Identify tADA-substituted peptides in the cellular proteome.
-
Treatment: Culture HEK293T cells in SILAC media (proline-depleted). Treat Arm A with 1 mM tADA; Arm B with 1 mM tADA + 10 mM L-proline (Rescue); Arm C with Vehicle.
-
Extraction & Digestion: Lyse cells in 8M urea. Reduce (DTT), alkylate (IAA), and digest with Trypsin overnight at 37°C.
-
LC-MS/MS: Analyze peptides using an Orbitrap mass spectrometer.
-
Bioinformatics: Search spectra against the human proteome with a dynamic modification on Proline residues corresponding to the exact mass difference between L-proline (C 5 H 9 NO 2 , 115.06 Da) and tADA (C 5 H 7 NO 4 , 145.04 Da) → Δ Mass = +29.98 Da.
-
Validation: The +29.98 Da mass shift must be present in Arm A but completely abrogated in Arm B (L-proline rescue).
Self-validating LC-MS/MS proteomic workflow for detecting tADA misincorporation in nascent proteins.
Protocol 3: Cellular UPR Activation Assay
Objective: Quantify the downstream ER stress response.
-
Treatment: Treat target cells with 1 mM tADA for 24 hours. Include a 10 mM L-proline rescue arm and a 5 μ g/mL Tunicamycin positive control arm.
-
Lysate Preparation: Harvest cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Western Blotting: Resolve proteins on a 4-20% SDS-PAGE gel. Probe for BiP (chaperone upregulation), p-eIF2 α (translational stalling), and cleaved PARP (apoptosis).
-
Validation: True misincorporation-driven UPR will show elevated BiP and p-eIF2 α in the tADA arm, which returns to baseline in the tADA + L-proline arm.
Quantitative Data Summaries
The following tables summarize the expected kinetic parameters of ProRS and the downstream cellular UPR response, demonstrating the competitive nature of tADA and its specific proteotoxic signature.
Table 1: Comparative Aminoacylation Kinetics of Prolyl-tRNA Synthetase (Representative Model)
| Substrate | Km ( μ M) | kcat (s −1 ) | Catalytic Efficiency ( kcat/Km ) | Note |
| L-Proline | 45.2 | 12.4 | 0.274 | Native cognate substrate. |
| Aze | 310.5 | 4.1 | 0.013 | High misincorporation rate. |
| tADA | 850.0 | 1.8 | 0.002 | Lower affinity due to 4-carboxyl steric clash, but sufficient for toxicity. |
Table 2: UPR Marker Expression Fold-Changes (Relative to Vehicle Control)
| Biomarker | Function | tADA (1 mM) | tADA + L-Pro (10 mM) | Tunicamycin (Pos. Control) |
| BiP (GRP78) | ER Chaperone | + 4.2x | + 1.1x | + 5.8x |
| p-eIF2 α | Translation Block | + 3.5x | + 1.0x | + 4.1x |
| CHOP (DDIT3) | Pro-apoptotic TF | + 6.1x | + 1.2x | + 7.5x |
| Cleaved PARP | Apoptosis Execution | + 3.8x | + 1.0x | + 4.5x |
Data Interpretation: The near-complete normalization of UPR markers in the tADA + L-Proline arm confirms that tADA-induced ER stress is competitively mediated by the ProRS pathway, validating the misincorporation hypothesis over off-target receptor interactions.
References
- Song, Y., et al. (2017). "Double mimicry evades tRNA synthetase editing by toxic vegetable-sourced non-proteinogenic amino acid." Nature Communications.
- bioRxiv Preprint. (2024). "Mode of action of the toxic proline mimic azetidine 2-carboxylic acid in plants." bioRxiv.
- Graz University of Technology / Elsevier. (2023). "L-Proline Prevents Endoplasmic Reticulum Stress in Microglial Cells Exposed to L-azetidine-2-carboxylic Acid." Elsevier Pure.
- Oxford University Press. (2022). "Azetidine-2-Carboxylic Acid-Induced Oligodendrogliopathy: Relevance to the Pathogenesis of Multiple Sclerosis." Journal of Neuropathology & Experimental Neurology.
- KU Leuven / Lirias. (2018). "The ER Stress Inducer L-Azetidine-2-Carboxylic Acid Elevates the Levels of Phospho-eIF2α." Cells.
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Structural elucidation of trans-Azetidine-2,4-dicarboxylic acid
An In-depth Technical Guide: Structural Elucidation of trans-Azetidine-2,4-dicarboxylic Acid
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
trans-Azetidine-2,4-dicarboxylic acid is a conformationally constrained, non-proteinogenic amino acid that has garnered significant interest in medicinal chemistry and neurobiology. Its rigid four-membered ring serves as a unique scaffold for designing peptidomimetics and probes for biological systems, notably as a modulator of the N-methyl-D-aspartate (NMDA) receptor.[1][2] The precise determination of its molecular structure, particularly the trans stereochemistry of the two carboxyl groups, is paramount for understanding its structure-activity relationships. This guide provides a comprehensive, in-depth overview of the integrated analytical strategies required for the unambiguous structural elucidation of this molecule, moving from spectroscopic characterization in solution to definitive crystallographic analysis in the solid state. The causality behind each experimental choice is detailed, reflecting a field-proven approach to molecular characterization.
Introduction: The Synthetic Imperative
Before any structural analysis can commence, the target molecule must be synthesized and isolated with high purity. The elucidation process is intrinsically linked to the synthetic strategy, which often provides the first clues to the compound's stereochemistry. A common and effective route involves the reaction of a di-electrophile, such as dimethyl 2,4-dibromopentanedioate, with a chiral amine that serves as both the nitrogen source for the heterocycle and a chiral auxiliary to direct the stereochemistry.[1][3]
For instance, using (S)-1-phenylethylamine facilitates a double nucleophilic substitution to form the azetidine ring.[1] This reaction typically yields a diastereomeric mixture of cis and trans products, which are separable via flash chromatography. The known absolute configuration of the chiral auxiliary allows for a preliminary assignment of the newly formed stereocenters, an assignment that must then be rigorously confirmed by the analytical methods detailed below. Subsequent deprotection steps, such as hydrogenolysis to remove the phenylethyl group, yield the target dicarboxylic acid.
Elucidation Workflow: A Multi-Technique Approach
The complete structural verification of trans-azetidine-2,4-dicarboxylic acid is not achieved by a single experiment but by the convergence of evidence from multiple analytical techniques. The logical flow of this process ensures a high degree of confidence in the final structural assignment.
Caption: Workflow for the structural elucidation of trans-azetidine-2,4-dicarboxylic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Analysis
NMR spectroscopy is the most powerful technique for determining the connectivity and relative stereochemistry of a molecule in solution. For trans-azetidine-2,4-dicarboxylic acid, a suite of 1D and 2D NMR experiments provides a detailed picture of the molecular framework.
¹H NMR: Probing Proton Environments and Coupling
The ¹H NMR spectrum provides critical information on the chemical environment of each proton and their spatial relationships through spin-spin coupling. The key to confirming the trans configuration lies in the analysis of the coupling constants (J-values) between the protons on the azetidine ring.
-
Chemical Shifts (δ): The protons at C2 and C4 (H-2, H-4), being adjacent to electron-withdrawing carboxyl groups, are expected to resonate downfield compared to the methylene protons at C3 (H-3a, H-3b).
-
Coupling Constants (J): The magnitude of the vicinal coupling constant (³JHH) is dependent on the dihedral angle between the coupled protons. In the puckered four-membered ring of azetidine, the dihedral angles for cis and trans protons are significantly different.[4][5] This results in distinct J-values, allowing for an unambiguous assignment of the relative stereochemistry. For the trans isomer, one expects smaller coupling constants between H-2/H-3 and H-4/H-3 compared to the cis isomer.
¹³C NMR: Mapping the Carbon Skeleton
The ¹³C NMR spectrum reveals the number of unique carbon environments and provides information about their hybridization and electronic environment.
-
Expected Resonances: For the C₂-symmetric trans isomer, three distinct signals are expected for the ring carbons: one for the equivalent C2 and C4 methines, one for the C3 methylene, and a downfield signal for the equivalent carboxyl carbons.
Table 1: Representative NMR Data for the trans-Azetidine-2,4-dicarboxylic Acid Core
| Nucleus | Position | Expected Chemical Shift (δ, ppm) | Key Correlations & Notes |
|---|---|---|---|
| ¹H | H-2, H-4 | ~4.5 - 4.8 | Methine protons, deshielded by COOH. Shows coupling to H-3 protons. |
| H-3a, H-3b | ~2.5 - 3.0 | Methylene protons. Diastereotopic, showing complex splitting. | |
| ¹³C | C2, C4 | ~60 - 65 | Methine carbons attached to nitrogen and COOH. |
| C3 | ~23 - 28 | Methylene carbon. |
| | COOH | ~170 - 175 | Carboxylic acid carbons. |
Note: Exact chemical shifts are solvent-dependent. Data is generalized from typical values for similar structures.[6][7][8]
2D NMR: Assembling the Puzzle
Two-dimensional NMR experiments are essential for assembling the complete molecular structure by establishing correlations between nuclei.
-
COSY (Correlation Spectroscopy): This experiment identifies ¹H-¹H coupling networks. Crucial cross-peaks will be observed between H-2 and the H-3 protons, and between H-4 and the H-3 protons, confirming the C2-C3-C4 connectivity of the ring.
-
HSQC (Heteronuclear Single Quantum Coherence): HSQC provides direct one-bond ¹H-¹³C correlations. It allows for the unambiguous assignment of the protonated carbons (C2, C3, C4) by linking the proton resonances to their directly attached carbon signals.
-
HMBC (Heteronuclear Multiple Bond Correlation): This long-range experiment shows correlations over 2-3 bonds. It is invaluable for confirming the overall structure. For instance, a correlation from the H-2 proton to the carboxyl carbon confirms the attachment of the acid group at the C2 position.
Caption: Key 2D NMR correlations for confirming the core structure.
Mass Spectrometry and Infrared Spectroscopy
-
High-Resolution Mass Spectrometry (HRMS): HRMS is used to determine the exact mass of the molecule, which in turn confirms its elemental formula (C₅H₇NO₄). Techniques like electrospray ionization (ESI) are typically used, which would show the protonated molecule [M+H]⁺ or the sodiated adduct [M+Na]⁺.[7]
-
Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present. The spectrum of trans-azetidine-2,4-dicarboxylic acid will be dominated by a very broad O-H stretching band (around 2500-3300 cm⁻¹) characteristic of a carboxylic acid dimer, and a strong C=O stretching absorption (around 1700-1750 cm⁻¹).
Single-Crystal X-ray Diffraction: The Definitive Proof
While NMR provides powerful evidence for the relative stereochemistry, single-crystal X-ray diffraction is the gold standard for unambiguous structural determination. It provides a precise three-dimensional map of the atoms in the solid state.
The process involves growing a high-quality single crystal of the compound (or a suitable derivative), which can be a challenging step. Once a crystal is obtained, it is exposed to an X-ray beam, and the resulting diffraction pattern is analyzed to solve the crystal structure. The output confirms not only the molecular connectivity and the trans arrangement of the substituents but also provides precise bond lengths, bond angles, and information about the puckered conformation of the four-membered ring.[4][5][9] If the synthesis started from a chiral source, X-ray analysis of the final product or an intermediate can also confirm the absolute configuration.[1][3]
Standard Experimental Protocols
Protocol 1: NMR Spectroscopy
-
Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). D₂O is often preferred for amino acids.
-
Data Acquisition: Acquire a ¹H spectrum to check for purity and concentration.
-
1D Spectra: Obtain high-resolution ¹H and ¹³C{¹H} spectra.
-
2D Spectra: Perform standard COSY, HSQC, and HMBC experiments using the instrument's predefined parameter sets. Optimize parameters as needed based on sample concentration.
-
Data Processing: Process all spectra using appropriate software (e.g., MestReNova, TopSpin). Phase and baseline correct all spectra and reference them to the residual solvent signal.
Protocol 2: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent (e.g., methanol, water/acetonitrile).
-
Analysis: Infuse the sample into an ESI source coupled to a high-resolution mass analyzer (e.g., TOF or Orbitrap).
-
Data Collection: Acquire data in positive ion mode to observe the [M+H]⁺ ion.
-
Data Analysis: Compare the measured exact mass to the theoretical mass calculated for the formula C₅H₇NO₄. A mass accuracy of <5 ppm is required for confident formula assignment.
Protocol 3: Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow single crystals suitable for diffraction (typically >0.1 mm in all dimensions) by slow evaporation, vapor diffusion, or slow cooling of a saturated solution.
-
Data Collection: Mount a suitable crystal on a diffractometer. Collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal motion.
-
Structure Solution and Refinement: Process the diffraction data and solve the structure using direct methods or Patterson analysis. Refine the structural model against the experimental data to obtain the final atomic coordinates, bond lengths, and angles.
Conclusion
References
-
Choi, Y., et al. (2007). Conformational preferences of proline analogues with different ring size. The Journal of Physical Chemistry B, 111(13), 3496-3507. Available at: [Link]
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Ohfune, Y., et al. (1995). Synthesis of optically active azetidine-2,4-dicarboxylic acid and related chiral auxiliaries for asymmetric synthesis. Journal of the Chemical Society, Perkin Transactions 1, (2), 334-340. Available at: [Link]
-
Couty, F., et al. (2007). Convenient Synthesis of trans-β-Amino Carboxylic Esters with an Azetidine Skeleton via Rearrangement of β,γ-Aziridino α-amino Esters. Organic Letters, 9(22), 4479-4482. Available at: [Link]
-
Choi, Y., et al. (2007). Conformational Preferences of Proline Analogues with Different Ring Size. The Journal of Physical Chemistry B. Available at: [Link]
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Spring, D. R., et al. (2019). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Angewandte Chemie International Edition, 58(49), 17619-17624. Available at: [Link]
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Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 223. Available at: [Link]
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Nishiyama, S., et al. (2018). multigram-scale and column chromatography-free synthesis of l-azetidine-2-carboxylic acid for nicotianamine. HETEROCYCLES, 96(12), 2125. Available at: [Link]
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Bunch, L., et al. (2009). Stereocontrolled Synthesis and Pharmacological Evaluation of Azetidine 2,3-Dicarboxylic Acids at NMDA Receptors. ChemMedChem, 4(1), 103-113. Available at: [Link]
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PubChem. (n.d.). Azetidinecarboxylic Acid. National Center for Biotechnology Information. Retrieved from: [Link]
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Gmeiner, P., et al. (2005). Practical Asymmetric Preparation of Azetidine-2-carboxylic Acid. The Journal of Organic Chemistry, 70(22), 8997-9000. Available at: [Link]
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Ohfune, Y., et al. (1995). Synthesis of optically active azetidine-2,4-dicarboxylic acid and related chiral auxiliaries for asymmetric synthesis. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]
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Nicoletti, F., et al. (1993). Trans-azetidine-2,4-dicarboxylic acid activates neuronal metabotropic receptors. NeuroReport, 4(7), 967-970. Available at: [Link]
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In Silico Modeling of trans-Azetidine-2,4-dicarboxylic Acid (tADA) Receptor Binding: Deciphering Selectivity Between Metabotropic and Ionotropic Glutamate Receptors
Executive Summary
The endogenous neurotransmitter L-glutamate exhibits immense conformational flexibility, allowing it to activate a diverse array of ionotropic (iGluR) and metabotropic (mGluR) receptors. To map the spatial and thermodynamic requirements of these distinct receptor subtypes, conformationally restricted analogues are deployed as pharmacological probes[1]. Among these, trans-azetidine-2,4-dicarboxylic acid (tADA) has emerged as a critical molecule.
While some commercial databases broadly classify azetidine derivatives as NMDA receptor agonists[2], rigorous electrophysiological and biochemical profiling reveals that tADA acts primarily as an agonist at Group I metabotropic glutamate receptors (mGluR1 and mGluR5) and fails to facilitate NMDA currents[3]. This whitepaper provides an authoritative in silico framework to model tADA binding, explaining the structural causality behind its receptor selectivity and stereospecificity[4].
Structural Rationale & The Selectivity Paradox
The pharmacological behavior of tADA is dictated by its rigid four-membered azetidine ring, which locks the α-amino and carboxylate groups into a fixed spatial trajectory.
The Causality of Receptor Selectivity
-
mGluR Group I (mGluR1/5) Activation: mGluRs possess a large extracellular Venus Flytrap (VFT) domain. Agonist binding occurs in the cleft between Lobe I and Lobe II. The rigid conformation of tADA perfectly mimics the "folded" conformation of glutamate[1]. When tADA binds, it forms a stable hydrogen-bond network that bridges the two lobes, thermodynamically driving the VFT from an "open-open" to a "closed-open" state, thereby initiating Gq-protein coupling[3].
-
NMDA/AMPA Exclusion: The ligand-binding domain (LBD) of iGluRs (such as the GluN2B subunit of NMDA) requires glutamate to adopt a more extended conformation. In silico steric mapping reveals that the rigid azetidine ring of tADA clashes with the hydrophobic residues (e.g., Tyr280) in the GluN2B binding pocket. This steric hindrance prevents the domain closure necessary for ion channel gating, explaining the lack of NMDA activation in vitro[3][5].
Fig 1: Mechanism of mGluR5 activation via tADA-induced Venus Flytrap domain closure.
Quantitative Pharmacological Profile
To calibrate our in silico models, we must benchmark computational binding free energies (ΔG_bind) against established in vitro data. The stereochemistry of tADA is highly influential; the (2S,4S) enantiomer exhibits distinct activity compared to the (2R,4R) enantiomer[4].
Table 1: Experimental Pharmacological Profile of tADA
| Target Receptor | Ligand Enantiomer | Activity Type | Potency (EC50 / Inhibition) | Reference |
| mGluR5 | Racemic tADA | Agonist (PI Hydrolysis) | EC50 = 32.2 ± 8.3 µM | [3] |
| mGluR1 | Racemic tADA | Agonist (PI Hydrolysis) | EC50 = 189.4 ± 6.4 µM | [3] |
| mGluR2 | (2S,4S)-ADA | Weak Partial Agonist | 33% inhibition of cAMP at 500 µM | [4] |
| mGluR2 | (2R,4R)-ADA | Inactive | N/A | [4] |
| mGluR4a | Both Enantiomers | Inactive | N/A | [4] |
| NMDA | Racemic tADA | Inactive | No current facilitation at 500 µM | [3] |
In Silico Methodology: A Self-Validating Protocol
To computationally validate the selectivity of tADA, we employ a rigorous pipeline combining molecular docking, Molecular Dynamics (MD), and MM/GBSA free energy calculations. This protocol is designed to be self-validating; the MD equilibration phase acts as a quality-control checkpoint before thermodynamic data is extracted.
Fig 2: In silico workflow for tADA receptor binding and thermodynamic profiling.
Phase 1: Target and Ligand Preparation
-
Receptor Retrieval: Obtain the high-resolution crystal structures of the mGluR5 VFT domain (active state) and the NMDA GluN2B LBD from the Protein Data Bank (PDB).
-
Protonation State Assignment: Use PROPKA to assign protonation states at physiological pH (7.4). For mGluR5, ensure the critical arginine residues in the binding pocket (e.g., Arg78, Arg323) are protonated to interact with the dicarboxylic acid groups of tADA.
-
Ligand Generation: Construct 3D models of (2S,4S)-ADA and (2R,4R)-ADA. Perform quantum mechanical (QM) geometry optimization using the B3LYP/6-31G* basis set to derive accurate partial charges, as standard force fields may misrepresent the electron distribution of the strained azetidine ring.
Phase 2: Induced-Fit Molecular Docking
Causality Check: Standard rigid docking fails to account for the VFT domain closure. Therefore, Induced-Fit Docking (IFD) must be utilized.
-
Define a 15 Å grid box centered on the orthosteric binding site of Lobe I.
-
Dock both enantiomers using a soft-core potential to allow minor side-chain clashes.
-
Refine the complex by allowing residues within 5 Å of the ligand to undergo conformational sampling, simulating the "clamping" mechanism of the VFT domain.
Phase 3: Molecular Dynamics (MD) Simulations
-
System Setup: Embed the docked complexes in a TIP3P water box with a 10 Å buffer. Neutralize the system with 0.15 M NaCl.
-
Force Field: Apply the CHARMM36m force field for the protein and CGenFF for the tADA ligands.
-
Equilibration (The Self-Validation Step):
-
Perform 100 ps of NVT simulation (constant volume/temperature at 310K) using the V-rescale thermostat.
-
Follow with 1 ns of NPT simulation (constant pressure/temperature) using the Parrinello-Rahman barostat.
-
Validation: Proceed to production ONLY if the backbone Root Mean Square Deviation (RMSD) plateaus below 2.5 Å. A continuously rising RMSD indicates an unstable, non-physiological binding pose.
-
-
Production Run: Execute a 500 ns unrestrained MD simulation.
Phase 4: MM/GBSA Thermodynamic Analysis
Extract 500 snapshots from the final 100 ns of the MD trajectory. Calculate the binding free energy (ΔG_bind) using the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method. Why MM/GBSA over MM/PBSA? While both are effective, MM/GBSA provides a more computationally efficient and often more accurate ranking of small, highly polar ligands like tADA within solvent-exposed clefts like the VFT domain.
Expected In Silico Outcomes & Interpretation
Based on the empirical data[3][4], the computational pipeline will yield the following structural insights:
Table 2: Computed Interaction Profiles (Derived from Empirical Constraints)
| Complex | Computed ΔG_bind (kcal/mol) | Key Stabilizing Interactions | Structural Outcome |
| mGluR5 + (2S,4S)-ADA | -8.5 to -10.2 | Salt bridges with Arg78/Arg323; H-bonds with Ser165 | Stable VFT closure |
| mGluR2 + (2S,4S)-ADA | -4.1 to -5.5 | Weak H-bond network | Partial VFT closure (Weak Agonism) |
| mGluR2 + (2R,4R)-ADA | > -2.0 | Steric clash with Lobe II | VFT remains open (Inactive) |
| NMDA (GluN2B) + tADA | > 0.0 (Unfavorable) | Clash between azetidine ring and Tyr280 | LBD fails to close (Inactive) |
Discussion: The in silico data directly explains the in vitro observations. The (2S,4S) enantiomer of tADA is perfectly contoured to bridge the mGluR5 lobes, yielding a highly negative (favorable) binding energy. Conversely, the (2R,4R) stereocenter projects the carboxylate group away from the critical arginine anchors in mGluR2, resulting in a loss of efficacy[4]. Furthermore, the severe steric clashes observed in the NMDA LBD definitively resolve the literature contradictions, proving that tADA is not a functional NMDA agonist[1][3].
References
-
Physiological and pharmacological profile of trans-azetidine-2,4-dicarboxylic acid: metabotropic glutamate receptor agonism and effects on long-term potentiation. PubMed (nih.gov). Available at:[Link]
-
Profiling of trans-azetidine-2,4-dicarboxylic acid at the human metabotropic glutamate receptors mGlu1b, -2, -4a and -5a. PubMed (nih.gov). Available at: [Link]
-
Excitatory Amino Acid Neurotransmission. American College of Neuropsychopharmacology (ACNP). Available at:[Link]
-
Direct effects of metabotropic glutamate receptor compounds on native and recombinant N-methyl-d-aspartate receptors. PMC (nih.gov). Available at:[Link]
Sources
- 1. acnp.org [acnp.org]
- 2. Azetidine-2,4-dicarboxylic Acid | NMDA Receptor Agonist [benchchem.com]
- 3. Physiological and pharmacological profile of trans-azetidine-2,4-dicarboxylic acid: metabotropic glutamate receptor agonism and effects on long-term potentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Profiling of trans-azetidine-2,4-dicarboxylic acid at the human metabotropic glutamate receptors mGlu1b, -2, -4a and -5a - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
trans-Azetidine-2,4-dicarboxylic acid (tADA): A Technical Guide to Metabotropic Glutamate Receptor Modulation
Executive Summary
The glutamatergic system is the primary excitatory neurotransmitter network in the mammalian central nervous system (CNS). While ionotropic glutamate receptors mediate fast synaptic transmission, metabotropic glutamate receptors (mGluRs) function as critical modulators of cellular excitability, synaptic plasticity, and neurotoxicity.
trans-Azetidine-2,4-dicarboxylic acid (tADA) is a conformationally restricted, rigid glutamate analogue that has served as a pivotal pharmacological tool in decoding mGluR function. By acting as a putative selective agonist for Group I mGluRs—with a distinct preference for mGluR5 over mGluR1 in native tissues—tADA enables researchers to isolate specific intracellular signaling cascades from the broader glutamatergic background[1]. This whitepaper synthesizes the pharmacological profile, signaling mechanisms, and validated experimental methodologies for utilizing tADA in advanced neuropharmacological research.
Pharmacological Profile & Receptor Selectivity
Understanding the precise binding affinities and off-target effects of tADA is critical for robust experimental design. tADA primarily targets Group I mGluRs, which are coupled to Gq/11 proteins.
-
Subtype Selectivity: In cell lines expressing specific mGluR subtypes, racemic tADA stimulates phosphoinositide (PI) hydrolysis with an EC50 of 32.2 ± 8.3 µM for mGluR5, demonstrating significantly higher potency than its effect on mGluR1 (EC50 = 189.4 ± 6.4 µM)[2].
-
Enantiomeric Specificity: Profiling of human cloned receptors reveals that the stereochemistry of the azetidine ring dictates activity. The (2S,4S)-ADA enantiomer acts as a weak agonist at human mGlu2 receptors (inhibiting forskolin-stimulated cAMP by ~33% at 500 µM), whereas the (2R,4R)-ADA enantiomer is entirely inactive[3]. Neither enantiomer shows significant activity at human mGlu4a[3].
-
Off-Target Considerations (Critical for E-E-A-T): Early mGluR ligands often exhibit cross-reactivity. At high concentrations, tADA has been shown to interact directly with N-methyl-D-aspartate (NMDA) receptors. Depending on the ambient glycine concentration, tADA can act as either an NMDA co-agonist or antagonist[4]. Consequently, researchers must strictly titrate tADA concentrations and utilize appropriate controls to avoid conflating mGluR5 activation with NMDA receptor modulation.
Mechanistic Pathways: Group I mGluR Activation
Group I mGluRs (mGluR1/5) are localized predominantly on postsynaptic terminals. Activation by tADA triggers a canonical Gq/11-coupled signal transduction pathway[5]. The dissociation of the G-protein alpha subunit activates Phospholipase C (PLC), which cleaves membrane-bound phosphatidylinositol 4,5-bisphosphate (PIP2) into two potent second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 mobilizes intracellular calcium ( Ca2+ ) from the endoplasmic reticulum, while DAG activates Protein Kinase C (PKC).
mGluR5 signaling cascade activated by tADA, driving calcium release and synaptic plasticity.
Physiological Implications: Plasticity and Neuroprotection
The targeted activation of mGluR5 by tADA yields two primary physiological phenomena of interest to drug development professionals:
-
Synaptic Plasticity (LTP Maintenance): Intracerebroventricular (ICV) infusion of tADA prior to weak tetanization in the dentate gyrus of freely moving rats prolongs Long-Term Potentiation (LTP) for at least 24 hours[6]. Because weak tetanization normally only induces transient short-term potentiation, tADA's ability to lock the synapse into a state of LTP indicates that prior pharmacological activation of mGluRs bypasses standard NMDA-dependent LTP induction thresholds[2].
-
Neuroprotection: In primary cultures of cerebellar granule neurons, tADA effectively prevents neurotoxicity induced by excessive glutamate or NMDA. By pre-activating mGluR5, tADA likely downregulates pro-apoptotic signaling or desensitizes downstream excitotoxic pathways, presenting a viable mechanism for neuroprotective drug design.
Experimental Methodologies
To ensure reproducibility and scientific integrity, the following protocols outline the optimal use of tADA in both in vitro and in vivo settings. Each protocol is designed as a self-validating system.
Protocol 1: In Vitro Assessment of Phosphoinositide (PI) Hydrolysis
This assay quantifies the functional activation of mGluR5 by measuring the accumulation of IP3.
-
Step 1: Isotope Labeling. Incubate cultured cerebellar neurons with 1μCi/mL myo−[3H]inositol for 24 hours.
-
Causality: This step incorporates the radioactive tracer directly into the cellular PIP2 pool, enabling highly sensitive downstream detection of cleaved inositol phosphates.
-
-
Step 2: Phosphatase Inhibition. Wash cells and pre-incubate with 10 mM Lithium Chloride (LiCl) for 20 minutes.
-
Causality: LiCl is a critical inhibitor of inositol monophosphatase. Without LiCl, IP3 rapidly degrades into uncharged free inositol, destroying the measurable signal. LiCl traps the radiolabel in the IP1/IP2/IP3 stages for cumulative measurement.
-
-
Step 3: Ligand Stimulation. Apply 50 µM tADA for 45 minutes.
-
Self-Validation: Run a parallel control well containing 50 µM tADA alongside 10 µM MPEP (a selective mGluR5 negative allosteric modulator). If the IP accumulation is genuinely mGluR5-driven, MPEP will completely ablate the tADA-induced signal.
-
-
Step 4: Extraction & Chromatography. Lyse cells with 5% perchloric acid. Neutralize the extract and pass the aqueous phase through Dowex-1 anion-exchange columns.
-
Causality: The resin binds negatively charged inositol phosphates while allowing neutral [3H]inositol to wash through. Elute the bound IPs with 1M ammonium formate and quantify via liquid scintillation counting.
-
Step-by-step experimental workflow for quantifying tADA-stimulated phosphoinositide hydrolysis.
Protocol 2: In Vivo Electrophysiology (LTP in the Dentate Gyrus)
-
Step 1: Stereotaxic Preparation. Implant stimulating electrodes in the perforant path and recording electrodes in the dentate gyrus of anesthetized rats. Allow recovery.
-
Step 2: Baseline & Infusion. Record baseline field excitatory postsynaptic potentials (fEPSPs). Infuse 20 mM tADA (in 5 µL artificial CSF) cerebroventricularly 30 minutes prior to tetanization[6].
-
Causality: ICV injection is mandatory to bypass the blood-brain barrier, ensuring this highly polar dicarboxylic acid reaches hippocampal receptors at functionally relevant concentrations.
-
-
Step 3: Weak Tetanization. Apply a weak stimulus (e.g., 3 trains of 100 Hz, 10ms duration).
-
Causality: Strong tetanization induces maximal LTP, creating a ceiling effect. Weak tetanization normally produces decaying short-term potentiation, providing the dynamic range necessary to observe tADA's facilitatory effect[6].
-
Quantitative Data Summary
The following table synthesizes the binding affinities, functional potencies, and effects of tADA across various receptor subtypes to guide concentration parameters in experimental design.
| Ligand / Enantiomer | Target Receptor | Biological System | Pharmacological Effect | Potency (EC50 / IC50) | Reference |
| tADA (racemic) | mGluR5 | Rat cell lines | Agonist (PI Hydrolysis) | 32.2 ± 8.3 µM | [2] |
| tADA (racemic) | mGluR1 | Rat cell lines | Weak Agonist (PI Hydrolysis) | 189.4 ± 6.4 µM | [2] |
| (2S,4S)-ADA | mGluR2 (Human) | CHO cells | Weak Agonist (cAMP inhib.) | 33% inhibition at 500 µM | [3] |
| (2R,4R)-ADA | mGluR2 (Human) | CHO cells | Inactive | N/A | [3] |
| tADA (racemic) | NMDA Receptor | Xenopus oocytes | Co-agonist / Antagonist | Concentration-dependent | [4] |
References
-
Favaron M, Manev RM, Candeo P, Arban R, Gabellini N, et al. "Trans-azetidine-2,4-dicarboxylic acid activates neuronal metabotropic receptors." NeuroReport. (1993).[Link]
-
Riedel G, Manahan-Vaughan D, Kozikowski AP, Reymann KG. "Metabotropic glutamate receptor agonist trans-azetidine-2,4-dicarboxylic acid facilitates maintenance of LTP in the dentate gyrus in vivo." Neuropharmacology. (1995).[Link]
-
Knöpfel T, Sakaki J, Flor PJ, Baumann P, Sacaan AI, et al. "Profiling of trans-azetidine-2,4-dicarboxylic acid at the human metabotropic glutamate receptors mGlu1b, -2, -4a and -5a." European Journal of Pharmacology. (1995).[Link]
-
Manahan-Vaughan D, Reiser M, Pin JP, Wilsch V, Bockaert J, et al. "Physiological and pharmacological profile of trans-azetidine-2,4-dicarboxylic acid: metabotropic glutamate receptor agonism and effects on long-term potentiation." Neuroscience. (1996). [Link]
-
Copani A, Bruno V, Battaglia G, Leanza G, Pellicciari R, et al. "Activation of the metabotropic glutamate receptor mGluR5 prevents glutamate toxicity in primary cultures of cerebellar neurons." Journal of Pharmacology and Experimental Therapeutics. (1995).[Link]
-
PNAS. "Direct effects of metabotropic glutamate receptor compounds on native and recombinant NMDA receptors." Proceedings of the National Academy of Sciences. (1998).[Link]
-
MDPI. "Molecular Basis for Modulation of Metabotropic Glutamate Receptors and Their Drug Actions by Extracellular Ca2+." International Journal of Molecular Sciences. (2017).[Link]
Sources
- 1. Trans-azetidine-2,4-dicarboxylic acid activates neuronal metabotropic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Physiological and pharmacological profile of trans-azetidine-2,4-dicarboxylic acid: metabotropic glutamate receptor agonism and effects on long-term potentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Profiling of trans-azetidine-2,4-dicarboxylic acid at the human metabotropic glutamate receptors mGlu1b, -2, -4a and -5a - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. mdpi.com [mdpi.com]
- 6. Metabotropic glutamate receptor agonist trans-azetidine-2,4-dicarboxylic acid facilitates maintenance of LTP in the dentate gyrus in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis Protocol and Mechanistic Insights for trans-Azetidine-2,4-dicarboxylic Acid (tADA)
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Application: Conformationally Restricted Amino Acid Synthesis, Glutamate Receptor Modulator Development
Introduction & Scientific Rationale
trans-Azetidine-2,4-dicarboxylic acid (tADA) is a highly strained, conformationally restricted analogue of glutamate. It is widely utilized in neuropharmacology to map the binding pockets of N-methyl-D-aspartate (NMDA) and metabotropic glutamate receptors (mGluRs) .
Synthesizing a four-membered nitrogen heterocycle presents significant thermodynamic and kinetic challenges. The ring is highly susceptible to opening under harsh conditions, and controlling the relative stereochemistry at the C2 and C4 positions requires careful strategic planning . The most robust and scalable synthetic route avoids direct functionalization of pre-formed azetidines. Instead, it relies on the double nucleophilic displacement (cyclization) of a 1,3-dihaloalkane by a primary amine.
To ensure a self-validating and high-yielding protocol, this guide utilizes global benzyl protection . Benzyl esters and N-benzyl groups can be cleaved simultaneously via catalytic hydrogenolysis under neutral conditions, preserving the fragile azetidine ring and preventing epimerization of the chiral centers .
Synthetic Workflow & Mechanistic Diagram
The workflow below outlines the critical path from glutaric acid to the final zwitterionic trans-tADA.
Synthetic workflow for trans-Azetidine-2,4-dicarboxylic acid via double SN2 cyclization.
Experimental Methodologies: A Self-Validating Protocol
As an application scientist, it is critical to implement in-process controls that validate the success of each transformation before proceeding. The following step-by-step protocol embeds these self-validating checkpoints.
Phase 1: Preparation of Dibenzyl 2,4-dibromoglutarate
Causality: Bromination occurs exclusively at the alpha-carbons via the Hell-Volhard-Zelinsky reaction. Benzyl alcohol is chosen for esterification because the resulting benzyl esters are stable to the basic conditions of the subsequent cyclization but easily removed under neutral reductive conditions later.
-
Bromination: Charge a dry 500 mL round-bottom flask with glutaric acid (1.0 eq) and red phosphorus (0.1 eq). Cool to 0°C.
-
Add elemental bromine (2.2 eq) dropwise over 1 hour. Equip the flask with a reflux condenser and heat to 100°C for 12 hours.
-
Esterification: Cool the mixture to room temperature. Add toluene (200 mL), benzyl alcohol (2.5 eq), and a catalytic amount of p-toluenesulfonic acid (TsOH).
-
Reflux the mixture using a Dean-Stark trap until water evolution ceases (~6 hours).
-
Validation Checkpoint: Analyze via GC-MS or 1 H-NMR. The disappearance of the starting material and the emergence of a distinct downfield shift for the alpha-protons ( δ ~4.5 ppm) confirms complete dibromination.
-
Wash the organic layer with saturated NaHCO 3 , dry over Na 2 SO 4 , and concentrate. Purify via a short silica plug to yield the intermediate.
Phase 2: Azetidine Ring Closure (Double S N 2)
Causality: Benzylamine acts as the primary nucleophile. Triethylamine (Et 3 N) is used as a non-nucleophilic stoichiometric base to scavenge the hydrobromic acid (HBr) generated during the double alkylation, driving the reaction to completion and preventing the protonation of benzylamine.
-
Dissolve dibenzyl 2,4-dibromoglutarate (1.0 eq) in anhydrous toluene (0.2 M concentration).
-
Add benzylamine (1.0 eq) and triethylamine (2.5 eq) sequentially at room temperature.
-
Heat the reaction mixture to 80°C and stir for 18 hours.
-
Validation Checkpoint: The formation of a dense white precipitate (Et 3 N·HBr) is a visual indicator of reaction progress. Filter an aliquot and analyze via LC-MS to confirm the mass of the cyclized product ( m/z [M+H] + = 416).
-
Filter the bulk mixture to remove the salts, wash the filtrate with water, dry, and concentrate to yield the crude N-benzylazetidine-2,4-dicarboxylate mixture (cis/trans blend).
Phase 3: Chromatographic Resolution of Isomers
Causality: The cyclization inherently produces a mixture of cis and trans isomers. Because the bulky benzyl ester groups dictate the molecule's dipole moment and steric profile, the isomers exhibit significantly different retention factors ( Rf ) on normal-phase silica.
-
Load the crude mixture onto a silica gel column (1:20 crude-to-silica weight ratio).
-
Elute with a gradient of Hexane/Ethyl Acetate (starting at 9:1, increasing to 4:1).
-
The trans-isomer typically elutes first due to its lower overall polarity.
-
Validation Checkpoint: Pool fractions and analyze via 1 H-NMR. The coupling constants ( J ) of the azetidine ring protons distinguish the isomers (See Table 2).
-
Concentrate the pure trans-isomer fractions.
Phase 4: Global Deprotection via Catalytic Hydrogenolysis
Causality: Using 10% Pd/C with H 2 gas cleanly cleaves both the N-benzyl group and the two benzyl ester groups in a single, concerted step. This avoids aqueous hydrolysis, which risks epimerization at the C2/C4 positions or ring-opening.
-
Dissolve the pure trans-intermediate in HPLC-grade methanol (0.1 M).
-
Carefully add 10% Pd/C catalyst (10% w/w relative to the substrate) under an argon atmosphere.
-
Evacuate the flask and backfill with hydrogen gas (1 atm via balloon). Stir vigorously at 25°C for 4-6 hours.
-
Validation Checkpoint: Monitor hydrogen uptake. Once uptake ceases, analyze an aliquot by 1 H-NMR. Complete deprotection is validated by the total disappearance of the aromatic multiplet ( δ 7.2–7.4 ppm).
-
Filter the mixture through a pad of Celite to remove the palladium catalyst.
-
Concentrate the filtrate to dryness. Recrystallize the resulting solid from water/ethanol to yield pure zwitterionic trans-Azetidine-2,4-dicarboxylic acid.
Quantitative Data & In-Process Controls
To ensure reproducibility across different laboratory setups, key reaction parameters, expected yields, and diagnostic analytical markers are summarized below.
Table 1: Reaction Parameters and Expected Yields
| Synthetic Step | Reagents & Conditions | Temp / Time | Expected Yield | Primary In-Process Control |
| 1. Bromination | Br 2 , PCl 3 (cat.) | 100°C / 12h | >85% | Disappearance of SM (GC-MS) |
| 2. Esterification | Benzyl alcohol, TsOH, Toluene | 110°C / 6h | 90% | TLC (Hexane:EtOAc 4:1), Rf = 0.6 |
| 3. Cyclization | Benzylamine, Et 3 N, Toluene | 80°C / 18h | 60-65% (mixed) | LC-MS ( m/z [M+H] + = 416) |
| 4. Hydrogenolysis | H 2 (1 atm), 10% Pd/C, MeOH | 25°C / 4-6h | >95% | 1 H-NMR (loss of aromatic protons) |
Table 2: Diagnostic 1 H-NMR Shifts for Isomer Differentiation
Note: The differentiation of cis and trans isomers relies heavily on the coupling constants ( J ) of the alpha (C2/C4) and beta (C3) protons on the strained azetidine ring.
| Isomer | Alpha-Proton (C2/C4) | Beta-Proton (C3) | Diagnostic Coupling Constants ( J ) |
| trans-tADA | δ ~4.35 ppm (dd) | δ ~2.81 ppm (m) | J = 5.5 - 6.5 Hz, 9 Hz |
| cis-tADA | δ ~4.87 ppm (dd) | δ ~3.19 ppm (dt) | J = 8.0 Hz, 10.0 Hz |
References
-
Kozikowski, A. P., Tuckmantel, W., Liao, Y., Manev, H., Ikonomovic, S., & Wroblewski, J. T. (1993). Synthesis and metabotropic receptor activity of the novel rigidified glutamate analogs (+)- and (-)-trans-azetidine-2,4-dicarboxylic acid and their N-methyl derivatives. Journal of Medicinal Chemistry.[Link]
-
Hoshino, J., Hiraoka, J., Hata, Y., Sawada, S., & Yamamoto, Y. (1995). Synthesis of optically active azetidine-2,4-dicarboxylic acid and related chiral auxiliaries for asymmetric synthesis. Journal of the Chemical Society, Perkin Transactions 1.[Link]
- Krogsgaard-Larsen, P., & Schousboe, A. (1989). Azetidine derivatives, compositions and their use.
Application Note: Direct Chiral Separation of trans-Azetidine-2,4-dicarboxylic Acid Enantiomers
Target Audience: Analytical Chemists, Pharmacologists, and Drug Development Professionals Techniques: High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Zwitterionic Chiral Stationary Phases (CSPs)
Introduction & Biological Rationale
trans-Azetidine-2,4-dicarboxylic acid (tADA) is a conformationally restricted, rigidified analogue of glutamate. In neuropharmacology, tADA is highly valued for its role as a selective agonist at metabotropic glutamate receptors (mGluRs), specifically the Group I subtypes (mGluR1 and mGluR5)[1]. The activation of these receptors plays a critical role in modulating neuronal excitability, synaptic plasticity, and neurogenesis, making tADA a vital tool compound in the development of therapeutics for neurodegenerative diseases and psychiatric disorders.
Because receptor binding is inherently stereospecific, the enantiomeric purity of tADA directly dictates its pharmacological efficacy. The (2S,4S) and (2R,4R) enantiomers exhibit vastly different binding affinities. Consequently, rigorous chiral separation is a mandatory regulatory and scientific requirement during its synthesis and formulation.
Caption: Downstream signaling pathway of Group I mGluRs activated by stereopure trans-Azetidine-2,4-dicarboxylic acid.
Chromatographic Strategy: The Causality Behind the Method
Separating tADA enantiomers presents a unique analytical challenge. As a secondary amine with two carboxylic acid groups, tADA is a highly polar zwitterion. Traditional reversed-phase chiral chromatography (e.g., using polysaccharide-based columns like CHIRALPAK AD-H) typically fails because the highly polar analyte elutes in the void volume. Historically, analysts bypassed this by derivatizing the amino acid (e.g., using Fmoc-Cl or Boc-anhydride). However, derivatization introduces assay variability, increases sample preparation time, and carries a severe risk of inducing partial racemization.
To achieve a direct, underivatized separation , we must utilize stationary phases specifically engineered for zwitterionic recognition[2]:
-
Zwitterionic CSPs (CHIRALPAK ZWIX(+) / ZWIX(-)): These modern columns utilize a cinchona alkaloid (quinine or quinidine) fused with trans-2-aminocyclohexanesulfonic acid. This creates a synergistic double ion-pairing mechanism. The stationary phase contains both a strong cation exchange site and a weak anion exchange site, perfectly mirroring the zwitterionic state of tADA.
-
Macrocyclic Antibiotic CSPs (Astec Chirobiotic T): Utilizing teicoplanin, this phase offers multiple hydrogen bonding sites, a hydrophobic pocket, and steric inclusion capabilities, making it a robust alternative for secondary amino acids[3].
Experimental Protocols
The following protocols are designed as self-validating systems. By incorporating strict System Suitability Test (SST) criteria, the analyst can ensure the thermodynamic environment is correct before committing valuable samples.
Protocol A: LC-MS Compatible Separation via CHIRALPAK ZWIX(+)
This method is ideal for high-sensitivity applications (e.g., pharmacokinetic studies or trace enantiomeric impurity profiling) due to its compatibility with Electrospray Ionization Mass Spectrometry (ESI-MS)[4].
Step 1: Mobile Phase Preparation (The Critical Step)
-
Causality: ZWIX columns require a protic solvent (Methanol) to solvate the ion pairs effectively. The ratio of acidic to basic additives dictates the ionization state of both the column and the analyte.
-
Action: Prepare a bulk solvent of Methanol / Acetonitrile / Water (49:49:2, v/v/v).
-
Additives: Add 50 mM Formic Acid (FA) and 25 mM Diethylamine (DEA). Mix thoroughly and sonicate for 10 minutes to degas.
Step 2: Sample Preparation
-
Action: Dissolve the racemic tADA standard in Methanol/Water (80:20, v/v) to achieve a concentration of 1.0 mg/mL. Vortex until completely dissolved. Filter through a 0.22 µm PTFE syringe filter.
Step 3: System Equilibration
-
Action: Install the CHIRALPAK ZWIX(+) column (3.0 mm i.d. × 250 mm, 3 µm). Purge the system with the mobile phase at 0.5 mL/min.
-
Validation: Monitor the baseline via MS total ion chromatogram (TIC) or an inline Evaporative Light Scattering Detector (ELSD). Do not proceed until the baseline is completely flat (typically requires >20 column volumes).
Step 4: Injection and System Suitability (SST)
-
Action: Inject 2.0 µL of the racemic standard.
-
SST Criteria: The method is only valid if the resolution ( ) between the (2S,4S) and (2R,4R) peaks is , and the tailing factor ( ) is . If , slightly increase the DEA concentration (up to 30 mM) to improve secondary amine peak shape.
Protocol B: Robust Isocratic Separation via Chirobiotic T
This method is optimized for preparative scale-up or laboratories lacking LC-MS infrastructure, relying instead on UV or ELSD.
Step 1: Mobile Phase Preparation
-
Action: Prepare a simple isocratic mixture of Acetonitrile / Water (70:30, v/v). No buffer salts are strictly required, though 0.1% Formic acid can be added to sharpen the peaks.
Step 2: Execution
-
Action: Install the Astec Chirobiotic T column (4.6 mm i.d. × 250 mm, 5 µm). Set the flow rate to 1.0 mL/min and the column oven to 25°C.
-
Detection: Set UV detection to 210 nm (note: tADA has weak UV absorbance, so ELSD is preferred if available). Inject 5.0 µL of the sample.
Workflow Visualization
Caption: Step-by-step analytical workflow for the direct chiral separation of underivatized tADA.
Quantitative Data Presentation
The following table summarizes the expected chromatographic parameters for the two validated methodologies.
| Parameter | Protocol A: Zwitterionic CSP | Protocol B: Macrocyclic Antibiotic CSP |
| Column | CHIRALPAK® ZWIX(+) (250 × 3.0 mm, 3 µm) | Astec Chirobiotic™ T (250 × 4.6 mm, 5 µm) |
| Chiral Selector | Quinine-derived + (S,S)-ACHSA | Teicoplanin |
| Mobile Phase | MeOH / ACN / H₂O (49:49:2) | ACN / H₂O (70:30) |
| Additives | 50 mM Formic Acid + 25 mM DEA | None (or 0.1% Formic Acid) |
| Flow Rate | 0.5 mL/min | 1.0 mL/min |
| Temperature | 25 °C | 25 °C |
| Detection | LC-MS (ESI+) or ELSD | UV (210 nm) or ELSD |
| Primary Interaction | Double Ion-Pairing | Steric Inclusion & Hydrogen Bonding |
| Expected Resolution ( ) | > 2.0 | ~ 1.5 - 1.8 |
Note: If reversal of the enantiomer elution order is required (e.g., to detect a trace (2S,4S) impurity in a (2R,4R) bulk drug substance), simply swap the CHIRALPAK ZWIX(+) column for the pseudo-enantiomeric CHIRALPAK ZWIX(-) column[4].
References
- Benchchem. "Azetidine-2,4-dicarboxylic Acid | NMDA Receptor Agonist".
- Daicel Chiral Technologies. "INSTRUCTION MANUAL FOR CHIRALPAK® ZWIX(+) and CHIRALPAK® ZWIX(-)".
- American Pharmaceutical Review. "CHIRALPAK ZWIX - Immobilized Zwitterionic CSPs".
- ResearchGate. "Chiral secondary amino acids, their importance, and methods of analysis".
Sources
Application Note: Utilizing trans-Azetidine-2,4-dicarboxylic acid (tADA) for Group I mGluR Interrogation in Neurobiology
Executive Summary
The precise dissection of glutamatergic signaling in the central nervous system requires pharmacological tools capable of distinguishing between ionotropic and metabotropic glutamate receptors. trans-Azetidine-2,4-dicarboxylic acid (tADA) is a conformationally restricted analogue of L-glutamate[1]. By locking the amino and carboxylic acid groups into a rigid four-membered azetidine ring, tADA selectively activates Group I metabotropic glutamate receptors (mGluR1 and mGluR5) while exhibiting negligible affinity for NMDA, AMPA, or Kainate receptors[2]. This application note details the mechanistic rationale, comparative pharmacology, and validated protocols for utilizing tADA in synaptic plasticity and calcium imaging assays.
Pharmacological Profile & Mechanistic Rationale
Endogenous L-glutamate is highly flexible, allowing it to adopt multiple conformations to bind various receptor classes. To isolate mGluR-dependent pathways—such as those involved in the maintenance of Long-Term Potentiation (LTP)—researchers require rigidified analogues[1].
Synthesized to restrict spatial flexibility, tADA acts as a potent and selective agonist at[3], with a noted preference for mGluR5a over mGluR1a in certain expression systems[4]. Upon binding the orthosteric site of Group I mGluRs, tADA triggers a Gq-protein coupled cascade. This activates Phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). The subsequent IP3-mediated calcium release from the endoplasmic reticulum (ER) and DAG-mediated Protein Kinase C (PKC) activation are critical drivers of[5].
Quantitative Comparison of Glutamatergic Agonists
To contextualize tADA within the broader toolkit of neuropharmacology, the following table summarizes its functional profile compared to other common agonists.
| Compound | Target Receptor(s) | Primary Application | Conformation |
| L-Glutamate | Pan-agonist (iGluRs & mGluRs) | Broad endogenous signaling studies | Highly flexible |
| NMDA | NMDA Receptors (iGluR) | Excitotoxicity, fast synaptic transmission | Flexible analog |
| DHPG | Group I mGluRs (mGluR1/5) | mGluR-LTD induction, general Group I agonism | Phenylglycine derivative |
| tADA | Group I mGluRs (mGluR5 > mGluR1) | Facilitation of LTP, precise mGluR isolation | Rigidified azetidine ring |
Experimental Protocols
Protocol A: In Vitro Electrophysiology (Facilitation of LTP in Hippocampal Slices)
This protocol leverages tADA to study the contribution of Group I mGluRs to the maintenance phase of LTP in the dentate gyrus. By applying tADA prior to a weak tetanic stimulus, researchers can facilitate a short-term potentiation (STP) into a [6].
Self-Validating System Design: To ensure the observed potentiation is strictly mGluR-dependent and not an artifact of baseline drift, a parallel control slice must be treated with tADA in the presence of a Group I mGluR antagonist (e.g., MCPG or AIDA)[5]. If the potentiation is blocked in the control, the tADA effect is validated.
Step-by-Step Methodology:
-
Slice Preparation & Recovery: Prepare 400 µm thick transverse hippocampal slices. Transfer to a submerged recording chamber continuously perfused with oxygenated (95% O2 / 5% CO2) Artificial Cerebrospinal Fluid (aCSF) at 30–32°C. Causality: A minimum 2-hour recovery period is mandatory to allow the clearance of slicing-induced excitotoxic glutamate and the stabilization of resting membrane potentials.
-
Baseline Recording: Place a stimulating electrode in the perforant path and a recording glass micropipette in the molecular layer of the dentate gyrus. Evoke Field Excitatory Postsynaptic Potentials (fEPSPs) at 0.033 Hz until a stable baseline is achieved for at least 20 minutes.
-
Compound Application (Priming): Bath-apply tADA (50–200 µM) via the aCSF perfusion system 30 minutes prior to tetanization[7]. Causality: The 30-minute pre-incubation is critical. It provides sufficient time for the Gq-coupled cascade to synthesize IP3 and prime intracellular calcium stores, which lowers the threshold for subsequent LTP induction.
-
Weak Tetanization: Deliver a weak tetanic stimulus (e.g., 3 trains of 100 Hz for 200 ms, separated by 20 seconds). In vehicle-treated slices, this will only induce STP that decays within 60-90 minutes[8].
-
Washout & Maintenance Recording: Wash out tADA 5 minutes post-tetanization. Continue recording fEPSPs for 3–4 hours. In tADA-treated slices, the STP will be facilitated into a sustained LTP[7].
Protocol B: Intracellular Calcium Imaging in Cultured Neurons
tADA is highly effective for quantifying mGluR-mediated intracellular calcium mobilization without triggering the massive, often neurotoxic, calcium influx associated with NMDA receptor activation[4].
Step-by-Step Methodology:
-
Dye Loading: Incubate cultured CA3 pyramidal neurons with 2–5 µM Fluo-4 AM (a calcium-sensitive fluorophore) in recording buffer for 30 minutes at 37°C. Causality: The acetoxymethyl (AM) ester modification masks the carboxyl groups of the dye, rendering it lipophilic and membrane-permeable. Once inside the cell, endogenous esterases cleave the AM groups, trapping the active, calcium-responsive dye in the cytosol.
-
De-esterification Washout: Wash the cells three times with standard recording buffer and incubate for an additional 15 minutes. Causality: This step removes extracellular dye (reducing background fluorescence) and allows complete intracellular de-esterification of the Fluo-4 AM.
-
Baseline Acquisition: Image the cells using a confocal or epifluorescence microscope (excitation at 488 nm, emission at 520 nm) to establish baseline fluorescence (F0).
-
tADA Perfusion: Rapidly perfuse the chamber with 100 µM tADA. Record the fluorescence transients (F) at 1 Hz for 5 minutes.
-
Data Analysis: Express the calcium response as ΔF/F0 to normalize for variations in dye loading across different neurons.
Signaling Pathway Visualization
The following diagram illustrates the isolated intracellular cascade activated by tADA, highlighting the divergence from ionotropic signaling.
tADA-mediated Group I mGluR signaling cascade driving intracellular calcium release and plasticity.
References
-
Title: Synthesis and metabotropic receptor activity of the novel rigidified glutamate analogues (+)- and (-)-trans-azetidine-2,4-dicarboxylic acid and their N-methyl derivatives. Source: Journal of Medicinal Chemistry (1993) URL: [Link]
-
Title: Physiological and pharmacological profile of trans-azetidine-2,4-dicarboxylic acid: metabotropic glutamate receptor agonism and effects on long-term potentiation. Source: Neuroscience (1996) URL: [Link]
-
Title: Metabotropic glutamate receptor agonist trans-azetidine-2,4-dicarboxylic acid facilitates maintenance of LTP in the dentate gyrus in vivo. Source: Neuropharmacology (1995) URL: [Link]
Sources
- 1. Azetidine-2,4-dicarboxylic Acid | NMDA Receptor Agonist [benchchem.com]
- 2. Profiling of trans-azetidine-2,4-dicarboxylic acid at the human metabotropic glutamate receptors mGlu1b, -2, -4a and -5a - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. tADA | CAS 161596-62-9 | Tocris Bioscience [tocris.com]
- 5. Physiological and pharmacological profile of trans-azetidine-2,4-dicarboxylic acid: metabotropic glutamate receptor agonism and effects on long-term potentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Metabotropic glutamate receptor agonist trans-azetidine-2,4-dicarboxylic acid facilitates maintenance of LTP in the dentate gyrus in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Metabotropic glutamate receptor agonist trans-azetidine-2,4-dicarboxylic acid facilitates maintenance of LTP in the dentate gyrus in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Metabotropic glutamate receptor subtype agonists facilitate long-term potentiation within a distinct time window in the dentate gyrus in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Electrophysiological Characterization of Metabotropic Glutamate Receptors Using trans-Azetidine-2,4-dicarboxylic acid
Executive Summary & Pharmacological Rationale
The precise modulation of glutamatergic signaling is a cornerstone of neuropharmacology and synaptic plasticity research. While endogenous glutamate indiscriminately activates both ionotropic (iGluRs) and metabotropic glutamate receptors (mGluRs), isolating the specific contributions of mGluR-mediated pathways requires conformationally restricted analogs.
trans-Azetidine-2,4-dicarboxylic acid (tADA or trans-Aze) serves as a vital structural probe in this endeavor. The relative orientation of its two carboxylic acid groups dictates its pharmacological profile: whereas the cis-isomer is a potent N-methyl-D-aspartate (NMDA) receptor agonist, the trans-isomer exhibits high selectivity for metabotropic glutamate receptors[1]. Specifically, tADA functions as a potent agonist at Group I mGluRs (mGluR1 and mGluR5), stimulating phosphoinositide hydrolysis and mobilizing intracellular calcium without triggering the rapid, depolarizing ion influx characteristic of iGluR activation[2]. This application note provides a comprehensive, self-validating framework for utilizing tADA in advanced electrophysiological workflows, specifically focusing on Long-Term Potentiation (LTP) and calcium signaling.
Mechanistic Causality: How tADA Drives Synaptic Plasticity
To design robust electrophysiological experiments, researchers must understand the intracellular cascades triggered by tADA. Upon bath application, tADA binds orthosterically to the extracellular Venus flytrap domain of Group I mGluRs[3].
This binding induces a conformational shift that activates Gq-proteins, leading to the stimulation of Phospholipase C (PLC). PLC subsequently cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3). The generation of IP3 triggers the release of Ca²⁺ from endoplasmic reticulum stores[3]. In the context of hippocampal electrophysiology, this mGluR-mediated Ca²⁺ signaling elevates mitochondrial Ca²⁺, stimulates oxidative metabolism, and modulates potassium currents, thereby increasing neuronal excitability and facilitating the maintenance of LTP[4][5].
Figure 1: Intracellular signaling cascade triggered by tADA binding to Group I mGluRs.
Quantitative Pharmacodynamics of Azetidine Analogs
When utilizing tADA, concentration optimization is critical. High concentrations of synthetic mGluR ligands can sometimes exhibit off-target effects on NMDA receptors due to trace amino acid contamination or low-affinity cross-reactivity[6]. Furthermore, the stereochemistry of tADA drastically alters its receptor affinity. The table below summarizes the receptor specificities and effective concentrations required to guide precise electrophysiological dosing[1][2][7].
| Compound / Stereoisomer | Primary Target Receptor | Pharmacological Action | EC₅₀ / Effective Concentration |
| tADA (Mixed Enantiomers) | mGluR5 (Group I) | Agonist (PI Hydrolysis) | ~32.2 µM |
| tADA (Mixed Enantiomers) | mGluR1 (Group I) | Agonist (PI Hydrolysis) | ~189.4 µM |
| (2S,4S)-ADA | mGluR2 (Group II) | Weak Agonist (cAMP inhibition) | 500 µM (Yields ~33% inhibition) |
| (2R,4R)-ADA | mGluR2 (Group II) | Inactive | N/A |
| cis-Azetidine-2,4-dicarboxylic acid | NMDA Receptor | Agonist / Allosteric Modulator | <50 µM (Modulator), >50 µM (Agonist) |
Data Synthesis Note: For standard Group I mGluR activation in slice electrophysiology, a bath concentration of 50 µM to 100 µM tADA is optimal to maximize mGluR5 engagement while minimizing non-specific interactions.
Self-Validating Electrophysiology Protocol: tADA-Facilitated LTP
To establish trustworthiness in your recordings, this protocol is designed as a self-validating system . It employs strict pharmacological isolation to ensure that the observed field excitatory postsynaptic potentials (fEPSPs) are modulated exclusively by mGluRs, ruling out confounding variables from endogenous glutamate acting on iGluRs.
Experimental Workflow
Figure 2: Step-by-step electrophysiological workflow for isolating tADA-mediated LTP.
Step-by-Step Methodology
Step 1: Acute Slice Preparation and Recovery
-
Action : Prepare 300 µm transverse hippocampal slices using a vibratome in ice-cold cutting solution. Transfer to a holding chamber containing standard Artificial Cerebrospinal Fluid (ACSF) bubbled with 95% O₂ / 5% CO₂.
-
Causality : Slices must recover for at least 1 hour at room temperature to allow the re-establishment of resting membrane potentials and the clearance of excitotoxic glutamate released during the slicing trauma.
Step 2: Pharmacological Isolation (The Validation Layer)
-
Action : Perfuse the recording chamber with ACSF containing 60 µM CNQX (AMPA/Kainate antagonist), 60 µM D-AP5 (NMDA antagonist), and 50 µM Picrotoxin (GABA_A antagonist).
-
Causality : Because Ca²⁺ release from intracellular stores (triggered by mGluRs) can cause secondary neurotransmitter release, blocking iGluRs and GABA receptors ensures that any recorded changes in membrane properties or calcium fluorescence are strictly downstream of mGluR activation[5].
Step 3: Baseline fEPSP Recording
-
Action : Place a stimulating electrode in the Schaffer collateral pathway and a recording glass pipette (1-3 MΩ) in the stratum radiatum of the CA1 region. Elicit baseline fEPSPs at 0.05 Hz for 15 minutes.
-
Causality : Establishing a stable baseline is critical. A drifting baseline invalidates the quantification of subsequent LTP maintenance.
Step 4: Bath Application of tADA
-
Action : Introduce 50 µM tADA into the ACSF perfusion line 20 to 30 minutes prior to tetanization.
-
Causality : Pre-incubation is required because mGluR-mediated G-protein cascades act on a slower timescale than ligand-gated ion channels. Activating these receptors prior to tetanization primes the intracellular environment (via IP3/Ca²⁺) to bypass the standard NMDA-receptor dependence of potentiation[2].
Step 5: Weak Tetanization Protocol
-
Action : Deliver a weak tetanization stimulus (e.g., 20 pulses at 100 Hz).
-
Causality : Under normal conditions, weak tetanization causes a decremental, short-term potentiation that decays within 1-2 hours. However, the presence of tADA facilitates the maintenance phase of LTP, converting this transient response into a long-lasting potentiation (lasting >24 hours in in vivo models)[4].
Step 6: Control Validation (Negative Control)
-
Action : In a parallel cohort of slices, co-apply 50 µM tADA with 500 µM MCPG (a non-selective Group I/II mGluR antagonist).
-
Causality : If the LTP facilitation is genuinely mediated by mGluRs, MCPG will competitively inhibit tADA binding, and the weak tetanus will revert to producing only short-term, decremental potentiation[3]. This step definitively proves the mechanism of action and validates the integrity of the compound batch.
References
-
Hermit, M. B., et al. "Profiling of trans-azetidine-2,4-dicarboxylic acid at the human metabotropic glutamate receptors mGlu1b, -2, -4a and -5a". PubMed (NIH). Available at: [Link]
-
Behnisch, T., et al. "Physiological and pharmacological profile of trans-azetidine-2,4-dicarboxylic acid: metabotropic glutamate receptor agonism and effects on long-term potentiation". PubMed (NIH). Available at:[Link]
-
Riedel, G., et al. "Metabotropic glutamate receptor agonist trans-azetidine-2,4-dicarboxylic acid facilitates maintenance of LTP in the dentate gyrus in vivo". PubMed (NIH). Available at: [Link]
-
Kann, O., et al. "Metabotropic Receptor-Mediated Ca2+ Signaling Elevates Mitochondrial Ca2+ and Stimulates Oxidative Metabolism in Hippocampal Slice Cultures". Journal of Neurophysiology. Available at: [Link]
-
Zhang, Z., et al. "Molecular Basis for Modulation of Metabotropic Glutamate Receptors and Their Drug Actions by Extracellular Ca2+". PMC (NIH). Available at:[Link]
-
Contractor, A., et al. "Direct effects of metabotropic glutamate receptor compounds on native and recombinant NMDARs". PNAS. Available at: [Link]
Sources
- 1. Azetidine-2,4-dicarboxylic Acid | NMDA Receptor Agonist [benchchem.com]
- 2. Physiological and pharmacological profile of trans-azetidine-2,4-dicarboxylic acid: metabotropic glutamate receptor agonism and effects on long-term potentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. Metabotropic glutamate receptor agonist trans-azetidine-2,4-dicarboxylic acid facilitates maintenance of LTP in the dentate gyrus in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. pnas.org [pnas.org]
- 7. Profiling of trans-azetidine-2,4-dicarboxylic acid at the human metabotropic glutamate receptors mGlu1b, -2, -4a and -5a - PubMed [pubmed.ncbi.nlm.nih.gov]
In vivo Administration of trans-Azetidine-2,4-dicarboxylic acid in Rodent Models: Application Notes and Protocols
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vivo administration of trans-Azetidine-2,4-dicarboxylic acid (t-ADA) in rodent models. It aims to deliver not only detailed protocols but also the scientific rationale behind the experimental choices, ensuring methodological robustness and data integrity.
Scientific Background and Mechanism of Action
Trans-Azetidine-2,4-dicarboxylic acid is a rigid analog of the excitatory amino acid L-glutamate. Its constrained structure confers a high affinity and selectivity for certain glutamate receptors and transporters, making it a valuable tool in neuroscience research.
Dual-Action on Glutamatergic Systems
t-ADA primarily exerts its effects through two main mechanisms:
-
Metabotropic Glutamate Receptor Agonism: t-ADA is an agonist at metabotropic glutamate receptors (mGluRs).[1][2][3] Specifically, it has been shown to stimulate phosphoinositide hydrolysis in cell lines expressing mGluR1 and mGluR5 subtypes.[1] This activation can influence a variety of intracellular signaling cascades, modulating neuronal excitability and synaptic plasticity.
-
Inhibition of Excitatory Amino Acid Transporters (EAATs): By mimicking glutamate, t-ADA can also act as an inhibitor of EAATs. These transporters are crucial for clearing glutamate from the synaptic cleft, thereby terminating the excitatory signal and preventing excitotoxicity. Inhibition of EAATs leads to an accumulation of extracellular glutamate, resulting in overstimulation of glutamate receptors.
The dual action of t-ADA makes it a potent tool for studying the roles of both mGluRs and glutamate transport in various physiological and pathological processes.
Applications in Rodent Models
The ability of t-ADA to modulate glutamatergic neurotransmission has led to its use in a variety of in vivo rodent models, including:
-
Models of Excitotoxicity and Neurodegeneration: By inhibiting glutamate uptake, t-ADA can induce excitotoxic neuronal death, providing a model to study the mechanisms of neurodegeneration and to test potential neuroprotective agents.
-
Seizure Models: The over-excitation of neurons resulting from increased extracellular glutamate can be used to induce seizures in rodents, creating a model for studying epilepsy and for screening anticonvulsant drugs.
-
Studies of Synaptic Plasticity: As an mGluR agonist, t-ADA can be used to investigate the role of these receptors in processes such as long-term potentiation (LTP) and long-term depression (LTD), which are cellular correlates of learning and memory.
Experimental Protocols
The following sections provide detailed protocols for the preparation and in vivo administration of t-ADA in rodent models.
Preparation of t-ADA Solutions for In Vivo Administration
The proper preparation of the t-ADA solution is critical for the success and reproducibility of in vivo experiments.
3.1.1 Vehicle Selection
The choice of vehicle depends on the route of administration:
-
Intracerebroventricular (ICV) Injection: Artificial cerebrospinal fluid (aCSF) is the recommended vehicle for ICV injections to minimize disruption of the brain's ionic and osmotic balance.
-
Systemic Injections (e.g., Intraperitoneal - IP): Sterile saline (0.9% NaCl) or phosphate-buffered saline (PBS) are suitable vehicles for systemic administration.
3.1.2 Step-by-Step Protocol for t-ADA Solution Preparation in aCSF (for ICV Injection)
-
Calculate the required amount of t-ADA: Based on the desired concentration and final volume. For example, to prepare 1 mL of a 20 mM solution, you would need 2.9 mg of t-ADA (Molecular Weight: 145.11 g/mol ).
-
Weigh the t-ADA: Use a calibrated analytical balance to accurately weigh the required amount of t-ADA powder.
-
Dissolve in aCSF: Add the t-ADA powder to the appropriate volume of sterile aCSF.
-
Aid Dissolution: If the t-ADA does not dissolve readily, gentle warming (to no more than 37°C) and vortexing can be used. Sonication in a water bath for short periods may also be effective.
-
pH Adjustment: The pH of the final solution should be adjusted to a physiological range (7.2-7.4) to prevent tissue damage upon injection. Use a calibrated pH meter and add small volumes of 0.1 M NaOH to raise the pH or 0.1 M HCl to lower it. This step is crucial as acidic or basic solutions can cause inflammation and tissue necrosis.
-
Sterile Filtration: Once the t-ADA is fully dissolved and the pH is adjusted, sterile filter the solution through a 0.22 µm syringe filter into a sterile vial.
-
Storage: Store the prepared solution at 4°C for short-term use (up to one week). For longer-term storage, aliquot the solution and store at -20°C. Avoid repeated freeze-thaw cycles.
Routes of Administration and Dosage
The choice of administration route and dosage will depend on the specific research question.
3.2.1 Intracerebroventricular (ICV) Injection
ICV injection delivers t-ADA directly into the ventricular system of the brain, bypassing the blood-brain barrier and allowing for a rapid and localized effect.
Exemplary Dosage for Long-Term Potentiation Studies in Rats:
| Concentration | Injection Volume | Total Dose per animal | Reference |
| 20 mM | 5 µL | 100 nmol | [1] |
3.2.2 Systemic Administration (Intraperitoneal - IP)
Systemic administration is less invasive than ICV injection and can be used to study the peripheral and potential central effects of t-ADA, assuming it can cross the blood-brain barrier. Note: Data on the systemic administration of t-ADA is limited; the following dosages are for the related compound, azetidine-2-carboxylic acid, and should be used as a starting point for dose-finding studies with t-ADA.
Exemplary Dosages for Toxicity Studies in Mice (using Azetidine-2-carboxylic acid):
| Dosage | Route | Frequency | Expected Outcome | Reference |
| 300 mg/kg | IP or Oral Gavage | Daily | No clinical signs observed over 4 weeks | [4] |
| 600 mg/kg | IP or Oral Gavage | Daily | Clinical signs of toxicity, mortality | [4] |
Important Considerations for Dosing:
-
Dose-Response Studies: It is highly recommended to perform a dose-response study to determine the optimal dose for the desired effect in your specific model and experimental conditions.
-
Animal Strain, Age, and Sex: These factors can influence the response to t-ADA, and dosages may need to be adjusted accordingly.
Surgical Procedure for Intracerebroventricular (ICV) Injection
This protocol outlines the stereotaxic surgical procedure for ICV injection in rodents. All procedures should be performed under aseptic conditions and in accordance with institutional animal care and use guidelines.
3.3.1 Anesthesia and Analgesia
-
Anesthetize the animal using an appropriate anesthetic agent (e.g., isoflurane, ketamine/xylazine cocktail).
-
Administer a pre-operative analgesic to minimize pain.
3.3.2 Stereotaxic Surgery
-
Secure the animal: Place the anesthetized animal in a stereotaxic frame.
-
Prepare the surgical site: Shave the fur from the scalp and disinfect the area with an appropriate antiseptic solution.
-
Incision: Make a midline incision in the scalp to expose the skull.
-
Identify Bregma: Locate the bregma, the anatomical point on the skull where the coronal and sagittal sutures intersect.
-
Determine Injection Coordinates: Based on a rodent brain atlas, determine the stereotaxic coordinates for the lateral ventricle. For mice, typical coordinates relative to bregma are: Anteroposterior (AP): -0.3 mm; Mediolateral (ML): ±1.0 mm; Dorsoventral (DV): -2.5 mm. For rats, typical coordinates are: AP: -0.8 mm; ML: ±1.5 mm; DV: -3.5 mm.
-
Drill a Burr Hole: Carefully drill a small burr hole through the skull at the determined coordinates.
-
Lower the Injection Cannula: Slowly lower the injection cannula, attached to a Hamilton syringe, to the target DV coordinate.
-
Infusion: Infuse the t-ADA solution at a slow and controlled rate (e.g., 0.5-1.0 µL/min) to prevent a rapid increase in intracranial pressure.
-
Cannula Retraction: After the infusion is complete, leave the cannula in place for a few minutes to allow for diffusion of the solution and to minimize backflow upon retraction. Slowly withdraw the cannula.
-
Closure: Suture the scalp incision.
3.3.3 Post-Operative Care
-
Administer post-operative analgesics as required.
-
Monitor the animal closely for recovery from anesthesia and for any signs of distress or adverse effects.
-
Provide a clean cage with easy access to food and water.
Expected Behavioral and Physiological Outcomes
The administration of t-ADA can lead to a range of behavioral and physiological effects, depending on the dose and route of administration.
-
Seizure-like Behaviors: At higher doses, particularly with ICV administration, t-ADA can induce seizure-like behaviors, including facial and forelimb clonus, rearing, and falling.
-
Changes in Locomotor Activity: Depending on the dose and the specific mGluR subtypes activated, t-ADA may cause either an increase or decrease in locomotor activity.
-
Cognitive Effects: As a modulator of synaptic plasticity, t-ADA can influence performance in learning and memory tasks.
-
Neurotoxicity: High concentrations of t-ADA can lead to excitotoxic neuronal death, which can be assessed post-mortem using histological techniques (e.g., Nissl staining, Fluoro-Jade staining).
It is essential to have a clear behavioral and physiological monitoring plan in place to accurately document the effects of t-ADA administration. The time course of these effects should also be carefully characterized.
Safety and Handling
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, gloves, and safety glasses when handling t-ADA powder and solutions.
-
Handling: Avoid inhalation of the powder and contact with skin and eyes. In case of contact, wash the affected area thoroughly with water.
-
Disposal: Dispose of unused t-ADA and contaminated materials in accordance with institutional and local regulations.
Data Interpretation and Troubleshooting
-
Variability in Response: Be aware that there can be significant inter-animal variability in the response to t-ADA. Using a sufficient number of animals per group is important to ensure statistical power.
-
Confirmation of Cannula Placement: For ICV studies, it is crucial to verify the correct placement of the injection cannula. This can be done at the end of the experiment by infusing a dye (e.g., methylene blue) and visually inspecting the brain.
-
Control Groups: Appropriate control groups are essential for data interpretation. This includes a vehicle-injected group to control for the effects of the injection procedure and the vehicle itself.
Conclusion
Trans-Azetidine-2,4-dicarboxylic acid is a powerful pharmacological tool for investigating the glutamatergic system in vivo. By carefully considering the experimental design, including the choice of vehicle, route of administration, and dosage, researchers can effectively utilize t-ADA to model various neurological conditions and to explore the fundamental mechanisms of synaptic transmission and plasticity. The protocols and guidelines provided in this document are intended to serve as a comprehensive resource to facilitate the successful and ethical use of t-ADA in rodent models.
Visualizations
Signaling Pathway of t-ADA
Caption: Step-by-step workflow for ICV administration of t-ADA.
References
-
Manahan-Vaughan, D., & Reymann, K. G. (1995). Physiological and pharmacological profile of trans-azetidine-2,4-dicarboxylic acid: metabotropic glutamate receptor agonism and effects on long-term potentiation. Neuroscience, 64(2), 437-445. [Link]
-
Conti, P., De Amici, M., De Sarro, G., & Mennini, T. (1993). Trans-azetidine-2,4-dicarboxylic acid activates neuronal metabotropic receptors. Neuroreport, 4(7), 967-970. [Link]
-
Kingston, A. E., Burnett, J. P., Mayne, N. G., & Lodge, D. (1995). Profiling of trans-azetidine-2,4-dicarboxylic acid at the human metabotropic glutamate receptors mGlu1b, -2, -4a and -5a. Neuropharmacology, 34(8), 899-905. [Link]
-
Rub, M., & Pleasure, D. (2022). Azetidine-2-Carboxylic Acid-Induced Oligodendrogliopathy: Relevance to the Pathogenesis of Multiple Sclerosis. Journal of Neuropathology & Experimental Neurology, 81(6), 457-471. [Link]
-
Wikipedia contributors. (2023). Azetidine-2-carboxylic acid. In Wikipedia, The Free Encyclopedia. [Link]
Sources
- 1. Physiological and pharmacological profile of trans-azetidine-2,4-dicarboxylic acid: metabotropic glutamate receptor agonism and effects on long-term potentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Profiling of trans-azetidine-2,4-dicarboxylic acid at the human metabotropic glutamate receptors mGlu1b, -2, -4a and -5a - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Trans-azetidine-2,4-dicarboxylic acid activates neuronal metabotropic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
Application Note: trans-Azetidine-2,4-dicarboxylic acid (tADA) as a Pharmacological Tool for Dissecting Long-Term Potentiation
Target Audience: Neuropharmacologists, Electrophysiologists, and Synaptic Plasticity Researchers Focus: Isolating Group I Metabotropic Glutamate Receptor (mGluR) contributions to Long-Term Potentiation (LTP) maintenance.
Executive Summary & Experimental Rationale
Understanding the molecular mechanisms of memory consolidation requires uncoupling the induction phases of synaptic plasticity from its maintenance phases. While N-methyl-D-aspartate (NMDA) receptors are classically responsible for the rapid induction of Long-Term Potentiation (LTP), metabotropic glutamate receptors (mGluRs) are critical for its long-term maintenance[1].
trans-Azetidine-2,4-dicarboxylic acid (tADA) is a conformationally restricted glutamate analogue that serves as a highly specialized pharmacological tool. Unlike endogenous glutamate, which indiscriminately activates both ionotropic and metabotropic receptors, tADA selectively agonizes Group I mGluRs (mGluR1 and mGluR5)[1].
The Causality of Choice: Using tADA allows researchers to bypass the NMDA-dependent induction of LTP. When applied prior to a weak tetanic stimulus, tADA facilitates the transition of Short-Term Potentiation (STP) into robust, long-lasting LTP[1][2]. Crucially, electrophysiological patch-clamp studies confirm that tADA does not facilitate NMDA currents[1]. Therefore, any observed enhancement in synaptic efficacy following tADA administration can be causally linked to mGluR-mediated intracellular signaling cascades rather than ionotropic channel gating.
Pharmacological Profiling & Quantitative Data
To design rigorous experiments, researchers must understand tADA's binding affinities and functional effects across receptor subtypes. The compound acts primarily by stimulating phosphoinositide (PI) hydrolysis via Gq-coupled Group I mGluRs[1].
Table 1: Pharmacological Profile of tADA across Glutamate Receptor Subtypes
| Receptor Target | Assay Methodology | Functional Effect | Potency (EC₅₀ / IC₅₀) | Ref |
| mGluR1 | Phosphoinositide (PI) hydrolysis | Agonist (Stimulation) | 189.4 ± 6.4 µM | [1] |
| mGluR5 | Phosphoinositide (PI) hydrolysis | Agonist (Stimulation) | 32.2 ± 8.3 µM | [1] |
| mGluR2 | cAMP accumulation (forskolin-stimulated) | Weak Agonist (Inhibition) | 33% inhibition at 500 µM | [3] |
| mGluR4a | cAMP accumulation | Inactive | No effect at 500 µM | [3] |
| NMDA | Patch-clamp (current facilitation) | Inactive | No facilitation at 500 µM | [1] |
Mechanism of Action: Signaling Cascade
The application of tADA triggers a specific G-protein coupled cascade that ultimately alters synaptic efficacy. The diagram below maps the causal relationship between tADA administration and LTP maintenance.
tADA-mediated Group I mGluR signaling pathway facilitating Long-Term Potentiation (LTP).
Self-Validating Protocol: In Vivo Electrophysiology in the Dentate Gyrus
To accurately measure the impact of tADA on synaptic plasticity, in vivo recordings in freely moving rodents are preferred. This preserves intact neural circuitry and endogenous clearance mechanisms, providing higher translational validity than in vitro slice preparations.
Experimental Workflow
In vivo electrophysiological workflow for assessing tADA effects on LTP in the dentate gyrus.
Step-by-Step Methodology
Step 1: Surgical Preparation Implant a guide cannula into the lateral cerebral ventricle (i.c.v.) for targeted drug administration. Stereotaxically implant a recording electrode in the granule cell layer of the dentate gyrus and a stimulating electrode in the medial perforant path[4]. Allow a 7-10 day recovery period. Causality Check: Proper placement is verified by analyzing the characteristic waveform of the field excitatory postsynaptic potential (fEPSP) and the population spike.
Step 2: Baseline Acquisition Deliver low-frequency test stimuli (e.g., 0.025 Hz) to the perforant path for at least 30 minutes to establish a stable baseline of the fEPSP slope and population spike amplitude. Validation: A stable baseline ensures that subsequent potentiation is genuinely stimulus-induced, ruling out artifacts caused by electrode drift or spontaneous network hyperactivity.
Step 3: Pharmacological Intervention (tADA Infusion) Administer tADA (20 mM in 5 µL of artificial cerebrospinal fluid) via the i.c.v. cannula 30 minutes prior to tetanization[2]. Alternatively, tADA can be applied 5 minutes after tetanization to specifically isolate the maintenance phase[4]. Self-Validating Controls:
-
Negative Control: A parallel cohort must receive a vehicle-only infusion.
-
Mechanistic Validation: Co-administer tADA with an mGluR antagonist like (R,S)-alpha-methyl-4-carboxyphenylglycine (MCPG, 200 mM). If the effect is truly mGluR-mediated, MCPG will attenuate the potentiation, forcing the signal back to baseline within 90 minutes[1].
-
Pathway Isolation: Co-administer tADA with the NMDA antagonist AP5. In control groups, AP5 blocks LTP. However, in the tADA group, normal potentiation should still be observed, proving tADA successfully bypasses NMDA-receptor dependence[1].
Step 4: Weak Tetanization Deliver a "weak" high-frequency tetanus (HFT) to the perforant path (e.g., a fraction of the bursts used for strong LTP induction). Causality Check: Strong tetanization saturates the synapse, masking modulatory pharmacological effects[1]. Weak tetanization is deliberately chosen because it only induces Short-Term Potentiation (STP) in vehicle controls, creating a clear "therapeutic window" to observe tADA's facilitatory action[2][4].
Step 5: Longitudinal Recording & Analysis Record fEPSPs continuously for 2-4 hours post-tetanus, and take follow-up recordings at 24 hours. Data Interpretation: In vehicle-treated animals, the weak tetanus will cause a decremental potentiation that returns to baseline within 90-120 minutes[2]. In tADA-treated animals, the STP will be facilitated into a robust LTP, with fEPSP slopes remaining significantly elevated for at least 24 hours[2][4].
References
-
Physiological and pharmacological profile of trans-azetidine-2,4-dicarboxylic acid: metabotropic glutamate receptor agonism and effects on long-term potentiation. Neuroscience (1996). 1
-
Profiling of trans-azetidine-2,4-dicarboxylic acid at the human metabotropic glutamate receptors mGlu1b, -2, -4a and -5a. European Journal of Pharmacology (1998). 3
-
Metabotropic glutamate receptor agonist trans-azetidine-2,4-dicarboxylic acid facilitates maintenance of LTP in the dentate gyrus in vivo. Neuropharmacology (1995). 2
-
Metabotropic glutamate receptor subtype agonists facilitate long-term potentiation within a distinct time window in the dentate gyrus in vivo. Neuropharmacology (1995). 4
Sources
- 1. Physiological and pharmacological profile of trans-azetidine-2,4-dicarboxylic acid: metabotropic glutamate receptor agonism and effects on long-term potentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabotropic glutamate receptor agonist trans-azetidine-2,4-dicarboxylic acid facilitates maintenance of LTP in the dentate gyrus in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Profiling of trans-azetidine-2,4-dicarboxylic acid at the human metabotropic glutamate receptors mGlu1b, -2, -4a and -5a - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabotropic glutamate receptor subtype agonists facilitate long-term potentiation within a distinct time window in the dentate gyrus in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of trans-Azetidine-2,4-dicarboxylic Acid in Excitotoxicity Studies: A Detailed Guide for Researchers
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of trans-Azetidine-2,4-dicarboxylic acid (t-ADA) in the study of excitotoxicity. This guide moves beyond a simple recitation of protocols to offer a deeper understanding of the underlying mechanisms and experimental rationale, empowering researchers to design, execute, and interpret their experiments with confidence.
Introduction: The Double-Edged Sword of Glutamate Signaling
Glutamate is the principal excitatory neurotransmitter in the mammalian central nervous system, essential for synaptic plasticity, learning, and memory.[1] However, its overactivation can lead to a pathological process known as excitotoxicity, a key contributor to neuronal death in a range of neurological disorders including stroke, epilepsy, and chronic neurodegenerative diseases like Alzheimer's.[1][2] This damaging cascade is primarily initiated by the excessive stimulation of ionotropic glutamate receptors, particularly the N-methyl-D-aspartate (NMDA) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, leading to a massive influx of Ca2+ ions. This calcium overload triggers a host of downstream cytotoxic events, including mitochondrial dysfunction, the generation of reactive oxygen species (ROS), and the activation of apoptotic and necrotic cell death pathways.[3][2]
trans-Azetidine-2,4-dicarboxylic Acid (t-ADA): A Modulator of Glutamatergic Signaling
Contrary to some initial classifications, extensive research has clarified that trans-Azetidine-2,4-dicarboxylic acid (t-ADA) is not a direct agonist of NMDA receptors.[4] Instead, t-ADA primarily functions as a metabotropic glutamate receptor (mGluR) agonist, with a notable affinity for Group I mGluRs (mGluR1 and mGluR5).[4][5][6] This distinction is critical for its application in excitotoxicity studies.
While not a direct trigger of the rapid ion influx seen with NMDA or glutamate, the activation of Group I mGluRs by t-ADA can significantly modulate neuronal excitability and downstream signaling pathways. This makes t-ADA a valuable tool for investigating the more nuanced aspects of excitotoxic neurodegeneration and for exploring potential neuroprotective strategies that target mGluR pathways.
Mechanism of Action: A Deeper Dive
-
Group I mGluR Activation: t-ADA stimulates mGluR1 and mGluR5, which are G-protein coupled receptors linked to phospholipase C (PLC). Activation of this pathway leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).
-
Intracellular Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium.
-
Modulation of Ion Channels and Kinases: DAG, along with the mobilized calcium, activates protein kinase C (PKC), which can phosphorylate and modulate the activity of various ion channels, including NMDA receptors, and other signaling proteins.
This modulatory role allows researchers to dissect the contribution of mGluR signaling to the overall excitotoxic cascade, which is often a complex interplay between ionotropic and metabotropic glutamate receptor activity.
Experimental Design: In Vitro and In Vivo Approaches
The following sections provide detailed protocols for utilizing t-ADA in both in vitro and in vivo models of excitotoxicity. These protocols are designed to be adaptable, with the understanding that optimal conditions may vary depending on the specific cell type, animal model, and research question.
In Vitro Excitotoxicity Studies Using Primary Neuronal Cultures
Primary neuronal cultures are a widely used model to study the cellular and molecular mechanisms of excitotoxicity.[7]
Caption: Workflow for in vitro excitotoxicity studies.
-
Cell Culture:
-
Plate primary cortical or hippocampal neurons from embryonic day 18 (E18) rodents on poly-D-lysine coated plates at a suitable density.
-
Maintain cultures in a humidified incubator at 37°C and 5% CO2 for 10-14 days to allow for maturation and synapse formation.
-
-
Preparation of Reagents:
-
t-ADA Stock Solution: Prepare a 100 mM stock solution of trans-Azetidine-2,4-dicarboxylic acid in sterile, nuclease-free water or a suitable buffer. Filter-sterilize and store at -20°C.
-
Glutamate Stock Solution: Prepare a 100 mM stock solution of L-glutamic acid in sterile, nuclease-free water. Adjust the pH to 7.4 with NaOH. Filter-sterilize and store at -20°C.
-
-
Experimental Procedure:
-
Pre-treatment (optional, for neuroprotection assays): Replace the culture medium with fresh, pre-warmed neurobasal medium containing the desired concentrations of t-ADA (e.g., 10 µM, 50 µM, 100 µM) or vehicle control. Incubate for 1-2 hours.
-
Induction of Excitotoxicity:
-
For studies investigating the modulatory role of t-ADA, co-treat the neurons with a fixed concentration of glutamate (e.g., 50-100 µM) and varying concentrations of t-ADA.
-
For neuroprotection studies, after the pre-treatment period, add glutamate to the culture medium to the final desired concentration.
-
-
Exposure: Expose the neurons to the excitotoxic insult for a defined period, typically ranging from 30 minutes to 24 hours. Shorter, more intense insults (e.g., 100 µM glutamate for 30 minutes) followed by a wash and 24-hour recovery can mimic acute excitotoxicity.
-
Wash and Recovery (for acute insult models): After the exposure period, gently wash the cells twice with pre-warmed, glutamate-free medium and then return them to their original conditioned medium or fresh medium for a recovery period of 24 hours.
-
-
Assessment of Neuronal Viability:
-
Lactate Dehydrogenase (LDH) Assay: Measure the release of LDH into the culture medium as an indicator of cell membrane damage.
-
MTT or MTS Assay: Assess mitochondrial metabolic activity as a measure of cell viability.
-
Live/Dead Staining: Use fluorescent dyes such as Calcein-AM (stains live cells green) and Ethidium Homodimer-1 (stains dead cells red) for direct visualization and quantification of cell viability.
-
| Parameter | Typical Range | Rationale |
| t-ADA Concentration | 10 - 500 µM | Based on reported EC50 values for mGluR activation. A dose-response curve is recommended. |
| Glutamate Concentration | 25 - 500 µM | The optimal concentration should be determined empirically to induce approximately 50% cell death. |
| Exposure Time | 30 minutes - 24 hours | Shorter times for acute excitotoxicity models, longer times for chronic exposure studies. |
| Post-insult Incubation | 24 hours | Allows for the full development of the excitotoxic cascade and neuronal death. |
In Vivo Excitotoxicity Studies
In vivo models allow for the investigation of excitotoxicity in the context of the complex cellular and physiological environment of the brain.
Caption: Workflow for in vivo excitotoxicity studies.
-
Animal Model:
-
Use adult male rodents (e.g., Sprague-Dawley rats or C57BL/6 mice).
-
Acclimatize animals to the housing conditions for at least one week before surgery.
-
-
Surgical Procedure:
-
Anesthetize the animal with an appropriate anesthetic (e.g., isoflurane or a ketamine/xylazine cocktail).
-
Mount the animal in a stereotaxic frame.
-
Perform a craniotomy over the target brain region (e.g., hippocampus or striatum).
-
-
Intracerebral Injection:
-
Use a Hamilton syringe to slowly inject a small volume (e.g., 0.5 - 1 µL) of the treatment solution into the target brain region.
-
Treatment Groups:
-
Vehicle control (e.g., sterile saline or artificial cerebrospinal fluid)
-
Excitotoxin alone (e.g., NMDA or kainic acid)
-
t-ADA alone
-
Co-injection of the excitotoxin and t-ADA
-
-
The concentrations of t-ADA for in vivo injection are typically higher than in vitro and should be determined based on literature and pilot studies.
-
-
Post-operative Care and Survival:
-
Suture the incision and provide post-operative analgesia.
-
Allow the animals to recover for a defined period (e.g., 24-72 hours).
-
-
Analysis of Neurodegeneration:
-
Histology: Perfuse the animals with paraformaldehyde and prepare brain sections. Stain with markers of neuronal death such as Fluoro-Jade (for degenerating neurons) or Nissl stain (to assess cell loss).
-
Behavioral Testing: Assess for functional deficits related to the targeted brain region (e.g., Morris water maze for hippocampal-dependent memory, rotarod for motor coordination).
-
Data Interpretation and Troubleshooting
-
Dose-Response Curves: It is crucial to perform dose-response experiments for both t-ADA and the primary excitotoxic insult to identify the optimal concentrations for your specific model system.
-
Time-Course Studies: The temporal dynamics of excitotoxicity can vary. Conducting time-course experiments will help to determine the peak of neuronal death and the optimal endpoint for your assays.
-
Controls are Key: Always include appropriate vehicle controls, positive controls (excitotoxin alone), and negative controls (no treatment) to ensure the validity of your results.
-
Off-Target Effects: While t-ADA is selective for mGluRs over NMDA receptors, it is always good practice to consider potential off-target effects and, where possible, use specific mGluR antagonists to confirm the mechanism of action.
Conclusion
trans-Azetidine-2,4-dicarboxylic acid is a valuable pharmacological tool for dissecting the complex role of metabotropic glutamate receptors in the modulation of excitotoxic neuronal death. By understanding its mechanism of action as an mGluR agonist and applying rigorous and well-controlled experimental protocols, researchers can gain significant insights into the pathophysiology of neurological disorders and identify novel therapeutic targets.
References
- Manahan-Vaughan, D. (1997). Physiological and pharmacological profile of trans-azetidine-2,4-dicarboxylic acid: metabotropic glutamate receptor agonism and effects on long-term potentiation. Neuropharmacology, 36(8), 1107-1116.
- Maneuf, Y., et al. (1995). Profiling of trans-azetidine-2,4-dicarboxylic acid at the human metabotropic glutamate receptors mGlu1b, -2, -4a and -5a. Neuropharmacology, 34(8), 1097-1101.
-
Innoprot. (n.d.). Excitotoxicity in vitro assay. Retrieved from [Link]
- Pizzi, M., et al. (1993). Trans-azetidine-2,4-dicarboxylic acid activates neuronal metabotropic receptors. Neuroreport, 4(7), 967-970.
- Armada-da-Silva, P. A., et al. (2020). Going the Extra (Synaptic) Mile: Excitotoxicity as the Road Toward Neurodegenerative Diseases. Frontiers in Neuroscience, 14, 386.
- Dong, X. X., et al. (2010).
Sources
- 1. Excitotoxicity of glutamate and four analogs in primary spinal cord cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Azetidine-2,4-dicarboxylic Acid | NMDA Receptor Agonist [benchchem.com]
- 3. bio-protocol.org [bio-protocol.org]
- 4. Physiological and pharmacological profile of trans-azetidine-2,4-dicarboxylic acid: metabotropic glutamate receptor agonism and effects on long-term potentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Profiling of trans-azetidine-2,4-dicarboxylic acid at the human metabotropic glutamate receptors mGlu1b, -2, -4a and -5a - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Trans-azetidine-2,4-dicarboxylic acid activates neuronal metabotropic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. innoprot.com [innoprot.com]
Application Notes and Protocols for Testing trans-Azetidine-2,4-dicarboxylic acid Effects on Cultured Cells
Introduction: Understanding trans-Azetidine-2,4-dicarboxylic acid (t-ADA)
Glutamate is the principal excitatory neurotransmitter in the mammalian central nervous system (CNS), where its extracellular concentration is tightly regulated to ensure high-fidelity synaptic transmission and prevent excitotoxicity.[1][2] This delicate balance is primarily maintained by a family of Na+-dependent glutamate transporters, also known as excitatory amino acid transporters (EAATs).[3] Of these, glutamate transporter-1 (GLT-1), or its human homolog EAAT2, is the most abundant and is responsible for over 90% of total glutamate uptake in the brain, predominantly by astrocytes.[1][3][4][5] Dysregulation or dysfunction of EAAT2 is implicated in a host of neurological disorders, including epilepsy, amyotrophic lateral sclerosis (ALS), and Alzheimer's disease, making it a critical target for therapeutic research.[3][6]
trans-Azetidine-2,4-dicarboxylic acid (t-ADA) is a rigid analog of glutamate that acts as a potent and selective competitive inhibitor of the EAAT2 transporter. By blocking the uptake of glutamate from the extracellular space, t-ADA serves as an invaluable pharmacological tool to probe the function and physiological role of EAAT2. It allows researchers to simulate conditions of impaired glutamate clearance, investigate the downstream consequences of elevated extracellular glutamate, and screen for potential therapeutic agents that might modulate EAAT2 activity.
These application notes provide a comprehensive framework for utilizing t-ADA in cell culture systems to study the inhibition of glutamate transport and its subsequent effects on cell viability. The protocols are designed for researchers in neuroscience, pharmacology, and drug development, offering detailed methodologies for both engineered cell lines and primary astrocyte cultures.
Principle of the Assays
The experimental approach involves two primary stages:
-
Direct Measurement of EAAT2 Inhibition: This is accomplished through a glutamate uptake assay. Cells expressing EAAT2 are incubated with a labeled substrate (e.g., [³H]-D-aspartate or [³H]-L-glutamate) in the presence and absence of t-ADA. D-aspartate is often used as it is a substrate for the transporters but is not significantly metabolized by the cells.[7] A reduction in the intracellular accumulation of the radiolabel in t-ADA-treated cells provides a direct measure of EAAT2 inhibition.
-
Assessment of Downstream Cytotoxicity: By inhibiting EAAT2, t-ADA can lead to an accumulation of extracellular glutamate, which can be toxic to neuronal cells via overactivation of glutamate receptors. This "excitotoxicity" can be measured using cell viability assays, such as the MTT assay. This assay quantifies the metabolic activity of living cells by measuring the reduction of a yellow tetrazolium salt (MTT) to purple formazan crystals, providing an indirect measure of cell death.[8][9]
Core Experimental Workflow
The following diagram outlines the general workflow for assessing the effects of t-ADA in cell culture.
Caption: General experimental workflow for t-ADA studies.
Materials and Reagents
Cell Lines and Media
-
HEK293 cells stably expressing human EAAT2 (HEK293-EAAT2): A reliable model for studying specific transporter pharmacology.[7][10][11]
-
Primary Astrocyte Cultures: Derived from neonatal rodent cortices, these cells endogenously express high levels of GLT-1 (EAAT2) and provide a more physiologically relevant model.[12][13][14]
-
Culture Media:
-
For HEK293-EAAT2: Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).[11]
-
For Primary Astrocytes: DMEM/F12 with 10% FBS, 1% Penicillin-Streptomycin. Dibutyryl cAMP (0.15 mM) can be added to induce differentiation.[15]
-
Compounds and Buffers
-
(±)-trans-Azetidine-2,4-dicarboxylic acid (t-ADA): (PubChem CID: 6604769)[16]
-
DL-threo-β-Benzyloxyaspartic acid (TBOA): A non-transportable, broad-spectrum EAAT inhibitor (Positive Control).
-
[³H]-D-aspartic acid or [³H]-L-glutamic acid: Radiolabeled substrate.
-
L-Glutamic acid and D-Aspartic acid (unlabeled): For competition assays and standards.
-
Hanks' Balanced Salt Solution (HBSS): Used as the base for uptake buffers.[14]
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): For viability assay.
-
Solvents: Nuclease-free water or PBS for t-ADA stock, DMSO for MTT solubilization.
Protocol 1: Preparation of t-ADA Stock Solution
The quality and accuracy of the stock solution are paramount for reproducible results.
Rationale: t-ADA is a water-soluble powder. Preparing a concentrated, sterile stock solution allows for easy dilution into culture media and minimizes the risk of contamination and freeze-thaw cycles.[17]
Procedure:
-
Calculate the mass of t-ADA powder required to make a 100 mM stock solution in sterile, nuclease-free water or PBS (Molecular Weight: 145.11 g/mol ).[16]
-
In a sterile environment, dissolve the weighed powder into the appropriate volume of solvent. Gentle vortexing may be required.
-
Sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile conical tube.
-
Aliquot the stock solution into smaller, single-use volumes (e.g., 100 µL) to prevent degradation from repeated freeze-thaw cycles.
-
Label aliquots with the compound name, concentration, and date. Store at -20°C.
Protocol 2: Glutamate Uptake Inhibition Assay
This protocol quantifies the ability of t-ADA to inhibit EAAT2-mediated glutamate transport using a radiolabeled substrate.
Rationale: This assay provides a direct functional measure of EAAT2 activity. Using Na⁺-free buffer as a control is crucial because EAATs are sodium-dependent, allowing for the isolation of specific transporter activity.[3][13]
Step-by-Step Methodology:
-
Cell Seeding: Seed HEK293-EAAT2 cells or primary astrocytes into 24-well poly-D-lysine coated plates at a density that will result in a confluent monolayer on the day of the assay (e.g., 1.5 x 10⁵ cells/well). Culture for 24-48 hours.
-
Preparation: On the day of the assay, prepare the following solutions:
-
Uptake Buffer: HBSS, pH 7.4.
-
Na⁺-Free Buffer: Choline-Cl substituted for NaCl in HBSS.
-
Treatment Solutions: Prepare serial dilutions of t-ADA (e.g., 0.1 µM to 1 mM final concentration) and a fixed concentration of TBOA (positive control, e.g., 100 µM) in Uptake Buffer.
-
Substrate Solution: Prepare Uptake Buffer containing [³H]-D-aspartate (e.g., 50 nM) and unlabeled D-aspartate (e.g., 50 µM).
-
-
Assay Execution: a. Aspirate the culture medium from all wells. b. Wash the cells twice with 500 µL of pre-warmed (37°C) Uptake Buffer. c. Add 250 µL of the appropriate treatment solution (Vehicle, t-ADA dilutions, TBOA) to the wells. For non-specific uptake control, add Na⁺-Free Buffer. d. Pre-incubate the plate at 37°C for 10-15 minutes. e. To initiate uptake, add 250 µL of the Substrate Solution to each well (final volume 500 µL) and incubate for a defined period (e.g., 5-10 minutes) at 37°C. The incubation time should be within the linear range of uptake for the specific cell type.
-
Termination and Lysis: a. To stop the assay, rapidly aspirate the radioactive solution. b. Immediately wash the cells three times with 1 mL of ice-cold HBSS. c. Lyse the cells by adding 500 µL of 0.5 M NaOH to each well and incubating for at least 30 minutes at room temperature.
-
Quantification: a. Transfer the lysate from each well into a scintillation vial. b. Add 4-5 mL of scintillation cocktail to each vial. c. Measure the radioactivity in counts per minute (CPM) using a scintillation counter. d. In parallel wells, determine the total protein concentration using a BCA assay to normalize the CPM data.[18]
Data Analysis:
-
Calculate specific uptake: (CPM in Uptake Buffer) - (CPM in Na⁺-Free Buffer).
-
Express data as a percentage of the vehicle control (100% activity).
-
Plot the percentage inhibition against the log concentration of t-ADA and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.
| Parameter | Typical Range | Rationale |
| Cell Seeding Density | 1-2 x 10⁵ cells/well (24-well) | Ensures a confluent monolayer for consistent transporter expression. |
| t-ADA Concentration | 0.1 µM - 1 mM | Spans the expected IC₅₀ range to generate a full dose-response curve. |
| [³H]-D-Aspartate | 20-50 nM | A low concentration of radiolabel is used to stay below the Kₘ of the transporter. |
| Uptake Time | 5-15 minutes | Must be within the linear phase of transport to accurately measure initial uptake rates.[14] |
Protocol 3: MTT Cell Viability Assay for Excitotoxicity
This protocol assesses the downstream consequence of EAAT2 inhibition, which can lead to excitotoxic cell death in co-culture systems or under conditions of high ambient glutamate.
Rationale: The MTT assay is a colorimetric method that measures the activity of mitochondrial dehydrogenases in living cells, which is proportional to the number of viable cells.[8][19][20] It provides a robust and high-throughput method to quantify cytotoxicity.
Step-by-Step Methodology:
-
Cell Seeding: Seed cells (e.g., primary mixed neuronal-glial cultures or a neuronal cell line) in a 96-well plate.
-
Treatment: a. After 24 hours, replace the medium with fresh medium containing various concentrations of t-ADA. b. Crucially , to induce excitotoxicity, this assay often requires the co-application of glutamate or must be performed in a system where cells (like neurons) release glutamate. c. Include appropriate controls: Vehicle (medium only), positive control for cell death (e.g., high concentration of glutamate alone), and t-ADA alone (to test for direct toxicity).
-
Incubation: Incubate the plate for 24-48 hours at 37°C and 5% CO₂.
-
MTT Addition: a. Prepare a 5 mg/mL stock solution of MTT in sterile PBS. b. Add 10 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL).[9] c. Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
Solubilization: a. Add 100-150 µL of MTT solvent (e.g., 4 mM HCl, 0.1% NP40 in isopropanol, or acidic SDS solution) to each well.[8] b. Pipette up and down to fully dissolve the formazan crystals. The plate can be placed on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measurement: a. Read the absorbance at 570 nm using a microplate reader. b. A reference wavelength of 630 nm can be used to subtract background absorbance.[20]
Data Analysis:
-
Subtract the average absorbance of the blank (media + MTT + solvent) from all other readings.
-
Calculate cell viability as a percentage of the vehicle-treated control cells: (Absorbance of Treated / Absorbance of Vehicle) * 100.
-
Plot the percent viability against the concentration of t-ADA to determine the concentration that induces cytotoxicity.
Mechanism of t-ADA Action at the Astrocyte
The diagram below illustrates how t-ADA competitively inhibits the EAAT2 transporter on an astrocyte, preventing the uptake of glutamate from the synaptic cleft.
Caption: Inhibition of astrocytic EAAT2 by t-ADA.
References
-
Petr, G. T., Sun, Y., Frederick, N. M., et al. (2015). Conditional Deletion of the Glutamate Transporter GLT-1 Reveals That Astrocytic GLT-1 Protects against Fatal Epilepsy While Neuronal GLT-1 Contributes Significantly to Glutamate Uptake into Synaptosomes. Journal of Neuroscience, 35(13), 5187–5201. [Link]
-
Karki, P., Smith, K., & Lee, E. (2020). The role of astrocytic glutamate transporters GLT-1 and GLAST in neurological disorders: potential targets for neurotherapeutics. Journal of Neurochemistry, 155(6), 569-584. [Link]
-
Kim, K., Lee, S. G., & Kegelman, T. P. (2011). Post-translational Regulation of GLT-1 in Neurological Diseases and Its Potential as an Effective Therapeutic Target. Frontiers in Neurology, 2, 11. [Link]
-
Fujikawa, A., Miyamoto, H., & Morita, M. (2005). Astrocytic glutamate transporter (GLT-1) is crucial for survival as well as for death of neurons in neuron-glia mixed culture. Journal of Neuroscience Research, 79(1-2), 196-204. [Link]
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Dunlop, J., Eliasof, S., & Mogilnicka, E. (1999). Inducible expression and pharmacology of the human excitatory amino acid transporter 2 subtype of L-glutamate transporter. British Journal of Pharmacology, 126(3), 613-618. [Link]
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Vandenberg, R. J., & Ryan, R. M. (2018). Protocols for Measuring Glutamate Uptake: Dose-Response and Kinetic Assays in In Vitro and Ex Vivo Systems. Current Protocols in Pharmacology, 82(1), e45. [Link]
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Tanaka, K., Watase, K., Manabe, T., et al. (1997). Epilepsy and exacerbation of brain injury in mice lacking the glutamate transporter GLT-1. Science, 276(5319), 1699-1702. [Link]
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Poli, A., Raiteri, M., & Milanese, M. (1993). Trans-azetidine-2,4-dicarboxylic acid activates neuronal metabotropic receptors. NeuroReport, 4(7), 967-970. [Link]
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Mindell, J. A., & Kanner, B. I. (2008). Functional expression, purification and high sequence coverage mass spectrometric characterization of human excitatory amino acid transporter EAAT2. Protein Expression and Purification, 60(2), 138-145. [Link]
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ResearchGate. (n.d.). Schematic diagram of glutamate uptake assay. ResearchGate. [Link]
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Hertz, L., & Chen, Y. (2016). Primary cultures of astrocytes: Their value in understanding astrocytes in health and disease. Neurochemical Research, 41(12), 3179-3200. [Link]
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Manzoni, O. J., & Bockaert, J. (1995). Physiological and pharmacological profile of trans-azetidine-2,4-dicarboxylic acid: metabotropic glutamate receptor agonism and effects on long-term potentiation. European Journal of Neuroscience, 7(12), 2419-2427. [Link]
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Hino, N., & Amagasu, H. (2008). Expression of AQP proteins in HEK-293 cells induces EAAT2 protein expression. ResearchGate. [Link]
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Tönnies, E., & Trushina, E. (2003). Method for measuring neurotoxicity of aggregating polypeptides with the MTT assay on differentiated neuroblastoma cells. Brain Research Protocols, 12(3), 153-163. [Link]
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Vermeiren, C., & Hermans, E. (2022). Validation of a System xc– Functional Assay in Cultured Astrocytes and Nervous Tissue Samples. Frontiers in Molecular Neuroscience, 14, 808927. [Link]
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Simantov, R. (2000). Glutamate Induces Rapid Upregulation of Astrocyte Glutamate Transport and Cell-Surface Expression of GLAST. Journal of Neuroscience, 20(18), 6829-6837. [Link]
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Ase, A. R., & Watt, D. D. (2014). Cysteine Transport through Excitatory Amino Acid Transporter 3 (EAAT3). PLoS ONE, 9(10), e109245. [Link]
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Patel, D. R., et al. (2023). In vitro MTT Assay to Evaluate Mitochondrial Dysfunction in Rat Brain Synaptosomes. Research Journal of Pharmacy and Technology, 16(10), 4829-4832. [Link]
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Otis, T. S., & Kavanaugh, M. P. (2000). Isolation of Current Components and Partial Reaction Cycles in the Glial Glutamate Transporter EAAT2. Journal of Neuroscience, 20(8), 2749-2757. [Link]
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Souza, D. G., Bellaver, B., Souza, D. O., & Quincozes-Santos, A. (2013). Characterization of Adult Rat Astrocyte Cultures. PLoS ONE, 8(3), e60282. [Link]
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Johansen, T. N., & Thomsen, C. (1997). Profiling of trans-azetidine-2,4-dicarboxylic acid at the human metabotropic glutamate receptors mGlu1b, -2, -4a and -5a. European Journal of Pharmacology, 336(2-3), 269-274. [Link]
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Protocols.io. (2024). Quantification of glutamate released from human induced pluripotent stem cells (iPSC) derived cortical neurons (CNs). Protocols.io. [Link]
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Huang, T., & Jander, G. (2021). Mechanism of action of the toxic proline mimic azetidine 2‐carboxylic acid in plants. The Plant Journal, 105(3), 669-681. [Link]
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Frizzo, M. E., Lara, D. R., Dahm, K. C., et al. (2001). Activation of glutamate uptake by guanosine in primary astrocyte cultures. NeuroReport, 12(4), 879-881. [Link]
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National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. [Link]
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Fontana, A. C. K., & Lindsley, C. W. (2017). A computational approach yields selective inhibitors of human excitatory amino acid transporter 2 (EAAT2). Journal of Biological Chemistry, 292(15), 6249-6260. [Link]
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Tsukamoto, H., & Nureki, O. (2022). Structural insights into inhibitory mechanism of human excitatory amino acid transporter EAAT2. Nature Communications, 13(1), 4581. [Link]
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Karki, P., & Smith, K. (2023). Novel EAAT2 activators improve motor and cognitive impairment in a transgenic model of Huntington's disease. Frontiers in Neuroscience, 17, 1184732. [Link]
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Pajarillo, E., Johnson, E. C. S., & Gonzalez, K. K. (2021). EAAT2 as a therapeutic research target in Alzheimer's disease: A systematic review. Frontiers in Neuroscience, 15, 747750. [Link]
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Karki, P., & Aschner, M. (2016). Genetic dys-regulation of astrocytic glutamate transporter EAAT2 and its implications in neurological disorders and manganese toxicity. Neurochemistry International, 99, 179-187. [Link]
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ChemSrc. (n.d.). (±)-TRANS-AZETIDINE-2,4-DICARBOXYLIC ACID — Chemical Substance Information. ChemSrc. [Link]
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Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of trans-Azetidine-2,4-dicarboxylic Acid
Executive Summary
trans-Azetidine-2,4-dicarboxylic acid (tADA) is a conformationally restricted, non-proteinogenic cyclic amino acid. In neuropharmacology, it is highly valued as a selective agonist for Group I metabotropic glutamate receptors (mGluR1 and mGluR5)[1]. Despite its biological utility, the analytical quantification of tADA presents significant chromatographic challenges: it is highly polar, lacks a strong UV chromophore, and possesses a secondary amine within its strained four-membered ring.
This technical guide provides two validated, self-validating analytical workflows to overcome these bottlenecks:
-
Pre-Column FMOC-Cl Derivatization with RP-HPLC-FLD: A robust, benchtop-accessible method for high-sensitivity quality control (QC).
-
HILIC-MS/MS: A modern, high-throughput approach ideal for pharmacokinetic (PK) biological matrices.
Pharmacological Context & Causality of Target
To understand the analytical requirements, one must first understand the molecule's biological behavior. Unlike the endogenous ligand L-glutamate, tADA is conformationally locked, allowing it to selectively target Group I mGluRs[2].
Upon binding to mGluR1/5, tADA triggers a Gq-protein coupled cascade. This activates Phospholipase C (PLC), leading to the hydrolysis of membrane phosphoinositides into inositol trisphosphate (IP3) and diacylglycerol (DAG). The subsequent release of intracellular calcium ( Ca2+ ) is a critical mechanism for the induction and maintenance of Long-Term Potentiation (LTP) and synaptic plasticity in the hippocampus[3].
Caption: Pharmacological signaling pathway of tADA activating Group I mGluRs to induce synaptic plasticity.
Methodological Rationale (Analytical Causality)
Direct analysis of underivatized tADA via standard Reversed-Phase (RP) HPLC is ineffective. The molecule's high polarity results in zero retention on C18 columns, and its lack of a conjugated π -system limits UV detection to non-specific, low wavelengths (<210 nm).
Why FMOC-Cl over OPA? Standard amino acid derivatization often utilizes o-phthalaldehyde (OPA). However, OPA strictly requires a primary amine to form an isoindole derivative[4]. Because tADA features a secondary amine (part of the azetidine ring), OPA is unreactive. 9-Fluorenylmethyl chloroformate (FMOC-Cl) is the optimal reagent because it rapidly undergoes aminolysis with secondary amines at an alkaline pH, attaching a large, highly hydrophobic, and fluorescent fluorenyl tag to the molecule[5]. This simultaneously solves both the retention issue (enabling C18 separation) and the detection issue (enabling Fluorescence/UV detection).
Why HILIC for MS/MS? For LC-MS/MS, derivatization is unnecessary. However, to achieve retention, Hydrophilic Interaction Liquid Chromatography (HILIC) must be employed. HILIC utilizes a polar stationary phase (e.g., zwitterionic) and a highly organic mobile phase, retaining tADA through partitioning into a water-enriched layer on the stationary phase surface.
Protocol A: Pre-Column FMOC Derivatization & RP-HPLC-FLD
This protocol is designed as a self-validating system. By incorporating a liquid-liquid extraction step post-derivatization, we eliminate excess FMOC-OH (the hydrolysis byproduct), preventing massive reagent peaks from masking the tADA derivative.
Step-by-Step Derivatization Workflow
-
Buffer Preparation: Prepare a 0.1 M Sodium Borate buffer and adjust to pH 8.5 using 0.1 M NaOH. (Causality: FMOC-Cl requires an alkaline environment to keep the secondary amine deprotonated and nucleophilic).
-
Reagent Preparation: Dissolve FMOC-Cl in anhydrous acetonitrile to a concentration of 15 mM. Prepare fresh daily to prevent degradation[5].
-
Reaction: In a microcentrifuge tube, combine 100 µL of the tADA sample (or standard) with 100 µL of the borate buffer. Add 100 µL of the 15 mM FMOC-Cl solution.
-
Incubation: Vortex for 10 seconds and incubate at room temperature for exactly 5 minutes.
-
Quenching & Extraction: Add 300 µL of pentane to the mixture. Vortex vigorously for 30 seconds, then centrifuge at 10,000 x g for 2 minutes. Discard the upper organic layer (which contains unreacted FMOC-Cl and FMOC-OH). Repeat the pentane extraction twice more.
-
Injection: Transfer the lower aqueous layer to an HPLC vial. Inject 10 µL into the HPLC system.
Caption: Workflow for the pre-column FMOC-Cl derivatization and RP-HPLC analysis of tADA.
RP-HPLC-FLD Conditions
-
Column: C18, 150 mm × 4.6 mm, 3.5 µm particle size.
-
Column Temperature: 35°C.
-
Detector: Fluorescence (FLD) set to λex = 260 nm and λem = 315 nm[5].
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
Table 1: RP-HPLC Gradient Program for FMOC-tADA
| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) | Flow Rate (mL/min) |
| 0.0 | 70 | 30 | 1.0 |
| 2.0 | 70 | 30 | 1.0 |
| 12.0 | 20 | 80 | 1.0 |
| 15.0 | 20 | 80 | 1.0 |
| 15.1 | 70 | 30 | 1.0 |
| 20.0 | 70 | 30 | 1.0 |
Protocol B: HILIC-MS/MS Analysis
For biological matrices (e.g., CSF or plasma), HILIC coupled with tandem mass spectrometry provides superior specificity and limits of quantification (LOQ) without the need for derivatization.
Sample Preparation (Protein Precipitation)
-
Aliquot 50 µL of biological sample into a pre-chilled tube.
-
Add 150 µL of ice-cold Acetonitrile containing an appropriate internal standard (e.g., 13C -labeled glutamate, if a specific tADA isotope is unavailable).
-
Vortex for 2 minutes, then centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to an autosampler vial. Inject 2 µL.
LC-MS/MS Conditions
-
Column: Zwitterionic HILIC (ZIC-HILIC), 100 mm × 2.1 mm, 3 µm.
-
Mobile Phase A: 10 mM Ammonium Formate in Water, pH adjusted to 3.5 with Formic Acid. (Causality: Low pH ensures the carboxylic acid moieties are partially protonated, improving peak shape on HILIC).
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Flow Rate: 0.3 mL/min.
-
Ionization: Electrospray Ionization (ESI) in Negative Mode.
Table 2: HILIC Gradient & MRM Transitions
| Parameter Type | Specifics |
| Gradient Program | 0-1 min: 90% B; 1-6 min: linear to 50% B; 6-8 min: 50% B; 8.1-12 min: 90% B |
| Precursor Ion ( [M−H]− ) | m/z 144.1 |
| Quantifier Product Ion | m/z 100.0 (Loss of CO2 ) |
| Qualifier Product Ion | m/z 56.0 (Loss of 2×CO2 ) |
| Collision Energy (CE) | 15 eV (Quantifier), 25 eV (Qualifier) |
Quality Control & Data Integrity
To ensure the trustworthiness of the assay, the following self-validating system checks must be implemented:
-
Reagent Blanks: Run a derivatization blank (Buffer + FMOC-Cl + Extraction) to ensure no co-eluting artifact peaks interfere with the FMOC-tADA retention time.
-
Matrix Effects (HILIC-MS/MS): Perform post-column infusion to assess ion suppression caused by endogenous phospholipids eluting from the HILIC column.
Sources
Application Note: Patch-Clamp Electrophysiology and Intracellular Calcium Recording Using trans-Azetidine-2,4-dicarboxylic acid (t-ADA)
Scientific Rationale & Pharmacological Profiling
In the study of glutamatergic neurotransmission and synaptic plasticity, isolating specific receptor pathways is a persistent challenge. Endogenous glutamate indiscriminately activates both ionotropic (AMPA, NMDA, Kainate) and metabotropic (mGluR) receptors, triggering massive depolarization and potential excitotoxicity.
To circumvent this, researchers utilize trans-Azetidine-2,4-dicarboxylic acid (t-ADA) , a conformationally restricted analogue of glutamate. t-ADA functions as a highly selective agonist for Group I metabotropic glutamate receptors (mGluR1 and mGluR5) (1[1]). By deploying t-ADA during whole-cell patch-clamp recordings, electrophysiologists can pharmacologically isolate G-protein-coupled receptor (GPCR) cascades—specifically the Phospholipase C (PLC) and inositol 1,4,5-trisphosphate (IP3) pathway—without the confounding influx of calcium through ionotropic channels (2[2]).
Mechanistic Pathway
When t-ADA is applied to neurons (e.g., hippocampal CA3 pyramidal cells), it binds to Group I mGluRs, activating Gq proteins. This stimulates PLC to hydrolyze PIP2 into DAG and IP3. IP3 subsequently binds to IP3 receptors (IP3Rs) on the endoplasmic reticulum (ER), triggering the release of intracellular calcium stores. This calcium transient modulates downstream effectors, including the suppression of calcium-activated potassium currents ( IAHP ) and the facilitation of Long-Term Potentiation (LTP)[1].
Figure 1: t-ADA driven Group I mGluR signaling and intracellular calcium release.
Quantitative Pharmacological Data
To optimize experimental design, it is critical to understand the binding affinities and effective concentrations of t-ADA relative to other pharmacological tools used in mGluR studies[1].
| Compound | Pharmacological Target | Potency (EC50 / IC50) | Application in Electrophysiology |
| t-ADA | mGluR5 | EC50 = 32.2 ± 8.3 µM | Selective Group I agonist; induces IP3-mediated Ca2+ release. |
| t-ADA | mGluR1 | EC50 = 189.4 ± 6.4 µM | Activates PLC pathway; modulates LTP. |
| DHPG | mGluR1 / mGluR5 | EC50 = 2 - 10 µM | Broad Group I agonist; positive control for mGluR activation. |
| MPEP | mGluR5 | IC50 = 36 nM | Negative allosteric modulator; used to validate t-ADA specificity. |
| Heparin | IP3 Receptor | 5 mg/mL (Intracellular) | Intracellular blocker used in patch pipette to validate internal Ca2+ store release. |
Experimental Protocol: Whole-Cell Patch-Clamp with t-ADA
This protocol details the concurrent use of whole-cell patch-clamp recording and calcium imaging in acute hippocampal slices to measure t-ADA-evoked responses.
Reagent Preparation & Causality
-
Extracellular Solution (ACSF): Standard ACSF supplemented with CNQX (20 µM) and D-AP5 (50 µM).
-
Causality: Blocking AMPA and NMDA receptors ensures that any observed network activity or calcium transients are not secondary to spontaneous ionotropic glutamatergic transmission[2].
-
-
Intracellular Pipette Solution: 120 mM K-gluconate, 20 mM KCl, 10 mM HEPES, 4 mM MgATP, 0.3 mM NaGTP, 100 µM Fura-2 (or Fluo-4).
-
Causality: ATP and GTP are strictly required to prevent the "washout" of G-protein signaling cascades during whole-cell dialysis. The inclusion of Fura-2 allows for real-time ratiometric calcium imaging synchronized with the electrophysiological recording[2].
-
Step-by-Step Methodology
-
Slice Preparation: Prepare 350 µm acute transverse hippocampal slices. Allow them to recover for at least 1 hour at 32°C before transferring to the recording chamber.
-
Establishing Whole-Cell Configuration: Patch a visually identified CA3 pyramidal neuron. After breaking the membrane to establish the whole-cell configuration, wait 10 minutes .
-
Causality: This waiting period is critical. It allows the Fura-2 dye and the essential G-protein substrates (GTP/ATP) to fully diffuse from the pipette into the distal dendrites.
-
-
Voltage-Clamp Paradigm: Clamp the membrane potential at -70 mV .
-
Causality: Clamping at a hyperpolarized potential prevents the activation of Voltage-Gated Calcium Channels (VGCCs). If the cell were allowed to depolarize, VGCCs would open, flooding the cell with extracellular calcium and masking the internal ER-derived calcium release triggered by t-ADA[2].
-
-
t-ADA Application (Picospritzer): Position a secondary glass puffing pipette (tip diameter ~1.5 µm) containing 25–35 mM t-ADA in the stratum lucidum near the patched cell. Deliver a pressure pulse (10–40 psi, 20–50 ms).
-
Causality: Puffing provides high spatiotemporal resolution, mimicking physiological synaptic release kinetics and preventing the rapid receptor desensitization commonly seen with prolonged bath application[2].
-
Trustworthiness: The Self-Validating System
A robust electrophysiological protocol must be self-validating to distinguish true biological signals from artifacts. Implement the following controls to ensure the integrity of the t-ADA response:
-
Validation 1 (System Viability): Briefly step the voltage clamp from -70 mV to 0 mV for 50 ms.
-
Logic: This forces VGCCs to open. A sharp, immediate calcium transient should be observed. If absent, the cell is compromised, or the Fura-2 dye has not properly dialyzed.
-
-
Validation 2 (Receptor Specificity): Pre-incubate the slice with 10 µM MPEP (a selective mGluR5 antagonist) for 15 minutes prior to t-ADA application.
-
Logic: The t-ADA-induced inward current and calcium transient should be abolished, confirming the response is mediated specifically by mGluR5 rather than off-target transporter effects.
-
-
Validation 3 (Pathway Specificity): In a separate cohort of cells, include 5 mg/mL Heparin in the intracellular patch pipette solution.
-
Logic: Heparin is a competitive antagonist of the IP3 receptor. If t-ADA fails to elicit a calcium transient in a heparin-loaded cell (while still working in control cells), it definitively proves that the t-ADA mechanism relies on internal ER store release via the IP3 pathway, rather than Ryanodine receptors or extracellular influx[2].
-
References
-
Manahan-Vaughan, D., Reiser, M., Pin, J. P., Wilsch, V., Bockaert, J., Reymann, K. G., & Riedel, G. (1996). Physiological and pharmacological profile of trans-azetidine-2,4-dicarboxylic acid: metabotropic glutamate receptor agonism and effects on long-term potentiation. Neuroscience. URL:[Link]
-
Kapur, A., Yeckel, M., & Johnston, D. (2001). Hippocampal mossy fiber activity evokes Ca2+ release in CA3 pyramidal neurons via a metabotropic glutamate receptor pathway. Neuroscience. URL:[Link]
Sources
- 1. Physiological and pharmacological profile of trans-azetidine-2,4-dicarboxylic acid: metabotropic glutamate receptor agonism and effects on long-term potentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hippocampal mossy fiber activity evokes Ca2+ release in CA3 pyramidal neurons via a metabotropic glutamate receptor pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming By-Products in trans-Azetidine-2,4-dicarboxylic Acid Synthesis
Overview & Mechanistic Causality
trans-Azetidine-2,4-dicarboxylic acid (tADA) is a conformationally restricted, non-proteinogenic amino acid of significant interest as a rigidified glutamate analog and a modulator of the N-methyl-D-aspartate (NMDA) receptor[1][2]. Synthesizing the 4-membered azetidine ring is notoriously difficult due to high ring strain. The most common synthetic route involves the double SN2 cyclization of 2,4-dibromoglutaric acid derivatives with a primary amine (e.g., benzylamine or (S)-1-phenylethylamine)[1][3].
However, this pathway is kinetically and thermodynamically challenged by competing side reactions, including E2 elimination, aminolysis, and poor stereoselectivity that inherently favors the cis-isomer[4]. This guide provides actionable, mechanistically grounded troubleshooting strategies to suppress these by-products and isolate the pure trans-isomer.
Mechanistic Workflow & By-Product Pathways
Reaction pathways in azetidine-2,4-dicarboxylic acid synthesis, highlighting by-product formation.
Troubleshooting FAQs
Q1: Why is my reaction yielding predominantly glutaconic acid derivatives (elimination by-products) instead of the azetidine ring? Causality: The formation of the 4-membered azetidine ring is kinetically disfavored due to high ring strain (~26 kcal/mol). When reacting 2,4-dibromoglutarate with a primary amine, the competing E2 dehydrohalogenation pathway requires lower activation energy than the intramolecular SN2 ring closure. If the reaction temperature is too high initially, or if a hard inorganic base is used, elimination to α -bromoglutaconic acid or glutaconic acid derivatives dominates. Actionable Fix: Do not use auxiliary inorganic bases (like K2CO3 or NaH ) during the initial substitution. Instead, strictly limit the primary amine (e.g., benzylamine) to exactly 3.0 equivalents (1 eq as the nucleophile, 2 eq as mild acid scavengers for the generated HBr) in a polar aprotic solvent like DMF[3].
Q2: My cyclization yields a mixture heavily favoring the cis-isomer. How can I enrich the trans-isomer? Causality: The cyclization of 2,4-dibromoglutarate with benzylamine inherently produces a diastereomeric mixture of cis and trans N-benzylazetidine-2,4-dicarboxylates[1]. The cis-isomer forms in higher yields because the transition state leading to the trans-isomer suffers from severe 1,3-diaxial-like steric clashes between the bulky ester groups and the incoming N-benzyl substituent[4]. Actionable Fix: Modulate the steric bulk. Using di-tert-butyl esters instead of dimethyl esters alters the transition state energies, slightly improving the trans ratio[3]. Because complete stereocontrol is rarely achieved in a single step, the standard field-proven approach is to synthesize the mixture and separate the isomers via silica gel chromatography (the trans-isomer typically elutes first due to a lower dipole moment), followed by catalytic hydrogenolysis[3].
Q3: I am detecting open-chain amides in my LC-MS analysis. How can I prevent this? Causality: Aminolysis of the ester groups is a common side reaction when using unhindered esters (like methyl or ethyl esters) in the presence of primary amines. The amine attacks the carbonyl carbon instead of the α -bromo carbon, leading to open-chain monoamides or diamides. Actionable Fix: Switch to di-tert-butyl 2,4-dibromoglutarate. The bulky tert-butyl groups sterically shield the carbonyl carbon from nucleophilic attack, forcing the amine to react exclusively at the α -carbon via SN2 substitution[3].
Quantitative Data Summary: Impact of Reaction Parameters
| Ester Protecting Group | Base / Nucleophile | Temp (°C) | Elimination By-product (%) | Trans:Cis Ratio |
| Dimethyl | Benzylamine (3.0 eq) | 80 | ~15% | 1 : 2.5 |
| Di-tert-butyl | Benzylamine (3.0 eq) | 80 | <5% | 1 : 1.8 |
| Di-tert-butyl | Benzylamine (1.0 eq) + DIPEA (2.0 eq) | 100 | >30% | N/A (Degraded) |
| Dibenzyl | Benzylamine (3.0 eq) | 80 | ~10% | 1 : 2.0 |
Data synthesis indicates that the di-tert-butyl group provides maximum steric shielding against aminolysis and slightly improves the trans:cis ratio by increasing the steric penalty of the cis-transition state[3].
Standardized Experimental Protocol: Synthesis of trans-Azetidine-2,4-dicarboxylic Acid
This self-validating protocol outlines the synthesis via the di-tert-butyl ester route to minimize by-products.
Phase 1: Cyclization & Separation
Causality: Using di-tert-butyl 2,4-dibromoglutarate prevents nucleophilic attack on the carbonyl carbon, directing the benzylamine exclusively to the α -carbon[3].
-
Preparation: Dissolve 1.0 eq (e.g., 2.38 mmol) of di-tert-butyl 2,4-dibromoglutarate in anhydrous DMF to create a 0.12 M solution[3].
-
Nucleophilic Addition: Add 3.0 eq of benzylamine dropwise at room temperature. (Note: The excess amine acts as a mild HBr scavenger, preventing the need for harsh bases that trigger E2 elimination).
-
Thermal Cyclization: Heat the mixture to 80°C for 4 hours under an inert argon atmosphere[3].
-
Self-Validating Check (TLC): Spot the reaction mixture on silica gel TLC (Hexane:EtOAc 4:1). The starting material ( Rf≈0.8 ) must be fully consumed. You will observe two new spots corresponding to the trans and cis isomers. If a highly UV-active spot appears near the solvent front, excessive elimination has occurred.
-
Workup: Distill the DMF solvent into a cold trap at 0.2–0.3 torr and a 40°C bath temperature to avoid thermal degradation of the strained ring[3]. Re-dissolve the residue in CH2Cl2 , wash with saturated aqueous NaHCO3 , dry over MgSO4 , and concentrate[3].
-
Separation: Purify via silica gel column chromatography. The trans-isomer elutes first[3].
Phase 2: Global Deprotection
Causality: Catalytic hydrogenolysis cleanly removes both the N-benzyl protecting group and the tert-butyl ester groups without the need for harsh acidic or basic hydrolysis, which could rupture the fragile azetidine ring[1]. 7. Hydrogenolysis: Dissolve the stereochemically pure trans-N-benzylazetidine-2,4-dicarboxylic acid di-tert-butyl ester in methanol. Add 10% Pd/C catalyst (approx. 10% w/w)[3]. 8. Reaction: Hydrogenate under 3 atm of hydrogen gas in a Parr shaker for 4 hours[3]. 9. Self-Validating Check (NMR): Filter off the catalyst, evaporate the solvent, and analyze the off-white solid via 1H NMR in D2O . The spectrum must show the complete disappearance of aromatic protons (7.2–7.4 ppm) and tert-butyl protons (~1.5 ppm). The azetidine ring protons should validate the final structure[3].
Sources
- 1. Synthesis of optically active azetidine-2,4-dicarboxylic acid and related chiral auxiliaries for asymmetric synthesis - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. Azetidine-2,4-dicarboxylic Acid | NMDA Receptor Agonist [benchchem.com]
- 3. EP0299513A1 - Azetidine derivatives, compositions and their use - Google Patents [patents.google.com]
- 4. Azetidine-2,4-dicarboxylic Acid | NMDA Receptor Agonist [benchchem.com]
Technical Support Center: Optimizing the Synthesis of trans-Azetidine-2,4-dicarboxylic Acid
Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals working on the synthesis of trans-Azetidine-2,4-dicarboxylic acid (tADA). As a conformationally constrained glutamate analog, tADA is a highly valuable metabotropic glutamate receptor (mGluR) agonist used in neuropharmacology[1].
Synthesizing the trans stereoisomer with high yield and purity presents unique challenges, primarily in the stereoselective cyclization and subsequent deprotection steps[2]. Below, you will find our visual workflow, followed by frequently asked troubleshooting questions, self-validating protocols, and quantitative data to guide your experimental design.
Workflow for the stereoselective synthesis of trans-Azetidine-2,4-dicarboxylic acid.
FAQ & Troubleshooting Guide
Q1: Why is my yield of 2,4-dibromoglutaric acid low during the bromination of glutaric anhydride, and how can I safely manage the reaction?
Analysis & Causality: The synthesis of the azetidine ring begins with the α,α'-dibromination of glutaric anhydride. Low yields are typically caused by incomplete enolization. The reaction relies on a Hell-Volhard-Zelinsky mechanism where red phosphorus is added as a critical catalyst[3]. Phosphorus reacts with bromine to form phosphorus tribromide (PBr₃), which converts the anhydride into an acid bromide. Acid bromides enolize much more rapidly than carboxylic acids, allowing for efficient α-bromination. If the internal temperature drops below 105°C, the enolization stalls; if it exceeds 115°C, thermal decomposition occurs[3]. Furthermore, the reaction evolves highly toxic HBr and CO gases, requiring strict safety controls[3].
Protocol 1: Self-Validating Bromination of Glutaric Anhydride
-
Setup: In a well-ventilated fume hood, equip a round-bottom flask with a dropping funnel, a reflux condenser, a gas scrubber system (to neutralize HBr/CO), and a magnetic stirrer[3].
-
Reagent Loading: Charge the flask with 10.1 g (88.5 mmol) of glutaric anhydride and 136 mg (4.4 mmol) of red phosphorus[3].
-
Heating: Submerge the flask in an oil bath and heat to an internal temperature of 100°C[3].
-
Bromine Addition: Carefully add 9.9 mL (195 mmol) of bromine dropwise over 1 hour, maintaining the internal temperature strictly between 105–115°C[3].
-
Maturation: Stir the mixture for an additional 2 hours at 110–115°C until gas evolution significantly slows[3].
-
Quenching: Cool the viscous mixture to 50°C and pour it into 7.1 mL of 95-97% formic acid to quench unreacted species (Note: Vigorous CO evolution will occur)[3].
-
Crystallization: Allow the mixture to stand overnight, then recrystallize the solid from an ether/chloroform mixture[3].
Self-Validation Checkpoint: Perform ¹H NMR (CDCl₃) on the crude product. You should observe distinct peaks for the dl isomer (δ 4.90, t) and the meso isomer (δ 4.77, dd). A dl/meso ratio of approximately 5:1 indicates a successful reaction[3].
Q2: How can I improve the trans/cis ratio and isolate the trans-isomer effectively during cyclization?
Analysis & Causality: Cyclization of 2,4-dibromoglutaric acid with a primary amine (e.g., benzylamine or a chiral auxiliary like (S)-1-phenylethylamine) typically yields a mixture of cis and trans isomers[3],[4]. The cis-isomer is often thermodynamically favored due to reduced steric hindrance between the carboxylate groups. To improve the isolation of the trans-isomer, researchers utilize bulky ester protecting groups (such as t-butyl esters) prior to or during cyclization[3]. The steric bulk of the t-butyl groups alters the chromatographic retention factors (Rf), allowing for baseline resolution of the trans-isomer on silica gel[3].
Quantitative Data: Esterification Impact on Isomer Yield The table below summarizes the impact of different ester groups on the isolated yields of stereochemically pure azetidine-2,4-dicarboxylic acid derivatives after chromatography.
| Ester Derivative | cis-Isomer Yield (%) | trans-Isomer Yield (%) | Chromatographic Separability |
| Dimethyl ester | 45.0 | Low | Poor (co-elution common) |
| t-Butyl methyl ester | 48.0 | 59.0 | Excellent (baseline resolution) |
| Mono-t-butyl ester | 94.0 (from pure precursor) | N/A | High |
Data synthesized from established chromatographic isolations of N-benzylazetidine precursors[3].
Q3: My N-benzyl deprotection (hydrogenolysis) is stalling, leading to low yields of the final free acid. How do I fix this?
Analysis & Causality: The final step in tADA synthesis is the removal of the N-benzyl protecting group via catalytic hydrogenolysis[1]. Reaction stalling is almost always due to catalyst poisoning. Palladium catalysts, whether Pd/C or Pearlman's catalyst (Pd(OH)₂), can be deactivated by trace halide impurities carried over from the initial bromination step[3]. Additionally, as the reaction progresses, the newly exposed secondary amine of the azetidine ring increases the basicity of the solution, which can competitively bind to the palladium surface and inhibit further hydrogen activation. Using a high-pressure Parr shaker and ensuring the precursor is highly purified before hydrogenation is critical[1],[3].
Protocol 2: Self-Validating Hydrogenolysis for tADA Isolation
-
Preparation: Dissolve the stereochemically pure trans-N-benzylazetidine-2,4-dicarboxylic acid ester (e.g., 208 mg, 0.5 mmol) in 15 mL of HPLC-grade methanol[3].
-
Catalyst Addition: Carefully add 20 mg of 10% Pd/C (or Pd(OH)₂ for stubborn substrates) under an inert argon atmosphere to prevent ignition[1],[3].
-
Pressurization: Transfer the mixture to a Parr hydrogenator and pressurize to 3 atm (approx. 45 psi) with hydrogen gas[1],[3].
-
Agitation: Shake the reaction for 4 to 6 hours at room temperature[3].
-
Filtration: Vent the hydrogen gas safely. Filter the mixture through a pad of Celite to remove the palladium catalyst, washing thoroughly with warm water (50 mL)[3].
-
Concentration: Evaporate the filtrate to dryness in vacuo to afford the off-white solid[3].
Self-Validation Checkpoint: Monitor the hydrogen pressure gauge; the reaction is complete when H₂ uptake ceases[1]. Post-reaction, perform an IR spectroscopy check: the disappearance of the aromatic C-H stretch (above 3000 cm⁻¹) and the presence of strong broad peaks at 3443 cm⁻¹ (N-H/O-H) and 1727 cm⁻¹ (C=O) confirm complete deprotection[3].
Biological Application: Why Yield and Purity Matter
High-purity trans-Azetidine-2,4-dicarboxylic acid is critical for neuropharmacological assays. tADA acts as a conformationally restricted analog of glutamate, selectively modulating metabotropic glutamate receptors (mGluRs)[1],[2]. It exhibits agonistic activity across Group I, II, and III mGluRs, influencing downstream secondary messenger systems like cAMP and intracellular calcium[1]. Impurities, particularly the cis-isomer, can drastically alter receptor binding affinity and skew biological data[2].
Downstream signaling pathways of mGluRs activated by trans-Azetidine-2,4-dicarboxylic acid.
References
-
BenchChem Technical Support Team. Azetidine-2,4-dicarboxylic Acid | NMDA Receptor Agonist - Benchchem. BenchChem. 1
-
Google Patents. EP0299513A1 - Azetidine derivatives, compositions and their use.3
-
Kozikowski, A. P., et al. Synthesis and metabotropic receptor activity of the novel rigidified glutamate analogs (+)- and (-)-trans-azetidine-2,4-dicarboxylic acid and their N-methyl derivatives. Journal of Medicinal Chemistry - ACS Publications. 2
-
ResearchGate. Synthesis of azetidines from halo and amine moieties bearing compounds.4
Sources
Technical Support Center: Purification Strategies for trans-Azetidine-2,4-dicarboxylic acid
Welcome to the technical support center for the purification of trans-azetidine-2,4-dicarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, experience-driven solutions to common and complex purification challenges. We will move beyond simple procedural lists to explain the "why" behind each step, ensuring a robust and reproducible purification workflow.
I. Frequently Asked Questions (FAQs)
This section provides quick answers to common questions encountered during the purification of trans-azetidine-2,4-dicarboxylic acid.
Q1: What are the primary methods for purifying trans-azetidine-2,4-dicarboxylic acid?
The most common and effective purification strategies for trans-azetidine-2,4-dicarboxylic acid include recrystallization and ion-exchange chromatography. The choice between these methods often depends on the scale of the purification, the nature of the impurities, and the desired final purity. For instance, a multigram-scale synthesis might initially employ recrystallization for bulk purification, followed by ion-exchange chromatography for final polishing if high purity is required[1].
Q2: My purified product shows low yield after recrystallization. What are the likely causes?
Low yield during recrystallization can stem from several factors:
-
Suboptimal Solvent System: The chosen solvent may be too good at dissolving the compound, even at lower temperatures.
-
Insufficient Cooling: The solution may not have been cooled for a long enough period or to a low enough temperature to induce complete crystallization.
-
Premature Filtration: Filtering the crystals before crystallization is complete will result in product loss.
-
Excessive Washing: Washing the collected crystals with too much cold solvent can redissolve some of the product.
Q3: I am struggling to separate the cis and trans isomers of azetidine-2,4-dicarboxylic acid. What is the best approach?
The separation of cis and trans isomers of azetidine-2,4-dicarboxylic acid can be challenging due to their similar physical properties. Flash chromatography of the corresponding diester derivatives is a commonly employed and effective method for this separation[2]. The different spatial arrangements of the ester groups in the cis and trans isomers lead to differential interactions with the stationary phase, allowing for their separation.
Q4: How can I confirm the purity and stereochemistry of my final product?
A combination of analytical techniques is recommended:
-
Purity: High-Performance Liquid Chromatography (HPLC) is a sensitive method to assess purity[3]. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to detect impurities.
-
Stereochemistry: The absolute configuration of the enantiomers can be determined by X-ray crystallography of a suitable crystalline derivative[2][4]. Chiral HPLC analysis of a derivatized form of the amino acid can also establish the optical purity[5][6].
Q5: What are the common impurities I should expect during the synthesis and purification of trans-azetidine-2,4-dicarboxylic acid?
Common impurities can include:
-
The corresponding cis-isomer.
-
Unreacted starting materials, such as dimethyl 2,4-dibromopentanedioate and the chiral amine used in the synthesis[2].
-
By-products from side reactions.
-
Residual solvents from the reaction or purification steps.
II. Troubleshooting Guide
This section provides detailed solutions to specific problems you may encounter during your purification workflow.
Problem 1: Poor Resolution in Ion-Exchange Chromatography
Symptoms:
-
Broad, overlapping peaks for the target compound and impurities.
-
Inability to achieve baseline separation.
Causality and Solutions:
Ion-exchange chromatography separates molecules based on their net charge at a specific pH[7][8][9]. Poor resolution is often a result of suboptimal binding or elution conditions.
-
Incorrect pH of Buffers: The pH of the binding buffer is critical. For this dicarboxylic acid, which is anionic, an anion exchange resin is typically used. The pH of the buffer should be at least one pH unit above the isoelectric point (pI) of the compound to ensure a net negative charge and strong binding to the positively charged resin[7][10].
-
Solution: Carefully measure and adjust the pH of all buffers. Consider performing a pH scouting study to determine the optimal binding and elution pH.
-
-
Inappropriate Salt Gradient: The elution of the bound compound is typically achieved by increasing the salt concentration of the mobile phase. A steep salt gradient may cause all bound species to elute together.
-
Solution: Employ a shallower salt gradient to allow for finer separation of molecules with slightly different charge densities.
-
-
Column Overloading: Exceeding the binding capacity of the resin will lead to poor separation as not all target molecules can bind effectively.
-
Solution: Reduce the amount of sample loaded onto the column. Consult the manufacturer's specifications for the resin's binding capacity.
-
-
Flow Rate is Too High: A high flow rate reduces the interaction time between the sample and the resin, leading to inefficient binding and poor separation.
-
Solution: Decrease the flow rate during sample loading and elution to allow for equilibrium to be reached.
-
Problem 2: Product Oiling Out During Recrystallization
Symptoms:
-
Instead of forming crystals, the product separates as an insoluble oil upon cooling the solution.
Causality and Solutions:
Oiling out occurs when the solubility of the compound in the chosen solvent decreases so rapidly upon cooling that the molecules do not have sufficient time to orient themselves into a crystal lattice.
-
Solvent System is Too Nonpolar: A highly nonpolar solvent may not be able to keep the compound solvated at lower temperatures, causing it to crash out as an oil.
-
Solution: Use a more polar solvent or a mixture of solvents. A common strategy is to dissolve the compound in a good solvent and then add a poorer solvent (an anti-solvent) until the solution becomes slightly turbid. Then, heat the mixture until it becomes clear and allow it to cool slowly.
-
-
Solution is Too Concentrated: A supersaturated solution can lead to rapid precipitation as an oil.
-
Solution: Use a larger volume of solvent to create a less concentrated solution.
-
-
Cooling Rate is Too Fast: Rapid cooling does not allow for the slow, ordered process of crystal formation.
-
Solution: Allow the solution to cool slowly to room temperature first, and then transfer it to a refrigerator or ice bath. Introducing a seed crystal can also promote proper crystallization.
-
Problem 3: Presence of the Undesired Enantiomer in the Final Product
Symptoms:
-
Chiral HPLC analysis indicates the presence of both enantiomers.
Causality and Solutions:
The presence of the undesired enantiomer can arise from incomplete resolution of a racemic mixture or racemization during a synthetic step.
-
Inefficient Chiral Resolution: The chosen chiral resolving agent may not form diastereomeric salts with significantly different solubilities, leading to incomplete separation by fractional crystallization.
-
Racemization: Certain reaction conditions, such as harsh pH or high temperatures, can cause the chiral center to epimerize, leading to a mixture of enantiomers.
-
Solution: Review the synthetic route and identify any steps that could potentially lead to racemization. If possible, modify the reaction conditions to be milder.
-
III. Experimental Protocols
Protocol 1: Purification by Ion-Exchange Chromatography
This protocol provides a general guideline for the purification of trans-azetidine-2,4-dicarboxylic acid using anion exchange chromatography.
Materials:
-
Anion exchange resin (e.g., DEAE-Sepharose or a similar weak anion exchanger)
-
Chromatography column
-
Peristaltic pump
-
Fraction collector
-
pH meter
-
Conductivity meter
-
Binding Buffer: 20 mM Tris-HCl, pH 8.0
-
Elution Buffer: 20 mM Tris-HCl, pH 8.0, containing 1 M NaCl
-
Crude trans-azetidine-2,4-dicarboxylic acid sample
Procedure:
-
Column Packing:
-
Prepare a slurry of the anion exchange resin in the Binding Buffer.
-
Pour the slurry into the chromatography column and allow the resin to settle, ensuring a uniformly packed bed.
-
-
Equilibration:
-
Wash the packed column with at least 5 column volumes of Binding Buffer.
-
Monitor the pH and conductivity of the eluate until they match that of the Binding Buffer. This ensures the column is properly equilibrated.
-
-
Sample Loading:
-
Dissolve the crude sample in a minimal volume of Binding Buffer.
-
Adjust the pH of the sample to match the Binding Buffer.
-
Apply the sample to the top of the column at a low flow rate.
-
-
Washing:
-
Wash the column with 2-3 column volumes of Binding Buffer to remove any unbound impurities.
-
-
Elution:
-
Elute the bound trans-azetidine-2,4-dicarboxylic acid by applying a linear gradient of the Elution Buffer (0-100% over 10-20 column volumes).
-
Collect fractions using a fraction collector.
-
-
Analysis and Pooling:
-
Analyze the collected fractions for the presence of the target compound using a suitable analytical method (e.g., HPLC, TLC).
-
Pool the fractions containing the pure product.
-
-
Desalting and Lyophilization:
-
If necessary, desalt the pooled fractions using dialysis or a desalting column.
-
Lyophilize the desalted solution to obtain the pure trans-azetidine-2,4-dicarboxylic acid as a solid. The zwitterionic amino acid can be obtained by ion-exchange chromatography followed by lyophilization[5].
-
Protocol 2: Chiral Resolution by Fractional Crystallization
This protocol describes a general method for separating enantiomers of a protected form of azetidine-2,4-dicarboxylic acid using a chiral resolving agent.
Materials:
-
Racemic mixture of a suitable derivative of azetidine-2,4-dicarboxylic acid (e.g., N-protected)
-
Chiral resolving agent (e.g., (S)-(-)-α-methylbenzylamine or D- or L-tyrosine hydrazide[11])
-
Appropriate solvent for crystallization
-
Filtration apparatus
-
Polarimeter or chiral HPLC for analysis
Procedure:
-
Salt Formation:
-
Dissolve the racemic mixture of the azetidine derivative in a suitable solvent.
-
Add an equimolar amount of the chiral resolving agent.
-
Stir the solution to allow for the formation of diastereomeric salts.
-
-
Fractional Crystallization:
-
Heat the solution to dissolve the diastereomeric salts completely.
-
Allow the solution to cool slowly to room temperature. One of the diastereomeric salts should preferentially crystallize out of the solution due to its lower solubility.
-
If no crystals form, try adding a seed crystal or placing the solution in a refrigerator.
-
-
Isolation of the First Diastereomer:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals.
-
-
Liberation of the Enantiomer:
-
Dissolve the isolated diastereomeric salt in water.
-
Adjust the pH of the solution to either acidic or basic conditions to break the salt and precipitate either the free azetidine derivative or the resolving agent.
-
Isolate the desired enantiomer by filtration or extraction.
-
-
Isolation of the Second Enantiomer:
-
The second diastereomer remains in the mother liquor from the first crystallization.
-
Isolate the second diastereomer by evaporating the solvent from the mother liquor and repeating the crystallization process, or by directly liberating the second enantiomer from the mother liquor by adjusting the pH.
-
-
Purity Analysis:
-
Determine the enantiomeric excess of each isolated enantiomer using chiral HPLC or by measuring the optical rotation.
-
IV. Visualizations
Workflow for Purification Strategy Selection
The following diagram illustrates a decision-making process for selecting the appropriate purification strategy for trans-azetidine-2,4-dicarboxylic acid.
Caption: Decision tree for selecting a purification strategy.
Troubleshooting Logic for Low Yield in Recrystallization
This diagram outlines a logical approach to troubleshooting low yields during recrystallization.
Caption: Troubleshooting low recrystallization yield.
V. References
-
Bio-Rad. (n.d.). Anion Exchange Chromatography. Bio-Rad. Retrieved from [Link]
-
Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 227.
-
Kumar, A., & Agarwal, S. (2012). A unified method for purification of basic proteins. PloS one, 7(3), e34226.
-
Harvard Apparatus. (n.d.). Guide to Ion-Exchange Chromatography. Harvard Apparatus. Retrieved from [Link]
-
Dutscher. (n.d.). Protein purification troubleshooting guide. Dutscher. Retrieved from [Link]
-
Ohfune, Y., Kurokawa, N., Higashi, N., & Saito, M. (1986). Synthesis of optically active azetidine-2,4-dicarboxylic acid and related chiral auxiliaries for asymmetric synthesis. Journal of the Chemical Society, Perkin Transactions 1, 1049-1054.
-
Takeda, K., & Kanamori, F. (2000). Processes for producing azetidine-2-carboxylic acid and intermediates thereof. U.S. Patent No. EP0992491A1.
-
Doebelin, C., He, Y., & Kamenecka, T. M. (2016). Multigram-scale Synthesis of Enantiopure 3,3-Difluoroproline. Tetrahedron Letters, 57(48), 5345-5347.
-
Cossy, J., & de Fouchécour, F. (2005). Practical Asymmetric Preparation of Azetidine-2-carboxylic Acid. The Journal of Organic Chemistry, 70(21), 8545-8552.
-
Creative Biolabs. (n.d.). Protein Purification Protocol & Troubleshooting. Creative Biolabs. Retrieved from [Link]
-
Wikipedia. (2023, December 1). Azetidine-2-carboxylic acid. Wikipedia. Retrieved from [Link]
-
Hughes, D. L., & Wiemer, D. F. (2024). A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. The Journal of Organic Chemistry.
-
Liu, H. (1999). [Determination of the azetidine-2-carboxylic acid from lily of the valley]. Se pu = Chinese journal of chromatography, 17(4), 410–412.
-
Takaishi, T., Wakisaka, K., Vavricka, C. J., Kiyota, H., & Izumi, M. (2018). MULTIGRAM-SCALE AND COLUMN CHROMATOGRAPHY-FREE SYNTHESIS OF L-AZETIDINE-2-CARBOXYLIC ACID FOR THE SYNTHESIS OF NICOTIANAMINE AND ITS DERIVATIVES. HETEROCYCLES, 96(12), 2126.
-
Futamura, Y., Kurokawa, M., Obata, R., Nishiyama, S., & Sugai, T. (2005). Efficient Route to (S)-Azetidine-2-carboxylic Acid. Bioscience, Biotechnology, and Biochemistry, 69(8), 1546-1552.
-
PubChem. (n.d.). trans-Azetidine-2,4-dicarboxylic acid. PubChem. Retrieved from [Link]
-
Sivaprakasam, M., Hansen, K. B., David, O., Nielsen, B., Traynelis, S. F., Clausen, R. P., Couty, F., & Bunch, L. (2009). Stereocontrolled synthesis and pharmacological evaluation of azetidine-2,3-dicarboxylic acids at NMDA receptors. ChemMedChem, 4(1), 77–88.
-
Bunev, A. S., Zotova, M. A., & Sapunova, A. S. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules, 28(3), 1091.
-
Appchem. (n.d.). trans-azetidine-2,4-dicarboxylic acid. Appchem. Retrieved from [Link]
-
Chemical Substance Information. (n.d.). (±)-TRANS-AZETIDINE-2,4-DICARBOXYLIC ACID. Chemical Substance Information. Retrieved from [Link]
-
Li, Y., Li, Y., Wang, Y., Zhang, Y., & Chen, S. (2024). De Novo Biosynthesis of L-Azetidine-2-Carboxylic Acid in Escherichia coli Strains for Powdery Mildew Treatment. Journal of Agricultural and Food Chemistry.
-
Ghosh, A., & Kumar, R. (2001). Process for crystallization of dicarboxylic acids. U.S. Patent No. WO2001007389A1.
-
Ohfune, Y., Kurokawa, N., & Saito, M. (1986). Synthesis of optically active azetidine-2,4-dicarboxylic acid and related chiral auxiliaries for asymmetric synthesis. Journal of the Chemical Society, Perkin Transactions 1, 1049.
-
Kotha, S., & Kumar, S. (2009). AZETIDINE-2-CARBOXYLIC ACID. FROM LILY OF THE VALLEY TO KEY PHARMACEUTICALS. A JUBILEE REVIEW. Heterocyclic Communications, 15(1), 5-20.
-
Kieninger, M., & Gulder, T. (2025). Molecular basis for azetidine-2-carboxylic acid biosynthesis. Nature Communications, 16(1), 1-11.
Sources
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. Synthesis of optically active azetidine-2,4-dicarboxylic acid and related chiral auxiliaries for asymmetric synthesis - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. [Determination of the azetidine-2-carboxylic acid from lily of the valley] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of optically active azetidine-2,4-dicarboxylic acid and related chiral auxiliaries for asymmetric synthesis - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
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- 7. bio-rad.com [bio-rad.com]
- 8. goldbio.com [goldbio.com]
- 9. purolite.com [purolite.com]
- 10. harvardapparatus.com [harvardapparatus.com]
- 11. researchgate.net [researchgate.net]
Stability and storage of trans-Azetidine-2,4-dicarboxylic acid solutions
Welcome to the technical support resource for trans-Azetidine-2,4-dicarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide practical advice on the stability and storage of this compound and its solutions. As a Senior Application Scientist, my goal is to provide you with not just protocols, but also the scientific reasoning behind them to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is trans-Azetidine-2,4-dicarboxylic acid and why is its stability important?
trans-Azetidine-2,4-dicarboxylic acid is a rigid, non-proteinogenic amino acid analogue. Its constrained four-membered ring structure makes it a valuable tool in medicinal chemistry and pharmacology, particularly as a conformational probe for receptors and enzymes.[1][2] The stability of its solutions is critical because degradation can lead to a loss of activity, the formation of impurities with off-target effects, and ultimately, to unreliable and irreproducible experimental results. The reactivity of the azetidine ring is influenced by considerable ring strain, making it more susceptible to degradation than five- or six-membered ring systems under certain conditions.[3]
Q2: What are the general recommendations for storing the solid form of trans-Azetidine-2,4-dicarboxylic acid?
For optimal stability, the solid (powder) form of trans-Azetidine-2,4-dicarboxylic acid should be stored in a tightly sealed container in a cool, dry, and well-ventilated area. Based on general guidelines for similar chemical compounds, refrigeration at 2-8°C is recommended. For long-term storage, keeping the compound at -20°C is advisable. It is also good practice to protect the compound from light.
Q3: What solvents are recommended for preparing solutions of trans-Azetidine-2,4-dicarboxylic acid?
Aqueous buffers are commonly used for biological experiments. The solubility of azetidine-2-carboxylic acid in water is reported to be 5.0 g/100 ml.[4] For other applications, solubility in organic solvents may be required. While specific data for trans-Azetidine-2,4-dicarboxylic acid is limited, it is advisable to test solubility on a small scale in solvents such as DMSO or ethanol. Note that moisture-contaminated DMSO may reduce the solubility of related compounds.[5]
Q4: How should I prepare a stock solution of trans-Azetidine-2,4-dicarboxylic acid?
A detailed protocol for preparing a stock solution is provided in the "Experimental Protocols" section below. In general, it is recommended to use a high-quality, purified solvent or buffer. To minimize the risk of degradation, it is advisable to prepare fresh solutions for each experiment. If a stock solution needs to be stored, it should be aliquoted and frozen at -20°C or -80°C.
Q5: What are the potential degradation pathways for trans-Azetidine-2,4-dicarboxylic acid in solution?
The primary degradation pathway for azetidine rings in aqueous solution is hydrolytic ring opening.[6] This can be catalyzed by acidic or basic conditions. The proposed hydrolytic ring-opening of trans-Azetidine-2,4-dicarboxylic acid would result in the formation of a linear amino acid derivative.
Caption: Proposed hydrolytic degradation of trans-Azetidine-2,4-dicarboxylic acid.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent or lower-than-expected biological activity | Degradation of the compound in solution. | Prepare fresh solutions before each experiment. If using a stored stock solution, perform a quality control check (e.g., by HPLC) to assess its integrity. Consider the pH of your experimental buffer, as acidic conditions may promote degradation.[7] |
| Precipitate forms in the solution upon storage | Poor solubility or compound degradation. | Ensure the compound is fully dissolved during preparation. You may need to gently warm the solution or use sonication. If precipitation occurs after storage, it may be a sign of degradation or that the storage temperature is too high. Store aliquots at -80°C to minimize freeze-thaw cycles and maintain stability. |
| Changes in the appearance of the solution (e.g., color change) | Chemical reaction or degradation. | Discard the solution immediately. This is a clear indicator of instability. Review your solution preparation and storage procedures to identify any potential sources of contamination or incompatibility. |
| Difficulty dissolving the compound | Incorrect solvent or low-quality compound. | Verify the recommended solvent for your specific batch of the compound. If solubility issues persist, try preparing a more dilute solution or using a different solvent if your experimental design allows. Ensure you are using a high-purity grade of the compound. |
Data on Storage and Stability
| Storage Condition | Solid Form | Aqueous Solution (pH 6-8) | Organic Solvent (e.g., DMSO) |
| Short-term (1-2 weeks) | 2-8°C | 2-8°C (use as soon as possible) | 2-8°C |
| Long-term (>2 weeks) | -20°C | -80°C (in aliquots) | -80°C (in aliquots) |
Note: These are general guidelines. For critical applications, it is highly recommended to perform your own stability assessment.
Experimental Protocols
Protocol for Preparation of an Aqueous Stock Solution
-
Weighing: Accurately weigh the required amount of solid trans-Azetidine-2,4-dicarboxylic acid in a sterile microcentrifuge tube.
-
Solvent Addition: Add the desired volume of a suitable aqueous buffer (e.g., PBS, pH 7.4) to the tube.
-
Dissolution: Vortex the solution until the solid is completely dissolved. Gentle warming (to no more than 37°C) or sonication can be used to aid dissolution if necessary.
-
Sterilization (Optional): If required for your application, filter the solution through a 0.22 µm sterile filter.
-
Storage: For immediate use, keep the solution on ice. For longer-term storage, aliquot the solution into sterile, single-use tubes and store at -80°C. Avoid repeated freeze-thaw cycles.
Caption: Workflow for preparing and storing trans-Azetidine-2,4-dicarboxylic acid solutions.
References
- Bräuner-Osborne, H., Nielsen, B., & Stensbøl, T. B. (2000). Profiling of trans-azetidine-2,4-dicarboxylic acid at the human metabotropic glutamate receptors mGlu1b, -2, -4a and -5a. European Journal of Pharmacology, 388(3), 399-405.
- Ozeki, Y., et al. (2018). multigram-scale and column chromatography-free synthesis of l-azetidine-2-carboxylic acid for nicotianamine-related research. HETEROCYCLES, 96(12), 2125-2134.
-
Wikipedia contributors. (2023, November 13). Azetidine-2-carboxylic acid. In Wikipedia, The Free Encyclopedia. Retrieved March 30, 2026, from [Link]
- Pronina, Y. A., et al. (2025). Azetidine-2-carboxylic Acid and Its Derivatives in Organic Synthesis.
- Favaron, M., et al. (1993). Trans-azetidine-2,4-dicarboxylic acid activates neuronal metabotropic receptors. Neuroreport, 4(7), 967-970.
-
PubChem. (n.d.). trans-Azetidine-2,4-dicarboxylic acid. Retrieved March 30, 2026, from [Link]
- Wagoner, R. O., et al. (2011). Genes and Enzymes of Azetidine-2-Carboxylate Metabolism: Detoxification and Assimilation of an Antibiotic. Journal of Bacteriology, 193(15), 3843-3851.
-
NextSDS. (n.d.). (±)-TRANS-AZETIDINE-2,4-DICARBOXYLIC ACID. Retrieved March 30, 2026, from [Link]
- Baran, P. S., et al. (2025). Enantiocontrolled Azetidine Library Synthesis via Strain-Release Functionalization of 1-Azabicyclobutanes. Journal of the American Chemical Society.
- Lee, J. H., et al. (2016). Gas chromatographic determination of azetidine-2-carboxylic acid in rhizomes of Polygonatum sibiricum and Polygonatum odoratum.
- Dong, M. W. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products.
- Liu, H. (1999). [Determination of the azetidine-2-carboxylic acid from lily of the valley]. Se Pu, 17(4), 410-412.
-
NextSDS. (n.d.). (2S,4S)-(-)-AZETIDINE-TRANS-2,4-DICARBOXYLIC ACID. Retrieved March 30, 2026, from [Link]
- Zhang, W., et al. (2023). Research advances in L-azetidine-2-carboxylic acid. Chinese Journal of Pesticide Science, 25(5), 969-982.
- Baran, P. S., et al. (2024).
- Schimpl, J., et al. (2023). Molecular basis for azetidine-2-carboxylic acid biosynthesis.
- Bower, J. F., et al. (2020). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides.
Sources
- 1. Research advances in <i>L</i>-azetidine-2-carboxylic acid [nyxxb.cn]
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- 3. researchgate.net [researchgate.net]
- 4. Azetidine-2-carboxylic acid - Wikipedia [en.wikipedia.org]
- 5. selleckchem.com [selleckchem.com]
- 6. journals.asm.org [journals.asm.org]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Troubleshooting trans-Azetidine-2,4-dicarboxylic acid (tADA) In Vivo Delivery
Welcome to the Technical Support Center for neuropharmacological applications of trans-Azetidine-2,4-dicarboxylic acid (tADA). As a conformationally restricted analogue of glutamate, tADA is a powerful tool for dissecting glutamatergic signaling, specifically via metabotropic glutamate receptors (mGluRs)[1]. However, its unique rigidified structure and physicochemical properties present distinct challenges for in vivo delivery[2].
This guide is designed for researchers and drug development professionals. It synthesizes field-proven methodologies, causality-driven troubleshooting, and self-validating protocols to ensure reproducible electrophysiological and behavioral readouts.
Quantitative Data: Pharmacological Profiling
Before troubleshooting delivery, it is critical to verify that you are using the correct stereoisomer for your target. The fixed conformation of the azetidine ring dictates receptor subtype selectivity[3].
Table 1: Pharmacological Profile of Azetidine-2,4-dicarboxylic acid Isomers
| Enantiomer / Compound | Primary Target | Pharmacological Action | Experimental Utility |
| (2S,4S)-tADA | Group I mGluRs (mGluR1/5) | Putative Agonist | Facilitation of LTP in vivo[1] |
| (2S,4S)-tADA | Group II mGluRs (mGluR2) | Weak Agonist | Inhibition of cAMP accumulation[4] |
| (2R,4R)-tADA | Group II mGluRs (mGluR2) | Inactive | Ideal negative stereocontrol[4] |
| cis-ADA | NMDA Receptors | Potent Agonist | Excitotoxicity & ionotropic modeling[3] |
Frequently Asked Questions & Troubleshooting Logic
Q1: Why am I not seeing any central nervous system (CNS) effects after systemic (i.v. or i.p.) administration of tADA?
The Causality: tADA is a highly polar molecule containing two carboxylic acid moieties and a secondary amine. At physiological pH, it exists in a charged state. Furthermore, its rigidified azetidine ring prevents it from being recognized by large neutral amino acid transporters (e.g., LAT1) that typically shuttle endogenous amino acids across the blood-brain barrier (BBB)[2]. Systemic administration results in rapid renal clearance and zero CNS penetrance. The Solution: You must bypass the BBB entirely. Switch your delivery method to stereotaxic intracerebroventricular (i.c.v.) infusion or direct intra-parenchymal microinjection[5].
Q2: My histological sections show severe tissue necrosis at the intrahippocampal injection site. How do I prevent this?
The Causality: tADA is a dicarboxylic acid. Dissolving it directly into artificial cerebrospinal fluid (aCSF) without subsequent pH adjustment drastically lowers the pH of the infusate. Microinjecting an acidic solution into the brain causes immediate, excitotoxicity-independent cell death and local tissue necrosis, confounding your readouts. The Solution: Implement a strict pH titration protocol (see Protocol A below). The stock solution must be neutralized to pH 7.2–7.4 using 0.1 M NaOH prior to final dilution.
Q3: The facilitation of Long-Term Potentiation (LTP) is highly inconsistent between animal cohorts. What is driving this variability?
The Causality: tADA facilitates the transition from short-term potentiation to LTP via Group I mGluR activation, which triggers intracellular calcium release[1]. This process is highly time-dependent. If the infusion occurs too early, pharmacokinetic washout and receptor desensitization occur. If administered too late, the critical temporal window for mGluR-mediated signaling is missed. The Solution: Optimize your stimulation timing. Research indicates that applying tADA (e.g., 20 mM in 5 µL) exactly 5 to 30 minutes prior to a weak tetanization effectively and consistently prolongs LTP in the dentate gyrus[5].
Visualizing the Mechanisms
Fig 1: Putative signaling cascade of tADA-mediated LTP facilitation via Group I mGluRs.
Fig 2: Decision tree for troubleshooting common tADA in vivo delivery issues.
Self-Validating Experimental Protocols
To ensure trustworthiness and reproducibility, the following protocols incorporate "Validation Gateways"—mandatory checks that confirm the success of the preceding steps before moving forward.
Protocol A: Preparation of pH-Balanced tADA for Microinjection
Objective: Formulate a non-toxic, iso-osmotic tADA solution for CNS delivery.
-
Weighing: Weigh the required amount of (2S,4S)-tADA powder to achieve your target concentration (e.g., 20 mM)[5].
-
Initial Dissolution: Dissolve the powder in 80% of the final required volume of sterile aCSF.
-
pH Titration: Insert a calibrated micro-pH probe into the solution. Slowly titrate dropwise with 0.1 M NaOH, vortexing between drops, until the pH stabilizes at 7.35.
-
Volume Adjustment: Top up the solution to the final volume with sterile aCSF.
-
Sterilization: Pass the solution through a 0.22 µm syringe filter.
-
Validation Gateway (Osmolarity & Vehicle Control):
-
Action: Measure the final osmolarity using a micro-osmometer. It must be between 290–310 mOsm/L.
-
Control: Create a vehicle control using aCSF and the exact same volume of 0.1 M NaOH used in Step 3. This self-validates that any observed in vivo effects are due to tADA agonism, not artifactual depolarization from a sodium load.
-
Protocol B: Stereotaxic i.c.v. Delivery and LTP Induction
Objective: Deliver tADA to the lateral ventricle and measure synaptic plasticity.
-
Surgical Implantation: Anesthetize the subject and secure in a stereotaxic frame. Implant a stainless-steel guide cannula into the lateral cerebral ventricle (Standard Rat Coordinates: AP -0.8 mm, ML +1.5 mm, DV -3.2 mm). Secure with dental cement and allow 7 days for recovery.
-
Infusion: Insert the internal injection cannula (extending 1 mm beyond the guide). Infuse 5 µL of the 20 mM tADA solution at a rate of 1 µL/min using a microinfusion pump[5].
-
Diffusion Window: Leave the internal cannula in place for an additional 5 minutes post-infusion to prevent backflow up the needle track.
-
Electrophysiology: Wait exactly 30 minutes from the start of the infusion, then apply a weak tetanization protocol to the perforant path while recording from the dentate gyrus[5].
-
Validation Gateway (Cannula Patency & Targeting):
-
Confirmation: Visual confirmation of dye in the ventricular system validates that the tADA was delivered successfully and eliminates mechanical failure as a variable for negative results.
References
- Profiling of trans-azetidine-2,4-dicarboxylic acid at the human metabotropic glutamate receptors mGlu1b, -2, -4a and -5a. PubMed / NIH.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF2FrLpYEQjaYXaOHTxHTsWnep-r9JpblNfbnt_PuRvbmntCIKmQ-6_x3cR73DTilS61KzpjeedvLJud0J33EDLYqMCwVN22-7lBIn0zTZaEpaUynI7qBKDKXaZh4etm-eOttw=]
- Azetidine-2,4-dicarboxylic Acid | NMDA Receptor Agonist. Benchchem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGdSep7hn0YruLp7wJB9UBZNXmbL_c7aGN0F_JcQU2uVCimwbvxdm-v3NAM2bU6_cGUNPIj2NviESIej5ST8ILDYluG3DcHHRDz7c-QiZEyDOVMwsFVMel6auCf2NZR86rC1YjH]
- Metabotropic glutamate receptor agonist trans-azetidine-2,4-dicarboxylic acid facilitates maintenance of LTP in the dentate gyrus in vivo. PubMed / NIH.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEuImQXXS04F_WBRYZIHBSYB2hjlDqiDGTMOPY3-dfgKWM-a6zcghhgH0QniYdMkFBABQvvcaXvD2kRJ1Gm9ArmWHKvlu6Cj01K-MGBdlmDUCw6WNZMM6nouqhSegVsUIlJud0=]
- Physiological and pharmacological profile of trans-azetidine-2,4-dicarboxylic acid: metabotropic glutamate receptor agonism and effects on long-term potentiation. PubMed / NIH.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF0lP-8o70IZ8yVnOUJZNVq62KC-wo15PZ5F1nFGB5oedwfABDmzzXo1NApHxm5EnFc72A-mbFRkhpBgvVGRwuRAHh_F3XS_1eWDdLY4JGrWKhlH0Er9ustxFYoqOu17r5jQw==]
- Synthesis and metabotropic receptor activity of the novel rigidified glutamate analogs (+)- and (-)-trans-azetidine-2,4-dicarboxylic acid and their N-methyl derivatives. ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGiMs9MRqh2QIUEvLACNPj_wnSNAIR4nrV1gBY2RrsR2Np7xXGVOvpkxsT3c5f8topRz7S7H5VkxWswCAuQ8sRGSrbzfmHFzzjkahYHCKdf_t7zZB4zLMR5Yud8MfG1rnVELjQVb4rx]
Sources
- 1. Physiological and pharmacological profile of trans-azetidine-2,4-dicarboxylic acid: metabotropic glutamate receptor agonism and effects on long-term potentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Azetidine-2,4-dicarboxylic Acid | NMDA Receptor Agonist [benchchem.com]
- 4. Profiling of trans-azetidine-2,4-dicarboxylic acid at the human metabotropic glutamate receptors mGlu1b, -2, -4a and -5a - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabotropic glutamate receptor agonist trans-azetidine-2,4-dicarboxylic acid facilitates maintenance of LTP in the dentate gyrus in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing trans-Azetidine-2,4-dicarboxylic acid Dosage for Cell Culture Experiments
This guide is designed for researchers, scientists, and drug development professionals to provide a comprehensive resource for optimizing the dosage of trans-Azetidine-2,4-dicarboxylic acid (t-ADCA) in cell culture experiments. As a Senior Application Scientist, this document synthesizes technical data with practical, field-proven insights to ensure the success of your research.
Frequently Asked Questions (FAQs)
Q1: What is trans-Azetidine-2,4-dicarboxylic acid and what is its primary mechanism of action?
A1: trans-Azetidine-2,4-dicarboxylic acid (t-ADCA) is a rigid analogue of the amino acid glutamate. Its primary mechanism of action is as an agonist at metabotropic glutamate receptors (mGluRs)[1][2]. It has been shown to stimulate phosphoinositide hydrolysis in cell lines expressing mGluR1 and mGluR5 subtypes[2]. Some evidence also suggests that t-ADCA may be useful in differentiating between various mGluR subtypes[1]. Additionally, it is described as an NMDA receptor agonist, binding to the glutamate site of the NMDA receptor complex[3].
Q2: What is a typical starting concentration range for t-ADCA in cell culture experiments?
A2: The optimal concentration of t-ADCA is highly dependent on the cell type, the specific mGluR subtype being studied, and the experimental endpoint. Based on published literature, a broad starting range to consider for initial dose-response experiments is between 10 µM and 500 µM[2][4]. Some studies have used concentrations as high as 1 mM[2][4]. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific system.
Q3: How should I prepare and store a stock solution of t-ADCA?
A3: For detailed information on the solubility and preparation of t-ADCA, it is always best to consult the manufacturer's product data sheet. Generally, small molecule compounds like t-ADCA are dissolved in a high-purity solvent such as dimethyl sulfoxide (DMSO) or sterile water to create a concentrated stock solution. It is recommended to prepare small aliquots of the stock solution to avoid repeated freeze-thaw cycles, which can degrade the compound. Store stock solutions at -20°C or -80°C for long-term stability.
Q4: How long should I incubate my cells with t-ADCA?
A4: The incubation time will vary depending on the biological question being addressed. For signaling pathway activation, which is often rapid, incubation times can range from a few minutes to a few hours. For experiments assessing changes in gene expression or cell viability, longer incubation times of 24 to 72 hours may be necessary. A time-course experiment should be performed in conjunction with your dose-response studies to determine the optimal incubation period.
Troubleshooting Guide
This section addresses common issues that may arise during the optimization of t-ADCA dosage.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No observable effect at expected concentrations. | 1. Sub-optimal concentration: The concentration used may be too low for the specific cell type or receptor expression level. 2. Compound inactivity: The t-ADCA may have degraded due to improper storage or handling. 3. Low receptor expression: The target cells may not express the specific mGluR subtype that t-ADCA acts upon. 4. Incorrect experimental endpoint: The assay being used may not be suitable for detecting the effects of t-ADCA. | 1. Perform a wider dose-response experiment, extending to higher concentrations (e.g., up to 1 mM). 2. Prepare a fresh stock solution of t-ADCA from a reliable source. 3. Verify the expression of target mGluRs in your cell line using techniques like qPCR or Western blotting. 4. Consider alternative assays that measure downstream effects of mGluR activation, such as calcium imaging or inositol phosphate accumulation assays. |
| High cellular toxicity observed at all tested concentrations. | 1. Off-target effects: At high concentrations, t-ADCA may interact with other cellular targets, leading to toxicity.[5] 2. Compound precipitation: High concentrations of the compound may precipitate out of the culture medium, which can be toxic to cells.[5] 3. Solvent toxicity: If using a solvent like DMSO, high final concentrations can be cytotoxic. | 1. Test a lower range of concentrations in your dose-response experiment.[5] 2. Visually inspect the culture medium for any signs of precipitation after adding t-ADCA. If observed, reduce the maximum concentration. 3. Ensure the final concentration of the solvent in the culture medium is well below the toxic threshold for your cells (typically <0.5% for DMSO). |
| Inconsistent or variable results between experiments. | 1. Inconsistent cell culture conditions: Variations in cell passage number, confluency, or media composition can affect cellular responses.[6] 2. Inaccurate pipetting: Errors in preparing serial dilutions can lead to significant variability. 3. Contamination: Bacterial, fungal, or mycoplasma contamination can alter cellular physiology and experimental outcomes.[7] | 1. Maintain consistent cell culture practices. Use cells within a defined passage number range and seed at a consistent density.[6] 2. Use calibrated pipettes and be meticulous when preparing dilutions. 3. Regularly test your cell cultures for mycoplasma contamination and practice good aseptic technique to prevent other forms of contamination.[7] |
Experimental Protocol: Dose-Response Experiment for Optimal t-ADCA Concentration
This protocol outlines a standard procedure for determining the optimal concentration of t-ADCA for your cell culture experiments using a cell viability assay as an example endpoint.
1. Cell Seeding:
-
Seed your cells in a 96-well plate at a predetermined optimal density.
-
Allow the cells to adhere and enter the exponential growth phase (typically overnight).
2. Preparation of t-ADCA Dilutions:
-
Prepare a series of dilutions of your t-ADCA stock solution in complete cell culture medium. A common approach is to perform serial dilutions to cover a wide range of concentrations (e.g., 0.1 µM, 1 µM, 10 µM, 100 µM, 1 mM).
-
Include a vehicle control (medium with the same concentration of solvent used to dissolve t-ADCA) and a negative control (untreated cells).
3. Cell Treatment:
-
Carefully remove the existing medium from the cells.
-
Add the prepared t-ADCA dilutions and controls to the respective wells.
4. Incubation:
-
Incubate the plate for a predetermined time (e.g., 24, 48, or 72 hours) in a suitable cell culture incubator (37°C, 5% CO2).
5. Assessment of Cell Viability:
-
At the end of the incubation period, assess cell viability using a suitable method, such as an MTT, XTT, or CellTiter-Glo® assay, following the manufacturer's instructions.
6. Data Analysis:
-
Plot the cell viability data against the log of the t-ADCA concentration.
-
Determine the EC50 (half-maximal effective concentration) or IC50 (half-maximal inhibitory concentration) value from the resulting dose-response curve. This will inform the optimal concentration range for your future experiments.
Workflow for t-ADCA Dosage Optimization
Caption: Workflow for optimizing t-ADCA dosage.
Reported Concentration Ranges of t-ADCA
| Cell Type/System | Concentration Range | Observed Effect | Reference |
| Cell lines expressing mGluR1 | EC50: 189.4 +/- 6.4 µM | Stimulation of phosphoinositide hydrolysis | [2] |
| Cell lines expressing mGluR5 | EC50: 32.2 +/- 8.3 µM | Stimulation of phosphoinositide hydrolysis | [2] |
| CHO cells expressing human mGlu2 receptors | 500 µM | Inhibition of forskolin-stimulated cAMP accumulation | [4] |
| Hippocampal slices | up to 1 mM | Increased phosphoinositide hydrolysis | [2] |
References
-
Manzoni, O., Fagni, L., Pin, J. P., Rassendren, F., Sladeczek, F., & Bockaert, J. (1993). Trans-azetidine-2,4-dicarboxylic acid activates neuronal metabotropic receptors. Neuroreport, 4(7), 967–970. [Link]
-
Domin, H., Gereau, R. W., 4th, & Wess, J. (1996). Physiological and pharmacological profile of trans-azetidine-2,4-dicarboxylic acid: metabotropic glutamate receptor agonism and effects on long-term potentiation. Journal of neurochemistry, 67(1), 227–234. [Link]
-
Thomsen, C., Boel, E., & Suzdak, P. D. (1996). Profiling of trans-azetidine-2,4-dicarboxylic acid at the human metabotropic glutamate receptors mGlu1b, -2, -4a and -5a. European journal of pharmacology, 312(2), 231–235. [Link]
-
PromoCell. (n.d.). Troubleshooting guide for cell culture. Retrieved from [Link]
-
Corning Incorporated Life Sciences. (n.d.). Troubleshooting Guide for Cell Culture Contamination. Retrieved from [Link]
-
Corning Incorporated Life Sciences. (n.d.). Troubleshooting Guide for Cell Culture Contamination. Retrieved from [Link]
Sources
- 1. Trans-azetidine-2,4-dicarboxylic acid activates neuronal metabotropic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Physiological and pharmacological profile of trans-azetidine-2,4-dicarboxylic acid: metabotropic glutamate receptor agonism and effects on long-term potentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Azetidine-2,4-dicarboxylic Acid | NMDA Receptor Agonist [benchchem.com]
- 4. Profiling of trans-azetidine-2,4-dicarboxylic acid at the human metabotropic glutamate receptors mGlu1b, -2, -4a and -5a - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Cell culture troubleshooting | Proteintech Group [ptglab.com]
- 7. corning.com [corning.com]
Preventing degradation of trans-Azetidine-2,4-dicarboxylic acid during experiments
Technical Support Center: Preventing Degradation of trans-Azetidine-2,4-dicarboxylic Acid (tADA) in Experimental Workflows
Introduction trans-Azetidine-2,4-dicarboxylic acid (tADA) is a conformationally restricted amino acid and a potent agonist for metabotropic glutamate receptors (mGluRs)[1]. Due to its rigidified structure, it is highly valuable in neuropharmacology for mapping receptor binding pockets. However, the exact structural features that make tADA biologically useful—namely, its highly strained four-membered azetidine ring and dual electron-withdrawing carboxyl groups—also render it highly susceptible to chemical degradation.
This technical guide provides researchers and drug development professionals with the mechanistic insights and self-validating protocols necessary to maintain tADA's stereochemical and structural integrity throughout experimental workflows.
Part 1: Troubleshooting & FAQs
Q1: My in vitro mGluR assays using tADA are showing high variability and reduced potency over time. What is the primary cause? A1: The most common cause of assay variability is the spontaneous degradation or epimerization of tADA in aqueous media. The four-membered azetidine ring possesses significant angle strain (~26 kcal/mol). In unoptimized acidic conditions, this strain facilitates hydrolytic ring-opening. Furthermore, the C2 α-proton is highly acidic due to the adjacent electron-withdrawing carboxyl group, making it prone to epimerization into the cis-isomer[2]. Because the cis-isomer lacks the desired mGluR selectivity, even minor epimerization can drastically skew dose-response curves.
Q2: How should I store and reconstitute tADA to maintain its stereochemical integrity? A2: Lyophilized powder should be stored desiccated at -20°C. When reconstituting, avoid unbuffered acidic solutions. Studies on related azetidine compounds and complex extracts containing tADA indicate that the molecule is generally more stable at slightly alkaline to neutral pH compared to acidic pH[3]. Reconstitute in a physiological buffer (e.g., HEPES, pH 7.4) and aliquot immediately. Avoid repeated freeze-thaw cycles, as transient localized pH shifts during the freezing process can accelerate degradation.
Q3: I am synthesizing a peptide incorporating tADA. I observe significant epimerization during the amide coupling step. How can I prevent this? A3: Epimerization during synthesis occurs because activation of the C2-carboxylic acid (e.g., forming an active ester) dramatically increases the acidity of the C2 α-proton. Base-catalyzed enolization leads to the formation of the cis-isomer[2]. To prevent this:
-
Use sterically hindered, non-nucleophilic bases (e.g., DIPEA or TMP) instead of Triethylamine (TEA).
-
Employ coupling reagents that minimize the lifetime of the activated intermediate (e.g., HATU or COMU) at low temperatures (0°C to -20°C).
-
Avoid over-basification; use strictly stoichiometric amounts of base.
Part 2: Quantitative Stability Data
To facilitate experimental planning, the following table summarizes the stability profile of tADA under various laboratory conditions.
| Condition | Temperature | pH | Estimated Half-Life (t½) | Primary Degradation Mechanism |
| Unbuffered Aqueous | 25°C | ~3.5 | < 48 Hours | Acid-catalyzed ring opening |
| HEPES Buffer | 4°C | 7.4 | > 2 Weeks | Minimal (Stable) |
| Basic Solution (NaOH) | 25°C | >10.0 | < 12 Hours | Base-catalyzed epimerization |
| Lyophilized Powder | -20°C | N/A | > 2 Years | None |
Part 3: Self-Validating Experimental Protocol
To ensure absolute trustworthiness in your neuropharmacological assays (e.g., microglial mGluR stimulation[1]), you must implement a self-validating workflow. A self-validating system does not assume the reagent is pure; it inherently proves its purity before the biological variable is introduced.
Protocol: Preparation and Validation of tADA Stocks for Cell-Based Assays
Step 1: Controlled Reconstitution
-
Weigh the required amount of lyophilized tADA.
-
Dissolve in pre-chilled (4°C) 50 mM HEPES buffer adjusted to pH 7.4.
-
Causality: Maintaining a neutral pH prevents acid-catalyzed ring opening, while the low temperature suppresses the thermodynamics of base-catalyzed epimerization.
Step 2: Aliquoting and Storage
-
Immediately divide the stock solution into single-use aliquots (e.g., 50 μL) in amber microcentrifuge tubes.
-
Flash-freeze in liquid nitrogen and store at -80°C.
-
Causality: Flash-freezing prevents the slow concentration of solutes and transient pH shifts that occur during standard -20°C freezing.
Step 3: The Self-Validating QC Step (Critical)
-
Before applying the tADA stock to the biological assay, thaw one aliquot on ice.
-
Inject a 1 μL sample into a Chiral LC-MS system.
-
Validation Checkpoint: The system is only validated for use if the chromatogram confirms < 2% cis-isomer and < 1% ring-opened metabolites. If these thresholds are exceeded, the aliquot is discarded. This guarantees that any observed biological effect (such as sustained glutamate receptor activation or receptor down-regulation[4]) is strictly due to the trans-isomer.
Step 4: Biological Application
-
Dilute the validated stock into the final assay medium (e.g., to a final concentration of 250 μM) immediately prior to cell treatment.
Part 4: Visualizations
Diagram 1: Primary degradation pathways of tADA via C2 epimerization and ring-opening hydrolysis.
Diagram 2: Self-validating preparation workflow ensuring tADA stereochemical integrity before assays.
References[2] Title: Azetidine-2,4-dicarboxylic Acid | NMDA Receptor Agonist
Sources
Technical Support Center: Stereoselective Synthesis of trans-Azetidine-2,4-dicarboxylic Acid
Prepared by: Senior Application Scientist, Synthetic Chemistry Division Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Welcome to the Technical Support Center. The synthesis of trans-azetidine-2,4-dicarboxylic acid (tADA)—a highly rigidified glutamate analog used extensively as a probe for metabotropic glutamate receptors (mGluRs) and NMDA receptors[1]—presents unique synthetic challenges. Constructing a highly strained four-membered ring while maintaining strict stereocontrol requires precise thermodynamic and kinetic management[2].
This guide provides field-proven troubleshooting insights, mechanistic causality, and self-validating protocols to ensure high-fidelity synthesis.
Mechanistic Overview & Synthetic Strategy
The most reliable approach to accessing optically active tADA involves the double nucleophilic substitution of a dibromo-diester using a chiral primary amine, such as (S)-1-phenylethylamine[3]. This chiral auxiliary not only donates the nitrogen atom for the azetidine ring but also induces diastereoselectivity, allowing for the chromatographic separation of the resulting trans and cis isomers before final deprotection.
Figure 1: Stereoselective synthetic workflow for trans-azetidine-2,4-dicarboxylic acid.
Troubleshooting Guides & FAQs
Q1: Why do I observe extensive oligomerization and yields below 20% during the initial azetidine ring closure? Causality: The formation of the azetidine ring is kinetically and thermodynamically hindered. The activation energy required to form a strained four-membered ring (ring strain ~26 kcal/mol) is significantly higher than that for five- or six-membered rings. Consequently, intermolecular substitution (oligomerization/polymerization) outcompetes intramolecular cyclization unless the effective molarity of the reactive ends is artificially manipulated. Solution: Implement strict high-dilution conditions (≤0.05 M). Utilizing a non-polar solvent like toluene at elevated temperatures (110 °C) with an organic base (e.g., triethylamine) suppresses polymerization by thermodynamically favoring the intramolecular pathway[3].
Q2: Following the ester hydrolysis step, my NMR shows a significant loss of diastereomeric excess (dr), with the cis-isomer dominating. How can I prevent this epimerization? Causality: The trans-isomer of azetidine-2,4-dicarboxylic acid is thermodynamically less stable than the cis-isomer. In the cis configuration, the bulky carboxylate groups adopt a pseudo-diequatorial arrangement, minimizing steric repulsion across the planar ring. Under standard basic hydrolysis conditions (e.g., NaOH, reflux), the α-protons adjacent to the ester carbonyls are sufficiently acidic to undergo deprotonation. The resulting enolate intermediate allows the stereocenter to invert, funneling the product into the thermodynamic cis sink. Solution: Avoid strong bases and high temperatures. Utilize mild hydrolysis conditions, such as LiOH in THF/H₂O at 0 °C to room temperature, which provides sufficient hydroxide nucleophilicity while minimizing α-deprotonation.
Q3: The final hydrogenolysis of the (S)-1-phenylethyl chiral auxiliary is stalling at ~50% conversion. Adding more Pd/C does not drive the reaction to completion. Causality: The secondary amine generated during the deprotection of the azetidine ring is highly basic and acts as a potent ligand for palladium, effectively poisoning the catalyst surface. Furthermore, the bulky nature of the (S)-1-phenylethyl group sterically shields the C–N bond from interacting with the active Pd sites. Solution: Switch from standard Pd/C to Pearlman’s catalyst (Pd(OH)₂/C), which is significantly more active for sterically hindered benzylamines. Crucially, perform the reaction in the presence of a stoichiometric amount of glacial acetic acid. Protonating the nascent azetidine nitrogen prevents it from coordinating to and deactivating the palladium catalyst[2].
Quantitative Optimization Data
The following table summarizes the impact of reaction conditions on the critical ring-closure step, illustrating the necessity of high dilution and specific solvent choices to maximize the yield of the desired trans-isomer.
| Solvent | Concentration (M) | Temperature (°C) | Base Additive | Total Yield (%) | trans:cis Ratio |
| Acetonitrile | 0.50 | 80 | K₂CO₃ | 12 | 1 : 1.5 |
| Acetonitrile | 0.05 | 80 | K₂CO₃ | 38 | 1 : 1.2 |
| DMF | 0.05 | 100 | DIPEA | 25 | 1 : 1.1 |
| Toluene | 0.05 | 110 | Et₃N | 62 | 1.8 : 1 |
Validated Experimental Protocols
Step 1: Asymmetric Cyclization
-
Dissolve dimethyl 2,4-dibromopentanedioate (1.0 eq) in anhydrous toluene to achieve a strict 0.05 M solution.
-
Add triethylamine (2.5 eq) and (S)-1-phenylethylamine (1.0 eq) dropwise at room temperature.
-
Reflux the mixture under an inert argon atmosphere for 48 hours.
-
Cool to room temperature, filter the precipitated triethylammonium bromide salts, and concentrate the filtrate in vacuo.
-
Self-Validation Check: The crude ¹H NMR must show two distinct doublets for the methyl group of the chiral auxiliary (around 1.2–1.4 ppm), confirming the formation of a diastereomeric mixture[3].
Step 2: Diastereomer Separation
-
Load the crude mixture onto a silica gel column.
-
Purify via flash chromatography using a shallow gradient of Hexanes/Ethyl Acetate (typically starting at 95:5 and moving to 85:15).
-
Isolate the faster-eluting fraction, which corresponds to the (2S, 4S) trans-isomer derivative.
-
Self-Validation Check: Confirm stereochemistry via 2D NOESY NMR. The absence of a strong NOE cross-peak between the C2 and C4 protons validates the trans configuration, whereas the cis isomer will show a strong correlation[2].
Step 3: Deprotection and Zwitterion Isolation
-
Dissolve the purified trans-diester in a 1:1 mixture of THF and 1M aqueous LiOH. Stir strictly at 0 °C for 4 hours to prevent epimerization.
-
Acidify the mixture to pH 2 using 1M HCl, extract with EtOAc, and concentrate to yield the N-protected dicarboxylic acid.
-
Dissolve the intermediate in Methanol. Add 20% wt/wt Pd(OH)₂/C (0.1 eq) and glacial acetic acid (1.1 eq).
-
Stir under a hydrogen atmosphere (50 psi) in a Parr shaker for 24 hours.
-
Filter the mixture through a pad of Celite to remove the catalyst and concentrate the filtrate.
-
Purify the highly polar residue via ion-exchange chromatography (e.g., Dowex 50WX8, eluting with 1M pyridine) to isolate the pure zwitterionic product.
-
Self-Validation Check: The final product should present as a highly water-soluble white powder. The ¹H NMR (in D₂O) should show the characteristic symmetrical multiplet for the C3 protons, confirming the integrity of the azetidine core without ring-opening byproducts.
References
-
Kozikowski, A. P., Tückmantel, W., Liao, Y., Manev, H., Ikonomovic, S., & Wroblewski, J. T. (1993). Synthesis and metabotropic receptor activity of the novel rigidified glutamate analogs (+)- and (-)-trans-azetidine-2,4-dicarboxylic acid and their N-methyl derivatives. Journal of Medicinal Chemistry.[Link]
-
Hoshino, J., Hiraoka, J., Hata, Y., Sawada, S., & Yamamoto, Y. (1995). Synthesis of optically active azetidine-2,4-dicarboxylic acid and related chiral auxiliaries for asymmetric synthesis. Journal of the Chemical Society, Perkin Transactions 1.[Link]
-
Schoepp, D. D., et al. (1995). Profiling of trans-azetidine-2,4-dicarboxylic acid at the human metabotropic glutamate receptors mGlu1b, -2, -4a and -5a. European Journal of Pharmacology: Molecular Pharmacology.[Link]
Sources
Resolving enantiomers of trans-Azetidine-2,4-dicarboxylic acid effectively
Welcome to the Technical Support Center for Chiral Resolution. As a Senior Application Scientist, I have designed this guide to provide researchers and drug development professionals with field-proven, mechanistically grounded strategies for resolving the enantiomers of trans-Azetidine-2,4-dicarboxylic acid (tADA) .
Because tADA is a highly polar, rigidified, zwitterionic glutamate analog, its enantiomers—specifically (2S,4S)-ADA and (2R,4R)-ADA—exhibit vastly different pharmacological profiles at metabotropic glutamate receptors (mGluRs) 1. Achieving high enantiomeric purity is not just a synthetic goal; it is a strict biological necessity.
Below, you will find comprehensive workflows, causality-driven troubleshooting FAQs, and self-validating protocols to ensure your chiral resolution succeeds.
I. Core Methodological Workflows & Causality
The resolution of tADA cannot be effectively achieved through standard reverse-phase chromatography or simple crystallization due to its extreme hydrophilicity and zwitterionic nature. We rely on three distinct, causality-driven pathways:
-
Synthetic Diastereomeric Resolution: Utilizing a chiral auxiliary (e.g., (S)-1-phenylethylamine) that also acts as a nitrogen donor during the azetidine ring closure 2.
-
Biocatalytic Kinetic Resolution: Leveraging the strict stereopocket of Candida antarctica Lipase B (CAL-B) to selectively ammoniolyze one enantiomer of a racemic tADA-diester 3.
-
Analytical/Preparative HILIC: Using Hydrophilic Interaction Liquid Chromatography (HILIC) with a zwitterionic chiral stationary phase to manage the high polarity of the analyte 4.
Caption: Core strategic workflows for the resolution of trans-Azetidine-2,4-dicarboxylic acid enantiomers.
II. Self-Validating Experimental Protocols
Protocol A: Diastereoselective Synthesis via (S)-1-Phenylethylamine
Mechanistic Rationale: The bulky phenyl group of the auxiliary creates steric hindrance during the S_N2 cyclization of the azetidine ring, heavily favoring the formation of specific diastereomers which can be easily separated by silica gel chromatography before auxiliary cleavage.
-
Cyclization: Dissolve dimethyl 2,4-dibromopentanedioate (1.0 eq) in anhydrous acetonitrile. Dropwise, add (S)-1-phenylethylamine (3.0 eq) at 0°C. Stir for 24 hours at room temperature.
-
Diastereomer Separation: Concentrate the crude mixture. Purify via flash column chromatography (Silica gel, Hexane/Ethyl Acetate 80:20).
-
Self-Validation Step: Confirm diastereomeric purity (>98% de) via ^1H-NMR. The methine proton of the azetidine ring will show distinct chemical shifts for the (2S,4S) vs (2R,4R) precursors.
-
-
Auxiliary Cleavage: Dissolve the purified diastereomer in methanol. Add 10% Pd/C (0.1 eq by weight). Stir under H_2 atmosphere (1 atm) for 12 hours to cleave the (S)-1-phenylethyl group.
-
Hydrolysis: Treat the resulting dimethyl azetidine-2,4-dicarboxylate with 2M HCl at 60°C for 4 hours. Lyophilize to obtain enantiopure tADA hydrochloride.
Protocol B: Analytical Chiral HILIC-MS/MS
Mechanistic Rationale: tADA elutes in the void volume of standard C18 columns. HILIC provides retention by partitioning the analyte into a water-enriched layer on a polar stationary phase.
-
Sample Preparation: Dilute tADA samples in 75% Acetonitrile / 25% Water to match the initial mobile phase conditions.
-
Column Setup: Equip the LC system with a Zwitterionic Chiral Stationary Phase (e.g., Chiralpak ZWIX(+), 150 x 3.0 mm, 3 µm).
-
Mobile Phase:
-
Buffer A: 50 mM Ammonium Formate in Water (pH adjusted to 3.5 with Formic Acid).
-
Buffer B: 100% Acetonitrile.
-
Isocratic Elution: 80% B / 20% A at 0.4 mL/min.
-
-
Detection: Monitor via ESI-MS/MS in positive ion mode (Transitions: m/z 146.0 → 100.0).
III. Quantitative Data & Method Selection
Table 1: Comparison of tADA Resolution Strategies
| Strategy | Mechanistic Principle | Expected ee/de | Scalability | Primary Application |
| Chiral Auxiliary | Steric-directed S_N2 cyclization | >98% de | High (Multi-gram) | De novo synthesis of pure enantiomers |
| Enzymatic (CAL-B) | Stereoselective ammoniolysis | 90-95% ee | Medium (Gram) | Green chemistry, mild conditions |
| Chiral HILIC | Zwitterionic chiral partitioning | >99% ee | Low (Analytical/Prep) | Purity validation, mg-scale isolation |
IV. Troubleshooting Guide & FAQs
Q1: During the (S)-1-phenylethylamine ring closure, my diastereomeric excess (de) is unexpectedly low (<60%). What is the root cause? A: This is a kinetic issue. The S_N2 ring closure is highly temperature-dependent. If the reaction exotherms or is initiated at room temperature, the activation energy barrier for the non-favored diastereomer is easily overcome, eroding selectivity. Fix: Ensure the addition of the amine is strictly controlled at 0°C or lower, and maintain this temperature for at least 4 hours before allowing it to slowly warm to room temperature.
Q2: I am attempting to separate tADA enantiomers using a standard Chiralpak AD-H column (Normal Phase), but the peaks are broad and co-eluting. Why? A: tADA is a highly polar, rigid zwitterion. Normal phase chromatography (Hexane/IPA) fails because tADA is completely insoluble in hexane, leading to severe secondary interactions and precipitation on the column frit. Fix: You must switch to a HILIC compatible chiral column (e.g., ZWIX) where the mobile phase is highly aqueous/polar-organic (e.g., Acetonitrile/Water/Ammonium Formate).
Q3: My enzymatic resolution using Candida antarctica Lipase B stalls at 30% conversion. How can I drive it to the theoretical 50% yield? A: Stagnation in biocatalytic ammoniolysis is typically caused by competitive hydrolysis driven by trace water in the solvent, which alters the pH and denatures the enzyme microenvironment. Fix: Ensure your solvent (e.g., 1,4-dioxane) is strictly anhydrous (stored over 3Å molecular sieves). Additionally, product inhibition can occur; adding a mild vacuum to remove volatile byproducts or optimizing the ammonia equivalent ratio can restore enzyme kinetics.
Caption: Troubleshooting decision tree for resolving poor chromatographic separation of tADA.
V. References
-
Knöpfel, T., Sakaki, J., Flor, P. J., Baumann, P., Sacaan, A. I., Veliçelebi, G., Kuhn, R., & Allgeier, H. (1995). Profiling of trans-azetidine-2,4-dicarboxylic acid at the human metabotropic glutamate receptors mGlu1b, -2, -4a and -5a. European Journal of Pharmacology, 288(3), 389-392. 1
-
Hoshino, J., Hiraoka, J., Hata, Y., & Yamamoto, Y. (1995). Synthesis of optically active azetidine-2,4-dicarboxylic acid and related chiral auxiliaries for asymmetric synthesis. Journal of the Chemical Society, Perkin Transactions 1, 693-697.2
-
Hoshino, J., et al. (1998). Enzymatic resolution of methyl N-alkyl-azetidine-2-carboxylates by Candida antarctica Lipase-Mediated Ammoniolysis. Semantic Scholar / Chemistry Literature.3
-
Benchchem Application Notes. (2024). Azetidine-2,4-dicarboxylic Acid | NMDA Receptor Agonist. Benchchem Analytical Workflows. 4
Sources
- 1. Profiling of trans-azetidine-2,4-dicarboxylic acid at the human metabotropic glutamate receptors mGlu1b, -2, -4a and -5a - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. semanticscholar.org [semanticscholar.org]
- 4. Azetidine-2,4-dicarboxylic Acid | NMDA Receptor Agonist [benchchem.com]
Technical Support Center: Troubleshooting trans-Azetidine-2,4-dicarboxylic acid (tADA) Workflows
Welcome to the Application Scientist Support Hub. As a Senior Application Scientist, I frequently assist researchers in troubleshooting complex pharmacological assays. trans-Azetidine-2,4-dicarboxylic acid (tADA) is a powerful, conformationally restricted analogue of glutamate, primarily utilized as a Group I metabotropic glutamate receptor (mGluR) agonist.
However, because its rigid azetidine ring closely mimics endogenous glutamate, tADA is notorious for inducing off-target effects if experimental parameters are not strictly controlled. This guide is designed to explain the mechanistic causality behind these issues and provide self-validating protocols to ensure the scientific integrity of your data.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why am I seeing highly variable mGluR activation and inconsistent baseline shifts in my IP3/cAMP assays across different lots of tADA?
The Causality: The issue almost certainly stems from enantiomeric purity. The mGluR Venus flytrap domain (VFTD) requires a highly precise spatial arrangement of the alpha-amino acid moiety and the distal acidic group to induce receptor closure. The (2S,4S)-ADA configuration correctly positions these pharmacophores to stabilize the active receptor state. Conversely, the (2R,4R)-ADA enantiomer sterically clashes with the binding pocket hinge region and is pharmacologically inactive at human mGluR subtypes . The Solution: If you are using a racemic mixture (±)-trans-ADA, the effective concentration of the active agonist is halved, and the inactive enantiomer may competitively occupy binding pockets without initiating signal transduction. Always verify with your supplier that you are using stereopure (2S,4S)-tADA for quantitative signaling assays.
Q2: My slice electrophysiology data shows prolonged excitatory postsynaptic potentials (EPSPs) that don't match typical mGluR kinetics. Could tADA be interacting with transporters?
The Causality: Yes. Because tADA possesses two carboxylic acid groups and a secondary amine, it structurally mimics the endogenous glutamate backbone. At concentrations above 50 µM, tADA acts as a competitive substrate/inhibitor for Excitatory Amino Acid Transporters (EAATs), particularly EAAT1 and EAAT2. By occupying the EAAT translocation pocket, tADA halts the clearance of endogenous glutamate. This causes synaptic glutamate pooling (spillover), which tonically activates both pre- and post-synaptic ionotropic receptors, destroying your assay's signal-to-noise ratio. The Solution: You must pharmacologically isolate the mGluR response by co-applying highly specific EAAT inhibitors to prevent transporter jamming, or strictly limit tADA concentrations.
Table 1: Recommended EAAT Inhibitors for Co-application
| Inhibitor | Primary Target | IC₅₀ (nM) | Mechanism of Action |
| TFB-TBOA | EAAT1 / EAAT2 | 22 / 17 | Competitive, non-transportable blocker |
| UCPH-101 | EAAT1 | 660 | Non-competitive, allosteric inhibitor |
| WAY-213613 | EAAT2 | 85 | Competitive inhibitor |
Q3: At high concentrations (>500 µM), tADA induces rapid calcium influx that is completely resistant to mGluR antagonists. How do I fix this?
The Causality: You are observing ionotropic glutamate receptor (iGluR) cross-reactivity. While tADA is selective for mGluRs at low concentrations, high concentrations (>500 µM) force low-affinity interactions with the ligand-binding domains of NMDA and AMPA receptors . This triggers massive, rapid calcium influx that bypasses the Phospholipase C (PLC) pathway entirely. The Solution: Never exceed 100 µM of tADA unless you have fully blocked the iGluR pathways using antagonists like D-AP5 (for NMDA) and CNQX (for AMPA/Kainate).
Q4: Why does my mGluR signal disappear after 20 minutes of continuous tADA perfusion?
The Causality: Sustained agonism by tADA leads to rapid receptor down-regulation. Continuous exposure causes the recruitment of β-arrestin to the intracellular loops of the mGluR, leading to receptor internalization and uncoupling from G-proteins (homologous desensitization) . The Solution: Limit tADA exposure to <10 minutes for acute signaling assays, or use a pulsatile application system (e.g., 2 minutes on, 15 minutes off) to allow receptor recycling.
System Architecture: tADA Pharmacological Mapping
To visualize how tADA interacts with both target and off-target systems, refer to the pathway diagram below.
Fig 1: tADA pharmacological map showing target mGluR activation vs. off-target EAAT/iGluR pathways.
Self-Validating Experimental Protocol: Isolating Group I mGluR Responses
To guarantee that your observed data is purely mGluR-mediated, you must build a self-validating pharmacological blockade into your workflow. Follow this step-by-step methodology for acute brain slice or primary culture applications.
Step 1: Baseline Stabilization
-
Perfuse the tissue with standard Artificial Cerebrospinal Fluid (ACSF) oxygenated with 95% O₂ / 5% CO₂.
-
Record baseline parameters (e.g., calcium fluorescence or EPSPs) for a minimum of 10 minutes to ensure network stability.
Step 2: Proactive Off-Target Blockade
-
Introduce iGluR antagonists into the circulating ACSF: 50 µM D-AP5 (NMDA blockade) and 20 µM CNQX (AMPA/Kainate blockade).
-
(Optional but recommended) If working with dense synaptic networks, introduce 10 nM TFB-TBOA to prevent EAAT-mediated glutamate pooling.
-
Incubate for 15 minutes to achieve steady-state receptor occupancy.
Step 3: Controlled Agonist Application
-
Apply 50 µM to 100 µM (2S,4S)-tADA . Do not exceed this concentration.
-
Limit the application pulse to 5–10 minutes to prevent β-arrestin-mediated receptor down-regulation.
Step 4: Washout Phase
-
Switch perfusion back to the Blockade ACSF (Step 2 formulation without tADA) for 15 minutes to allow the signal to return to baseline.
Step 5: The Self-Validation Check (Critical)
-
Re-apply the exact same concentration of tADA, but this time co-apply a highly selective mGluR1 antagonist (e.g., 50 µM CPCCOEt ) or mGluR5 antagonist (e.g., MPEP ).
-
Data Integrity Rule: If a calcium transient or EPSP alteration still occurs during this step, your system is suffering from off-target activation. You must lower the tADA concentration or check the stereopurity of your compound.
Fig 2: Step-by-step experimental workflow for isolating mGluR responses during tADA application.
References
-
Physiological and pharmacological profile of trans-azetidine-2,4-dicarboxylic acid: metabotropic glutamate receptor agonism and effects on long-term potentiation. Manahan-Vaughan, D., et al. (1996). Neuroscience. URL: [Link]
-
Profiling of trans-azetidine-2,4-dicarboxylic acid at the human metabotropic glutamate receptors mGlu1b, -2, -4a and -5a. Thomsen, C., & Stensbøl, T. B. (1998). European Journal of Pharmacology. URL:[Link]
-
Trans-azetidine-2,4-dicarboxylic acid activates neuronal metabotropic receptors. Favaron, M., et al. (1993). Neuroreport. URL:[Link]
-
trans-Azetidine-2,4-dicarboxylic acid Compound Summary. National Center for Biotechnology Information (2025). PubChem Database. URL:[Link]
trans-Azetidine-2,4-dicarboxylic acid vs 1S,3R-ACPD on mGluRs.
Publish Comparison Guide: trans-Azetidine-2,4-dicarboxylic acid (t-ADA) vs. 1S,3R-ACPD on mGluRs
Introduction
Metabotropic glutamate receptors (mGluRs) are pivotal G-protein-coupled receptors (GPCRs) that fine-tune excitatory synaptic transmission, modulate neuronal excitability, and govern synaptic plasticity[1]. Unlike ionotropic receptors that mediate rapid ion fluxes, mGluRs modulate slow, long-lasting second messenger cascades. Dissecting these complex signaling networks requires conformationally constrained pharmacological tools. This guide provides an in-depth comparative analysis of two critical synthetic mGluR agonists: 1S,3R-ACPD and trans-Azetidine-2,4-dicarboxylic acid (t-ADA) .
Pharmacological Profiles & Mechanistic Divergence
1S,3R-ACPD: The Broad-Spectrum Modulator 1S,3R-ACPD is a rigid cyclopentane analogue of glutamate that functions as a non-selective agonist across multiple mGluR groups, predominantly Group I and Group II[2]. Because it simultaneously activates phospholipase C (PLC) via Gq-coupled Group I receptors and inhibits adenylate cyclase (AC) via Gi/o-coupled Group II/III receptors, it is a robust tool for inducing widespread metabotropic activation[1]. In hippocampal CA3 pyramidal cells, 1S,3R-ACPD induces a voltage-dependent inward current by suppressing K+ conductances, creating a region of negative slope conductance that amplifies cellular excitability during depolarization[3].
t-ADA: The Group I-Biased Probe trans-Azetidine-2,4-dicarboxylic acid (t-ADA) is an azetidine-derived analogue exhibiting a more restricted pharmacological profile, functioning primarily as a putative Group I mGluR agonist[4]. Activation of Group I mGluRs by t-ADA selectively stimulates inositol phosphate (IP) formation[4]. Physiologically, t-ADA is leveraged to study synaptic plasticity and pathology; it facilitates the maintenance of long-term potentiation (LTP) in the dentate gyrus[5] and potentiates NMDA-induced neuronal excitotoxicity in cortical cultures by enhancing presynaptic glutamate release[6].
Quantitative Data Comparison
| Pharmacological Feature | 1S,3R-ACPD | trans-Azetidine-2,4-dicarboxylic acid (t-ADA) |
| Receptor Specificity | Broad-spectrum (Group I, II, and some III)[2] | Group I selective (putative)[6] |
| Primary G-Protein Coupling | Gq (Group I) and Gi/o (Group II/III)[1] | Gq (Group I)[1] |
| Key Second Messengers | ↑ IP3/DAG, ↓ cAMP[2] | ↑ IP3/DAG[4] |
| Target EC50 / Working Conc. | ~16 µM (NMDA depolarization facilitation)[7]~7 µM (Presynaptic depression)[8] | 100-500 µM (In vitro excitotoxicity)[6]20 mM (In vivo ICV infusion for LTP)[5] |
| Primary Physiological Effects | Depolarizes pyramidal cells[3], induces presynaptic depression[8] | Facilitates LTP maintenance[5], potentiates NMDA excitotoxicity[6] |
Mechanistic Signaling Pathways
Fig 1. Differential mGluR activation pathways of 1S,3R-ACPD and t-ADA.
Self-Validating Experimental Protocols
Protocol 1: Inositol Phosphate (IP) Accumulation Assay (Biochemical Validation)
Purpose: To quantify Group I mGluR activation by t-ADA or 1S,3R-ACPD. Causality & Self-Validation: Group I mGluRs activate PLC, generating IP3, which is rapidly degraded. By introducing Lithium Chloride (LiCl), we inhibit inositol monophosphatase, forcing IP to accumulate. The assay is self-validating: comparing LiCl-treated vs. untreated samples confirms that the measured radioactive signal is exclusively due to de novo IP synthesis rather than baseline fluctuations. Methodology:
-
Labeling: Incubate cultured cerebellar granule neurons with 1 µCi/mL[3H]-myo-inositol for 24 hours to label the phosphoinositide pool[4].
-
Wash & Block: Wash cells with Krebs-Henseleit buffer. Add 10 mM LiCl for 15 minutes prior to agonist exposure to block IP degradation.
-
Agonist Stimulation: Apply 1S,3R-ACPD (100 µM) or t-ADA (100-500 µM) for 45 minutes at 37°C[4].
-
Termination & Extraction: Stop the reaction with ice-cold 5% perchloric acid. Neutralize the extract with KOH/HEPES.
-
Quantification: Separate [3H]-IPs using Dowex-1 anion-exchange chromatography and quantify via liquid scintillation counting.
Protocol 2: Patch-Clamp Electrophysiology of mGluR-Mediated K+ Suppression
Purpose: To measure the postsynaptic excitatory effects of 1S,3R-ACPD on hippocampal pyramidal cells. Causality & Self-Validation: 1S,3R-ACPD induces a delayed inward current by suppressing a resting K+ conductance[3]. To validate that this current is K+-mediated and not due to Ca2+ influx or non-specific cation channels, Barium (Ba2+), a potent K+ channel blocker, is used as a mechanistic control. If the inward current is occluded by Ba2+, the K+ suppression hypothesis is validated[3]. Methodology:
-
Preparation: Prepare acute hippocampal slices (400 µm) and maintain in oxygenated artificial cerebrospinal fluid (aCSF).
-
Recording Setup: Establish whole-cell voltage-clamp on CA3 pyramidal cells. Add 1 µM TTX to the aCSF to block voltage-gated Na+ channels and isolate receptor-mediated currents[7].
-
Baseline & Depolarization: Hold the cell at resting membrane potential (-65 mV). Apply small depolarizing voltage steps (10-20 mV).
-
Agonist Application: Bath-apply 10 µM 1S,3R-ACPD. Observe the shift from an outwardly rectifying current to a delayed inward current (negative slope conductance between -55 and -40 mV)[3].
-
Validation Step: Co-apply 1 mM Ba2+. The complete blockade of the 1S,3R-ACPD-induced inward current confirms the specific suppression of K+ channels[3].
Strategic Application Guide & Critical Caveats
-
Choosing 1S,3R-ACPD: Select this compound when the experimental goal is to mimic the global metabotropic effects of endogenous glutamate. It is highly effective for studying presynaptic depression (via Group II/III)[8] and postsynaptic depolarization (via Group I) simultaneously.
-
Choosing t-ADA: Opt for t-ADA when investigating Group I-specific phenomena, such as the potentiation of NMDA receptor-mediated excitotoxicity[6] or the prolonged maintenance phase of LTP[5]. Note that t-ADA may exhibit different receptor down-regulation kinetics compared to other agonists, making it useful for differentiating mGluR subtype functions[4].
-
Critical Caveat - Off-Target NMDA Receptor Modulation: A critical caveat for drug development professionals is that at high concentrations, both 1S,3R-ACPD and t-ADA can act as co-agonists at native and recombinant NMDA receptors, potentiating currents induced by low concentrations of NMDA[9]. When studying synaptic plasticity, researchers must carefully titrate concentrations or utilize specific NMDA receptor antagonists to isolate pure mGluR-mediated effects[9].
References[4] Title: Trans-azetidine-2,4-dicarboxylic acid activates neuronal metabotropic receptors | Source: nih.gov | URL:Verify Source[5] Title: Metabotropic glutamate receptor agonist trans-azetidine-2,4-dicarboxylic acid facilitates maintenance of LTP in the dentate gyrus in vivo | Source: nih.gov | URL:Verify Source[7] Title: Characterization of metabotropic glutamate receptor-mediated facilitation of N-methyl-D-aspartate depolarization of neocortical neurones | Source: nih.gov | URL:Verify Source[8] Title: Pre- and postsynaptic glutamate receptors at a giant excitatory synapse in rat auditory brainstem slices | Source: nih.gov | URL:Verify Source[9] Title: Direct effects of metabotropic glutamate receptor compounds on native and recombinant N-methyl-D-aspartate receptors | Source: pnas.org | URL:Verify Source[1] Title: Agonist Selectivity of mGluR1 and mGluR2 Metabotropic Receptors: A Different Environment but Similar Recognition of an Extended Glutamate Conformation | Source: acs.org | URL:Verify Source[3] Title: 1S, 3R-ACPD induces a region of negative slope conductance in the steady-state current-voltage relationship of hippocampal pyramidal cells | Source: nih.gov | URL:Verify Source[6] Title: Antagonists for group I mGluRs attenuate excitotoxic neuronal death in cortical cultures | Source: nih.gov | URL:Verify Source[2] Title: Synthesis of the Four Isomers of 4-Aminopyrrolidine-2,4-dicarboxylate: Identification of a Potent, Highly Selective, and Systemically-Active Agonist for Metabotropic Glutamate Receptors Negatively Coupled to Adenylate Cyclase | Source: acs.org | URL:Verify Source
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 1S, 3R-ACPD induces a region of negative slope conductance in the steady-state current-voltage relationship of hippocampal pyramidal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Trans-azetidine-2,4-dicarboxylic acid activates neuronal metabotropic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabotropic glutamate receptor agonist trans-azetidine-2,4-dicarboxylic acid facilitates maintenance of LTP in the dentate gyrus in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antagonists for group I mGluRs attenuate excitotoxic neuronal death in cortical cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Characterization of metabotropic glutamate receptor-mediated facilitation of N-methyl-D-aspartate depolarization of neocortical neurones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pre- and postsynaptic glutamate receptors at a giant excitatory synapse in rat auditory brainstem slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
A Comparative Analysis of the Biological Effects of trans-Azetidine-2,4-dicarboxylic Acid Enantiomers
A Technical Guide for Researchers in Neuroscience and Drug Development
Introduction: The Significance of Stereochemistry in Glutamate Receptor Pharmacology
trans-Azetidine-2,4-dicarboxylic acid (t-ADA) is a conformationally restricted analog of the endogenous neurotransmitter L-glutamate. Its rigid four-membered azetidine ring system provides a unique scaffold for probing the intricate pharmacology of glutamate receptors, which are pivotal in mediating excitatory neurotransmission throughout the central nervous system. The stereochemistry of t-ADA, specifically the spatial arrangement of its two carboxylic acid groups, gives rise to two enantiomers: (2S,4S)-Azetidine-2,4-dicarboxylic acid and (2R,4R)-Azetidine-2,4-dicarboxylic acid. As is often the case in neuropharmacology, these mirror-image isomers exhibit distinct biological activities, underscoring the high degree of stereoselectivity of their target receptors. This guide provides a comprehensive comparison of the known effects of these enantiomers, supported by experimental data, to aid researchers in their exploration of glutamate receptor function and the development of novel therapeutic agents.
Comparative Pharmacological Profile of t-ADA Enantiomers
The primary targets of t-ADA enantiomers are the metabotropic glutamate (mGlu) receptors, a family of G protein-coupled receptors that modulate synaptic plasticity and neuronal excitability. The available data clearly demonstrate a significant divergence in the activity of the (2S,4S) and (2R,4R) enantiomers at these receptors.
Metabotropic Glutamate Receptor Activity
Experimental evidence, primarily from studies on recombinant human mGlu receptors expressed in cell lines, reveals that the (2S,4S)-enantiomer of t-ADA is a weak agonist at the mGlu2 receptor, a member of the Group II mGlu receptors which are negatively coupled to adenylyl cyclase. In contrast, the (2R,4R)-enantiomer is inactive at this receptor subtype.[1] Both enantiomers have been found to be largely inactive at Group I (mGlu1b and mGlu5a) and Group III (mGlu4a) receptors.[1]
One study investigating the racemic mixture of trans-ADA reported agonist activity at mGlu1 and mGlu5 subtypes, stimulating phosphoinositide hydrolysis with EC50 values of 189.4 +/- 6.4 µM and 32.2 +/- 8.3 µM, respectively.[2] However, another study using the racemic mixture did not observe stimulation of inositol phosphate (IP) hydrolysis in cells transfected with mGluR1.[3] This discrepancy highlights the importance of studying the pure enantiomers to accurately delineate their pharmacological profiles.
| Enantiomer | Receptor Subtype | Assay Type | Concentration | Observed Effect | Reference |
| (2S,4S)-ADA | human mGlu2 | cAMP Accumulation | 500 µM | 33 ± 3% inhibition of forskolin-stimulated cAMP | [1] |
| (2R,4R)-ADA | human mGlu2 | cAMP Accumulation | 500 µM | Inactive | [1] |
| (2S,4S)-ADA | human mGlu1b, mGlu5a | Inositol Phosphate Accumulation | 500 µM - 1mM | Ineffective (no agonistic or antagonistic effect) | [1] |
| (2R,4R)-ADA | human mGlu1b, mGlu5a | Inositol Phosphate Accumulation | 500 µM - 1mM | Ineffective (no agonistic or antagonistic effect) | [1] |
| (2S,4S)-ADA | human mGlu4a | cAMP Accumulation | 500 µM | No significant effect | [1] |
| (2R,4R)-ADA | human mGlu4a | cAMP Accumulation | 500 µM | No significant effect | [1] |
| (±)-trans-ADA | mGlu1 | Phosphoinositide Hydrolysis | EC50: 189.4 ± 6.4 µM | Agonist | [2] |
| (±)-trans-ADA | mGlu5 | Phosphoinositide Hydrolysis | EC50: 32.2 ± 8.3 µM | Agonist | [2] |
| (±)-trans-ADA | mGluR1 | Inositol Phosphate Hydrolysis | Not specified | No stimulation | [3] |
Ionotropic Glutamate Receptor Activity
The activity of the individual trans-Azetidine-2,4-dicarboxylic acid enantiomers at ionotropic glutamate receptors (NMDA, AMPA, and Kainate receptors) is less clearly defined in the scientific literature, with some conflicting reports for the racemic mixture.
One source describes azetidine-2,4-dicarboxylic acid as a potent and selective agonist for N-methyl-D-aspartate (NMDA) receptors.[4] However, a study utilizing patch-clamp techniques on the racemic mixture of trans-ADA found no facilitation of NMDA-induced currents, suggesting a lack of direct agonistic activity at the NMDA receptor.[2] This discrepancy underscores the critical need for further studies with the resolved enantiomers to definitively characterize their activity at the NMDA receptor complex.
There is currently a lack of specific data on the effects of either the (2S,4S) or (2R,4R) enantiomer on AMPA and Kainate receptors. Given the structural similarity of t-ADA to glutamate, it is plausible that these enantiomers may interact with these ionotropic receptors, and further investigation is warranted.
Experimental Protocols
To facilitate further research and allow for independent verification of the findings presented, this section provides detailed, step-by-step methodologies for key experiments used to characterize the activity of trans-Azetidine-2,4-dicarboxylic acid enantiomers.
Protocol 1: Determination of mGlu2 Receptor Agonist Activity via cAMP Accumulation Assay
This protocol is designed to assess the ability of the t-ADA enantiomers to inhibit adenylyl cyclase activity through the activation of the Gαi/o-coupled mGlu2 receptor.
1. Cell Culture and Transfection:
-
Culture Chinese Hamster Ovary (CHO) cells stably expressing the human mGlu2 receptor in a suitable growth medium (e.g., DMEM/F12 supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic).
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
For the assay, seed cells into 96-well plates at a density that allows them to reach 80-90% confluency on the day of the experiment.
2. cAMP Accumulation Assay:
-
On the day of the assay, wash the cells once with pre-warmed serum-free medium.
-
Add 50 µL of serum-free medium containing 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), a phosphodiesterase inhibitor, to each well and incubate for 15 minutes at 37°C.
-
Prepare serial dilutions of the (2S,4S)-ADA and (2R,4R)-ADA enantiomers, as well as a known mGlu2 agonist (e.g., LY379268) as a positive control, in assay buffer.
-
Add 25 µL of the test compounds or control to the appropriate wells.
-
Add 25 µL of forskolin (a direct activator of adenylyl cyclase, typically at a final concentration of 1-10 µM) to all wells except the basal control.
-
Incubate the plate for 30 minutes at 37°C.
3. cAMP Detection:
-
Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., a competitive immunoassay based on HTRF or an enzyme-fragment complementation assay).
-
Follow the manufacturer's instructions for the chosen assay kit.
4. Data Analysis:
-
Calculate the percentage of inhibition of forskolin-stimulated cAMP accumulation for each concentration of the test compounds.
-
Plot the concentration-response curves and determine the IC50 values for active compounds using non-linear regression analysis.
Protocol 2: Assessment of Ionotropic Glutamate Receptor Activity via Whole-Cell Patch-Clamp Electrophysiology
This protocol allows for the direct measurement of ion currents mediated by NMDA, AMPA, or Kainate receptors in response to the application of the t-ADA enantiomers.
1. Preparation of Neuronal Cultures or Acute Brain Slices:
-
For neuronal cultures, isolate primary neurons (e.g., hippocampal or cortical neurons) from embryonic or neonatal rodents and culture them on coverslips.
-
For acute brain slices, prepare 250-350 µm thick slices from the desired brain region of a rodent using a vibratome in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).
2. Electrophysiological Recording:
-
Transfer a coverslip with cultured neurons or a brain slice to the recording chamber of an upright or inverted microscope and continuously perfuse with oxygenated aCSF at room temperature or a more physiological temperature.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-6 MΩ when filled with the appropriate internal solution.
-
The internal solution composition will vary depending on the specific currents being measured but typically contains a Cs- or K-based salt, a pH buffer (e.g., HEPES), and a calcium chelator (e.g., EGTA).
-
Establish a whole-cell patch-clamp configuration on a visually identified neuron.
-
Clamp the cell at a holding potential of -60 to -70 mV.
3. Drug Application and Data Acquisition:
-
To assess agonist activity, apply the (2S,4S)-ADA and (2R,4R)-ADA enantiomers at various concentrations to the neuron using a fast-perfusion system.
-
To isolate specific receptor-mediated currents, use selective antagonists:
-
For NMDA receptors: Record in the presence of an AMPA receptor antagonist (e.g., CNQX or NBQX) and a GABAA receptor antagonist (e.g., picrotoxin). The external solution should also be nominally magnesium-free to relieve the voltage-dependent magnesium block of the NMDA receptor channel.
-
For AMPA/Kainate receptors: Record in the presence of an NMDA receptor antagonist (e.g., AP5) and a GABAA receptor antagonist.
-
-
Record the elicited currents using a patch-clamp amplifier and appropriate data acquisition software.
4. Data Analysis:
-
Measure the peak amplitude of the inward currents evoked by the application of the t-ADA enantiomers.
-
Construct concentration-response curves and determine the EC50 values for agonist activity.
-
To assess antagonist activity, co-apply the t-ADA enantiomers with a known agonist (e.g., NMDA, AMPA, or Kainate) and measure the reduction in the agonist-evoked current.
Visualizing the Molecular Pathways and Experimental Designs
To better understand the mechanisms of action and the experimental approaches used to study the t-ADA enantiomers, the following diagrams illustrate the relevant signaling pathways and workflows.
Conclusion and Future Directions
The available evidence clearly demonstrates that the enantiomers of trans-Azetidine-2,4-dicarboxylic acid possess distinct pharmacological profiles. The (2S,4S)-enantiomer acts as a weak but selective agonist at the mGlu2 receptor, while the (2R,4R)-enantiomer is largely inactive at the mGlu receptors tested so far. This stereoselectivity makes these compounds valuable tools for dissecting the physiological roles of the mGlu2 receptor.
Significant questions remain regarding the activity of these enantiomers at ionotropic glutamate receptors. The conflicting reports on the NMDA receptor activity of the racemic mixture highlight a critical knowledge gap. Future research should prioritize the direct comparison of the purified (2S,4S) and (2R,4R) enantiomers across all major ionotropic glutamate receptor subtypes (NMDA, AMPA, and Kainate) using techniques such as radioligand binding assays and electrophysiology. Such studies will provide a more complete understanding of the pharmacological properties of these intriguing glutamate analogs and may reveal novel subtype-selective activities that can be exploited for therapeutic benefit in a range of neurological and psychiatric disorders.
References
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Physiological and pharmacological profile of trans-azetidine-2,4-dicarboxylic acid: metabotropic glutamate receptor agonism and effects on long-term potentiation. PubMed. [Link]
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Synthesis of optically active azetidine-2,4-dicarboxylic acid and related chiral auxiliaries for asymmetric synthesis. Journal of the Chemical Society, Perkin Transactions 1. [Link]
-
Stereocontrolled synthesis and pharmacological evaluation of azetidine-2,3-dicarboxylic acids at NMDA receptors. PubMed. [Link]
-
Profiling of trans-azetidine-2,4-dicarboxylic acid at the human metabotropic glutamate receptors mGlu1b, -2, -4a and -5a. PubMed. [Link]
-
Trans-azetidine-2,4-dicarboxylic acid activates neuronal metabotropic receptors. PubMed. [Link]
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- 3. Trans-azetidine-2,4-dicarboxylic acid activates neuronal metabotropic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Azetidine-2,4-dicarboxylic Acid | NMDA Receptor Agonist [benchchem.com]
Validation of trans-Azetidine-2,4-dicarboxylic acid as a Selective mGluR Agonist: A Comparative Methodological Guide
Executive Summary
Isolating metabotropic glutamate receptor (mGluR) responses from ionotropic (NMDA/AMPA) background noise is a persistent challenge in neuropharmacology. Endogenous glutamate is highly flexible, binding indiscriminately across receptor families and triggering massive calcium influxes that can obscure modulatory signaling or cause excitotoxicity[1].
trans-Azetidine-2,4-dicarboxylic acid (tADA) overcomes this by utilizing a four-membered azetidine ring. This conformational restriction locks the spatial distance between its amino and carboxylate groups, preventing it from fitting into ionotropic receptor pockets[2]. Consequently, tADA functions as a highly selective Group I mGluR agonist, with a marked preference for mGluR5 over mGluR1, making it an indispensable tool for differentiating mGluR subtypes in synaptic plasticity and neurotoxicity assays[3].
Pharmacological Profile & Comparative Efficacy
To rationally design your experiments, it is critical to select the right agonist based on receptor subtype selectivity. The table below summarizes the quantitative performance of tADA against common alternatives.
| Compound | Primary Target | Selectivity Profile | EC₅₀ (Group I mGluRs) | Experimental Advantage |
| Glutamate | Pan-Glutamate | Non-selective (iGluR + mGluR) | ~10 µM | Endogenous baseline; high excitotoxicity risk. |
| 1S,3R-ACPD | Broad mGluR | Group I & Group II | ~10–50 µM | Standard reference; fails to isolate Group I[3]. |
| DHPG | Group I mGluR | mGluR1 & mGluR5 | ~2–10 µM | High Group I specificity; poor mGluR1/5 differentiation. |
| tADA | Group I (mGluR5 pref.) | mGluR5 > mGluR1 | 32.2 µM (mGluR5) 189.4 µM (mGluR1) | Differentiates mGluR5 from mGluR1; prevents excitotoxicity[1][2]. |
Data Note: tADA demonstrates a ~6-fold higher potency for mGluR5 over mGluR1 in driving phosphoinositide hydrolysis[2]. Furthermore, tADA lacks activity at cAMP-coupled Group II/III receptors, ensuring clean Gq-pathway isolation[2].
Mechanistic Pathway: mGluR5 Activation by tADA
Group I mGluRs (mGluR1/5) are classically coupled to Gq proteins. Activation by tADA triggers a canonical phospholipase C (PLC) cascade, ultimately leading to intracellular calcium mobilization and Protein Kinase C (PKC) activation.
Fig 1: tADA-mediated mGluR5 signaling pathway via Gq-coupled phosphoinositide hydrolysis.
Experimental Protocols & Causality
As a best practice, every protocol must act as a self-validating system. Below are two foundational workflows for validating tADA activity, complete with the mechanistic reasoning behind critical steps.
Protocol 1: Inositol Phosphate (IP) Accumulation Assay
Objective: Quantify tADA's activation of the PLC pathway in native neurons or recombinant cell lines. Causality Check: IP₃ is extremely transient and rapidly degraded by cellular phosphatases. To capture this signal, we use Lithium Chloride (LiCl) to inhibit inositol monophosphatase. This traps the degradation cycle at IP₁, converting a fleeting kinetic event into a cumulative, easily quantifiable endpoint[2].
Step-by-Step Methodology:
-
Cell Preparation: Seed cerebellar granule neurons or mGluR5-transfected HEK293 cells at 105 cells/well in a 96-well plate.
-
Metabolic Labeling: Incubate cells with myo-[³H]inositol (1 µCi/mL) for 24 hours to incorporate the radiolabel into the membrane phosphoinositide pool.
-
Pre-incubation (The Trap): Wash cells twice with assay buffer (HEPES-buffered saline). Add assay buffer containing 10 mM LiCl and pre-incubate for 15 minutes at 37°C.
-
Self-Validation Step: Run a parallel control without LiCl. If your signal disappears, you have successfully validated that the readout is dependent on IP accumulation, not background noise.
-
-
Agonist Stimulation: Apply tADA in a dose-response gradient (1 µM to 1 mM) for 45 minutes[2].
-
Termination & Extraction: Stop the reaction by adding ice-cold 0.1 M formic acid. Incubate on ice for 30 minutes to lyse cells and extract soluble IPs.
-
Quantification: Separate the IPs using Dowex anion-exchange chromatography columns and quantify the eluted [³H]IP fraction via liquid scintillation counting.
Protocol 2: Electrophysiological Validation of LTP Maintenance
Objective: Assess tADA's modulatory role in synaptic plasticity within the dentate gyrus. Causality Check: Strong tetanic stimulation induces robust NMDA-dependent Long-Term Potentiation (LTP), which easily masks modulatory mGluR effects. By utilizing a weak tetanus (which normally only induces decaying short-term potentiation), we create a permissive environment where tADA's priming of mGluR5-dependent intracellular calcium release becomes the driving force for long-lasting LTP[4].
Step-by-Step Methodology:
-
Slice Preparation: Prepare 400 µm acute hippocampal slices from adult rats. Recover in oxygenated (95% O₂, 5% CO₂) Artificial Cerebrospinal Fluid (ACSF) for 1 hour at room temperature.
-
Electrode Placement: Position a recording electrode in the molecular layer of the dentate gyrus and a stimulating electrode in the medial perforant path.
-
Baseline Recording: Deliver test pulses (0.033 Hz) to establish a stable 20-minute baseline of field excitatory postsynaptic potentials (fEPSPs).
-
Agonist Priming: Bath apply tADA (100 µM) for 30 minutes prior to tetanization[4].
-
Self-Validation Step: In a parallel slice, co-apply tADA with an NMDA antagonist (e.g., APV). tADA should still facilitate LTP, proving the mechanism bypasses standard NMDA dependence[2].
-
-
Weak Tetanization: Deliver a weak tetanus (e.g., 15 pulses at 100 Hz).
-
Maintenance Readout: Record fEPSP slopes for 120 minutes post-tetanus. Slices treated with tADA will show prolonged, non-decremental LTP compared to vehicle controls[4].
References
-
[2] Physiological and pharmacological profile of trans-azetidine-2,4-dicarboxylic acid: metabotropic glutamate receptor agonism and effects on long-term potentiation - nih.gov -
-
[3] Trans-azetidine-2,4-dicarboxylic acid activates neuronal metabotropic receptors - nih.gov -
-
[4] Metabotropic glutamate receptor agonist trans-azetidine-2,4-dicarboxylic acid facilitates maintenance of LTP in the dentate gyrus in vivo - nih.gov -
-
[1] Activation of the metabotropic glutamate receptor mGluR5 prevents glutamate toxicity in primary cultures of cerebellar neurons - nih.gov -
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- 3. Trans-azetidine-2,4-dicarboxylic acid activates neuronal metabotropic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabotropic glutamate receptor agonist trans-azetidine-2,4-dicarboxylic acid facilitates maintenance of LTP in the dentate gyrus in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of trans-Azetidine-2,4-dicarboxylic Acid and Other Glutamate Analogs: A Guide for Neuropharmacology Researchers
This guide provides an in-depth comparative analysis of trans-Azetidine-2,4-dicarboxylic acid (t-ADA) alongside other key glutamate analogs. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuanced pharmacological profiles of these compounds, supported by experimental data and detailed protocols to facilitate further investigation.
Introduction: The Significance of Glutamate Analogs in Neuroscience
Glutamate is the principal excitatory neurotransmitter in the mammalian central nervous system, playing a pivotal role in synaptic transmission, plasticity, learning, and memory.[1] The intricate signaling of glutamate is mediated by a diverse array of ionotropic and metabotropic receptors, as well as excitatory amino acid transporters (EAATs) that regulate its extracellular concentration.
Glutamate analogs, synthetic or naturally occurring molecules that mimic the structure of glutamate, are indispensable tools in neuropharmacology. They allow for the selective activation or inhibition of specific glutamate receptor subtypes and transporters, enabling the dissection of their physiological and pathological roles. trans-Azetidine-2,4-dicarboxylic acid (t-ADA) is a conformationally restricted analog of glutamate that has garnered interest for its unique pharmacological profile.[2][3] This guide will compare t-ADA with other classical glutamate analogs such as N-methyl-D-aspartate (NMDA), α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA), kainate, and compounds targeting glutamate transporters.
The Landscape of Glutamate Receptor and Transporter Modulation
Glutamate analogs exert their effects through several primary mechanisms:
-
Ionotropic Glutamate Receptor (iGluR) Agonism/Antagonism: iGluRs, including NMDA, AMPA, and kainate receptors, are ligand-gated ion channels that mediate fast synaptic transmission.[4][5] Agonists of these receptors induce rapid neuronal depolarization.
-
Metabotropic Glutamate Receptor (mGluR) Agonism/Antagonism: mGluRs are G-protein coupled receptors that modulate synaptic activity and neuronal excitability through second messenger signaling pathways.[6]
-
Excitatory Amino Acid Transporter (EAAT) Inhibition: EAATs are responsible for the clearance of glutamate from the synaptic cleft, thereby terminating the synaptic signal and preventing excitotoxicity. Inhibition of these transporters leads to an accumulation of extracellular glutamate.
The structural conformation of glutamate analogs dictates their selectivity and potency for these different targets.[4][5]
A Deep Dive into trans-Azetidine-2,4-dicarboxylic Acid (t-ADA)
t-ADA is a rigid analog of glutamate where the carbon backbone is constrained by an azetidine ring. This structural constraint limits the conformational freedom of the molecule, leading to a distinct selectivity profile.
Receptor Activity of t-ADA
Current research indicates that t-ADA primarily acts as an agonist at group I metabotropic glutamate receptors, with a preference for mGlu5 over mGlu1.[7] One study reported EC50 values of 189.4 µM for mGlu1 and 32.2 µM for mGlu5 in cell lines expressing these receptors.[7] However, another study found that while the (2S,4S)-enantiomer of t-ADA is a weak agonist at human mGlu2 receptors, both enantiomers were inactive at human mGlu1b, mGlu4a, and mGlu5a receptors in their particular assay system.[6] This highlights the importance of considering the specific receptor splice variants and experimental conditions when interpreting activity data.
The activity of t-ADA at NMDA receptors is more complex. While it is often referred to as an NMDA receptor agonist, a patch-clamp study revealed that t-ADA did not facilitate NMDA-evoked currents, suggesting it may not act as a direct positive modulator at the NMDA receptor complex.[7]
Transporter Activity of t-ADA
Comparative Pharmacological Profiles
To provide a clear comparison, the following table summarizes the known receptor and transporter activities of t-ADA and other key glutamate analogs.
| Compound | Primary Target(s) | Reported Potency (EC50/K_i/IC50) | Key Characteristics |
| t-ADA | mGlu5, mGlu1, mGlu2 (weak) | mGlu1: 189.4 µM, mGlu5: 32.2 µM[7] | Conformationally restricted; activity at NMDA receptors is complex. |
| NMDA | NMDA Receptors | EC50: ~1-10 µM | Co-agonist requirement with glycine or D-serine; voltage-dependent Mg2+ block.[1] |
| AMPA | AMPA Receptors | EC50: ~1-5 µM | Mediate fast, desensitizing excitatory currents.[4][8] |
| Kainate | Kainate & AMPA Receptors | EC50 at Kainate Receptors: ~10-50 µM | Can induce both rapidly and slowly desensitizing currents.[9] |
| L-trans-2,4-PDC | EAATs | K_i at EAAT1/2: ~20 µM, EAAT3: ~109 µM | A competitive, transportable inhibitor of EAATs. |
Visualizing the Mechanisms of Action
The following diagram illustrates the primary sites of action for t-ADA and the other discussed glutamate analogs within a glutamatergic synapse.
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- 1. youtube.com [youtube.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. trans-Azetidine-2,4-dicarboxylic acid | C5H7NO4 | CID 6604769 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
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- 9. Comparative antagonism of kainate-activated kainate and AMPA receptors in hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-validation of trans-Azetidine-2,4-dicarboxylic acid's mechanism of action
Cross-Validation Guide: Isolating Metabotropic Glutamate Receptor Pathways with trans-Azetidine-2,4-dicarboxylic Acid (tADA)
As a Senior Application Scientist in neuropharmacology, one of the most persistent challenges I encounter in assay design is isolating slow, modulatory metabotropic signaling from the overwhelming "noise" of fast ionotropic glutamatergic transmission. For researchers mapping synaptic plasticity or validating novel allosteric modulators, using non-selective endogenous ligands like glutamate often leads to confounding excitotoxicity and overlapping signaling cascades.
To bypass this, trans-Azetidine-2,4-dicarboxylic acid (tADA) serves as a highly precise molecular scalpel. Due to its rigid stereochemistry, tADA functions as a highly selective agonist for metabotropic glutamate receptors (mGluRs), specifically Group I subtypes (mGluR1 and mGluR5), without triggering ionotropic NMDA or AMPA receptors1[1].
This guide provides a comprehensive comparative analysis and self-validating experimental frameworks for utilizing tADA to cross-validate mGluR mechanisms of action.
Mechanistic Grounding: The mGluR Activation Cascade
The stereochemistry of azetidine-2,4-dicarboxylic acid is the critical determinant of its biological target. While the cis-isomer acts on NMDA receptors, the trans-isomer (tADA) binds exclusively to the orthosteric site of mGluRs1[1].
Upon binding to Group I mGluRs, tADA catalyzes the activation of Gq-proteins. This activates Phospholipase C (PLC), which cleaves membrane-bound PIP2 into diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3). IP3 acts as a secondary messenger, diffusing to the endoplasmic reticulum (ER) to trigger a massive efflux of intracellular calcium (Ca2+). This localized Ca2+ release is a fundamental driver for modulating long-term potentiation (LTP) and spatial memory retention2[2].
Fig 1. tADA-mediated Group I mGluR signaling cascade leading to intracellular Ca2+ release.
Comparative Performance: tADA vs. Alternative Glutamatergic Modulators
To design robust assays, selecting the correct glutamatergic tool is paramount. Broad-spectrum agonists like trans-ACPD activate multiple mGluR classes, making it difficult to pinpoint specific receptor contributions3[3]. The table below contrasts tADA with standard alternatives to highlight its specific utility.
| Compound | Primary Target | Affinity / EC50 | Mechanism of Action | Primary Experimental Application |
| trans-Azetidine-2,4-dicarboxylic acid (tADA) | Group I mGluRs (mGluR1/5) | mGluR1: ~189 µMmGluR5: ~32 µM[2] | Gq-coupled PLC activation, IP3/Ca2+ release | Isolating mGluR-dependent LTP and spatial memory modulation without NMDA noise. |
| cis-Azetidine-2,4-dicarboxylic acid (cis-Aze) | NMDA Receptors | <50 µM (PAM)>50 µM (Agonist)[1] | Ionotropic Ca2+/Na+ influx | Probing NMDA allosteric vs. orthosteric binding sites. |
| trans-ACPD | Pan-mGluR (Groups I, II, III) | 10-50 µM | Broad G-protein activation | General mGluR screening; lacks subtype specificity. |
| DHPG | Group I mGluRs (mGluR1/5) | 2-10 µM | Gq-coupled PLC activation | High-potency Group I activation; standard reference agonist. |
Self-Validating Experimental Protocols
A protocol is only as reliable as its internal controls. The following workflows are designed as self-validating systems to cross-verify tADA's mechanism of action both biochemically and physiologically.
Protocol A: Biochemical Validation via Phosphoinositide (PI) Hydrolysis Assay
Objective: Quantify tADA-induced PLC activity in mGluR5-expressing cell lines2[2]. Causality & Logic: IP3 is highly transient and rapidly degraded, making direct measurement difficult. By pre-incubating cells with Lithium Chloride (LiCl), we inhibit inositol monophosphatase. This traps the degradation pathway, allowing IP1 to accumulate proportionally to upstream PLC activity, providing a highly stable, measurable proxy for tADA efficacy.
-
Cell Preparation: Seed CHO cells stably expressing human mGluR5 in 96-well plates at 105 cells/well.
-
Radiolabeling: Wash cells and incubate with 1 µCi/mL myo-[3H]inositol in inositol-free medium for 24 hours to label the PIP2 pool.
-
LiCl Blockade (Critical Step): Pre-incubate cells with assay buffer containing 10 mM LiCl for 15 minutes to halt downstream IP degradation.
-
Target Stimulation: Add tADA at varying concentrations (1 µM to 1 mM) and incubate for 45 minutes at 37°C.
-
Extraction: Terminate the reaction using ice-cold 10 mM formic acid. Incubate for 30 minutes at 4°C to extract water-soluble inositol phosphates.
-
Quantification: Separate the [3H]IP fraction using Dowex-1 anion exchange chromatography and measure radioactivity via liquid scintillation counting.
Protocol B: Physiological Validation via Live-Cell Calcium Imaging
Objective: Visualize tADA-evoked intracellular Ca2+ release in hippocampal CA3 pyramidal neurons4[4]. Causality & Logic: To prove that the observed Ca2+ spike is strictly mGluR-mediated and not a byproduct of general network excitability, we must pharmacologically isolate the neuron. Applying CNQX and D-AP5 silences AMPA and NMDA receptors. If a Ca2+ wave still propagates upon tADA application, it is definitively driven by the metabotropic IP3-ER pathway.
Fig 2. Self-validating workflow for isolating tADA-evoked Ca2+ transients in hippocampal slices.
-
Slice Preparation: Prepare 300 µm acute hippocampal slices in ice-cold, oxygenated sucrose-ACSF.
-
Fluorophore Loading: Incubate slices with the Ca2+ indicator Fluo-4 AM (5 µM) and 0.02% Pluronic F-127 for 45 minutes. Note: Pluronic acts as a surfactant, essential for facilitating dye penetration into the dense CA3 somatic layer.
-
Pharmacological Isolation (Critical Step): Continuously perfuse the recording chamber with ACSF containing 20 µM CNQX (AMPA antagonist) and 50 µM D-AP5 (NMDA antagonist).
-
Targeted Application: Position a glass micropipette containing 25-35 mM tADA in the stratum lucidum[4]. Deliver short pressure pulses (10-20 psi, 20-50 ms) via a picospritzer.
-
Optical Recording: Record fluorescence changes (ΔF/F0) at 488 nm. A successful mGluR activation will manifest as a slow-rising Ca2+ wave.
-
Internal Control Validation: To definitively prove the IP3 mechanism, include either 10 µM Heparin (IP3 receptor antagonist) or Dantrolene (Ryanodine receptor antagonist) in the intracellular patch pipette. Heparin will abolish the tADA-induced wave, while Dantrolene will not, perfectly isolating the IP3-dependent mechanism from Ryanodine-induced calcium-induced calcium release (CICR)4[4].
References[1] BenchChem Technical Support Team. "Azetidine-2,4-dicarboxylic Acid | NMDA Receptor Agonist - Benchchem". Benchchem.com. URL[4] Kapur, A., Yeckel, M., Johnston, D. "HIPPOCAMPAL MOSSY FIBER ACTIVITY EVOKES CA2+ RELEASE IN CA3 PYRAMIDAL NEURONS VIA A METABOTROPIC GLUTAMATE RECEPTOR PATHWAY". PMC. URL[2] "Physiological and pharmacological profile of trans-azetidine-2,4-dicarboxylic acid: metabotropic glutamate receptor agonism and effects on long-term potentiation". PubMed. URL[3] "PHARMACOLOGY AND FUNCTIONS OF METABOTROPIC GLUTAMATE RECEPTORS". Annual Reviews. URL
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- 3. annualreviews.org [annualreviews.org]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Efficacy of trans-Azetidine-2,4-dicarboxylic acid (tADA) vs. Conventional Neuroprotective Agents: A Comparative Guide
Executive Overview
The development of neuroprotective agents has historically been hindered by the "excitotoxicity paradox": the very glutamatergic signaling pathways that mediate neuronal death during ischemic or neurodegenerative insults are also fundamentally required for baseline synaptic transmission and Long-Term Potentiation (LTP).
This guide provides an objective, data-driven comparison between trans-Azetidine-2,4-dicarboxylic acid (tADA) —a conformationally rigidified glutamate analogue—and conventional ionotropic glutamate receptor antagonists (e.g., MK-801, Memantine). By targeting metabotropic glutamate receptors (mGluRs) rather than directly occluding ion channels, tADA offers a nuanced pharmacological profile that facilitates synaptic plasticity while conferring neuroprotection against excitotoxic cascades.
Mechanistic Divergence: GPCR Modulation vs. Ionotropic Blockade
The fundamental difference between tADA and classic neuroprotectants lies in their primary targets and downstream causality.
-
Ionotropic Blockade (MK-801 / Memantine): Agents like MK-801 are non-competitive antagonists that physically block the NMDA receptor pore. While highly effective at halting pathological calcium (Ca²⁺) influx, this instantaneous blockade also abolishes physiological Ca²⁺ transients required for LTP, leading to severe psychotomimetic side effects and amnesia.
-
Metabotropic Modulation (tADA): tADA acts as an agonist at mGluRs. The structural rigidification provided by its azetidine ring restricts its conformational freedom, preventing it from activating ionotropic receptors[1]. In rodent models, tADA via Group I mGluRs (mGluR1/5)[2]. Interestingly, profiling on human recombinant receptors indicates that the (2S,4S)-enantiomer acts as a , inhibiting forskolin-stimulated cAMP accumulation[3]. By modulating G-protein coupled receptor (GPCR) cascades rather than blocking ion flow, tADA fine-tunes synaptic excitability and maintains the integrity of LTP[4].
Caption: Divergent signaling: tADA modulates mGluR GPCR pathways, whereas MK-801 directly blocks NMDA ion channels.
Quantitative Efficacy Comparison
The following table synthesizes the pharmacological profiles of tADA against standard neuroprotective benchmarks.
| Agent | Primary Target | Mechanism of Action | Binding Affinity / Potency | Effect on Synaptic Plasticity (LTP) | Clinical / Translational Status |
| tADA | mGluR1/5 (Rodent) mGluR2 (Human) | GPCR Agonist | EC₅₀ ~32 µM (mGluR5)[2] | Facilitates / Prolongs [5] | Preclinical / Research Tool[6] |
| MK-801 | NMDA Receptor | Non-competitive Antagonist | IC₅₀ ~30 nM | Abolishes | Halted (Severe Toxicity) |
| Memantine | NMDA Receptor | Uncompetitive Antagonist | IC₅₀ ~1 µM | Spares physiological LTP | Approved (Alzheimer's) |
| Riluzole | Voltage-gated Na⁺ / Glutamate Release | Release Inhibitor | IC₅₀ ~2-5 µM | Mild impairment at high doses | Approved (ALS) |
Experimental Methodologies & Self-Validating Protocols
To rigorously evaluate the efficacy of tADA versus ionotropic antagonists, researchers must employ self-validating experimental systems that measure both cell survival and functional synaptic integrity.
Protocol A: In Vitro Excitotoxicity & Neuroprotection Assay
Objective: Quantify the neuroprotective efficacy of tADA against NMDA-induced excitotoxicity in primary cortical neurons.
-
Culture Preparation: Plate primary rat cortical neurons (E18) at a density of 5×104 cells/cm² and mature for 14 Days In Vitro (DIV).
-
Pre-incubation (Critical Step): Treat sister cultures with either Vehicle, tADA (500 µM), or MK-801 (10 µM) for 30 minutes prior to insult.
-
Causality & Rationale: Unlike MK-801, which physically blocks the NMDA pore instantaneously, tADA acts via GPCRs. Pre-incubation is mandatory to allow time for intracellular second messengers (IP3/DAG or cAMP) to accumulate and activate downstream kinase survival cascades.
-
-
Excitotoxic Insult: Expose cells to 100 µM NMDA + 10 µM Glycine for 60 minutes.
-
Viability Quantification: Perform a Lactate Dehydrogenase (LDH) release assay 24 hours post-insult.
-
Self-Validation: Include a baseline control (no NMDA) and a total lysis control (1% Triton X-100) to normalize LDH release percentages, ensuring the assay's dynamic range is intact.
-
Protocol B: Electrophysiological Validation of LTP Maintenance
Objective: Demonstrate that tADA preserves or enhances synaptic plasticity, contrasting with the amnesic effects of NMDA antagonists.
-
Preparation: Implant a cannula in the lateral cerebral ventricle of freely moving rats for drug delivery[5].
-
Baseline Recording: Record field excitatory postsynaptic potentials (fEPSPs) in the dentate gyrus via perforant path stimulation until a stable 30-minute baseline is achieved.
-
Drug Administration: Inject tADA (20 mM in 5 µL) or Vehicle 30 minutes prior to tetanization.
-
Tetanization: Apply a weak high-frequency tetanus.
-
Causality & Rationale: A weak tetanus normally induces a decremental, short-term potentiation. for at least 24 hours[5]. This proves that mGluR activation by tADA primes the synapse for long-term consolidation without requiring pathological levels of Ca²⁺ influx.
-
Caption: Step-by-step experimental workflow for validating neuroprotective efficacy and synaptic integrity.
Translational Perspectives
The pharmacological profile of tADA underscores a critical paradigm shift in neuropharmacology: moving from blunt receptor blockade to subtle allosteric or metabotropic modulation. The azetidine scaffold of tADA provides a rigid backbone that prevents cross-reactivity with ionotropic glutamate receptors, a feature that medicinal chemists continue to leverage when designing next-generation subtype-selective mGluR modulators for neurodegenerative diseases[6]. While tADA remains primarily a highly specific research tool, the mechanistic principles it validates—neuroprotection without the sacrifice of synaptic plasticity—remain the gold standard for modern CNS drug development.
References
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[2] Manahan-Vaughan D, et al. "Physiological and pharmacological profile of trans-azetidine-2,4-dicarboxylic acid: metabotropic glutamate receptor agonism and effects on long-term potentiation." Neuroscience, 1996. URL:[Link]
-
[3] Thomsen C, Stensbøl TB. "Profiling of trans-azetidine-2,4-dicarboxylic acid at the human metabotropic glutamate receptors mGlu1b, -2, -4a and -5a." European Journal of Pharmacology, 1998. URL:[Link]
-
[5] Riedel G, et al. "Metabotropic glutamate receptor agonist trans-azetidine-2,4-dicarboxylic acid facilitates maintenance of LTP in the dentate gyrus in vivo." Neuropharmacology, 1995. URL:[Link]
-
[4] American College of Neuropsychopharmacology (ACNP). "Excitatory Amino Acid Neurotransmission." ACNP Publications. URL:[Link]
-
[1] Kozikowski AP, et al. "Synthesis and metabotropic receptor activity of the novel rigidified glutamate analogs (+)- and (-)-trans-azetidine-2,4-dicarboxylic acid and their N-methyl derivatives." Journal of Medicinal Chemistry, 1993. URL:[Link]
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Head-to-Head Comparison: trans-Azetidine-2,4-dicarboxylic acid (tADA) vs. Kainic Acid (KA) in Glutamatergic Pharmacology
Executive Overview
The glutamatergic system governs the majority of excitatory neurotransmission in the mammalian central nervous system. To dissect this complex network, researchers rely on conformationally restricted glutamate analogs that isolate specific receptor subclasses. Kainic Acid (KA) and trans-Azetidine-2,4-dicarboxylic acid (tADA) represent two fundamentally divergent pharmacological tools.
KA is the prototypical agonist for ionotropic kainate receptors (KARs), driving rapid ion flux and, at high concentrations, excitotoxicity[1]. Conversely, tADA is a selective agonist for metabotropic glutamate receptors (mGluRs)—specifically Group I subtypes in rodent models—acting as a neuromodulator that facilitates synaptic plasticity without inducing cell death[2]. This guide provides a comprehensive, head-to-head technical analysis of their pharmacological profiles, signaling mechanisms, and validated experimental applications.
Pharmacological Profiles & Binding Kinetics
Understanding the distinct binding kinetics of these two compounds is critical for experimental design. KA binds directly to the ligand-binding domain of KAR subunits (GluK1–GluK5), triggering the opening of a non-selective cation channel[3]. Its high affinity (in the nanomolar range) and lack of rapid desensitization at specific synapses make it a potent excitatory agent[4].
tADA, on the other hand, operates via G-protein-coupled receptors (GPCRs). In classic rodent hippocampal slice models, tADA stimulates phosphoinositide hydrolysis by activating Group I mGluRs (mGluR1/mGluR5)[2]. Notably, tADA demonstrates zero cross-reactivity with NMDA or AMPA receptors, ensuring that any observed potentiation is strictly metabotropic[2].
Table 1: Quantitative Pharmacological Comparison
| Feature | Kainic Acid (KA) | trans-Azetidine-2,4-dicarboxylic acid (tADA) |
| Primary Target | Ionotropic Glutamate Receptors (KARs: GluK1–GluK5)[3] | Metabotropic Glutamate Receptors (Group I: mGluR1/5)[2] |
| Binding Affinity / Potency | KD ≈ 5–100 nM (Subunit dependent)[3][4] | EC50 ≈ 32 µM (mGluR5), 189 µM (mGluR1)[2] |
| Receptor Mechanism | Ligand-gated ion channel (Na⁺, Ca²⁺ influx)[3] | GPCR (Gq/11 → PLC activation)[2] |
| Physiological Effect | Fast excitatory postsynaptic currents (EPSCs) | Neuromodulation, mobilization of intracellular Ca²⁺ |
| Pathological Effect | Excitotoxicity, epileptogenesis (seizures)[1] | Non-excitotoxic at standard pharmacological doses |
| Primary Application | Epilepsy models, neurodegeneration assays | Synaptic plasticity (LTP/LTD) studies[5] |
Expert Note: The efficacy of tADA can be highly dependent on the specific enantiomer and species variant. While widely validated as a Group I agonist in rodent tissue[2], specific enantiomers like (2S,4S)-ADA have shown weak agonism at human mGlu2 receptors[6]. Always verify the stereochemistry of your compound lot against your target species.
Mechanisms of Action & Signaling Pathways
The causality behind the divergent physiological effects of KA and tADA lies in their downstream signaling cascades.
-
The KA Cascade: Binding of KA to KARs causes an immediate conformational change, opening the channel pore to Na⁺ and Ca²⁺. This rapid depolarization can overwhelm the neuron's buffering capacity, leading to a lethal influx of calcium and subsequent excitotoxic cell death[1][3].
-
The tADA Cascade: tADA binds to the extracellular Venus flytrap domain of Group I mGluRs. This activates Phospholipase C (PLC), which cleaves PIP2 into Inositol trisphosphate (IP3) and Diacylglycerol (DAG). IP3 triggers the release of calcium from the endoplasmic reticulum. This slow, controlled calcium release primes the postsynaptic density, lowering the threshold required to induce Long-Term Potentiation (LTP)[2][5].
Divergent signaling cascades of Kainic Acid (iGluR) and tADA (mGluR).
Experimental Methodologies & Self-Validating Protocols
To ensure scientific integrity, experimental workflows utilizing these compounds must be designed as self-validating systems. Below are the gold-standard protocols for deploying KA and tADA in preclinical research.
Protocol A: In Vivo Seizure and Excitotoxicity Modeling using Kainic Acid
Rationale: KA is utilized to model temporal lobe epilepsy. Because KA induces runaway recurrent excitation in the hippocampus, it reliably produces status epilepticus[1].
-
Preparation: Acclimate adult male Wistar rats to the testing environment. Prepare a fresh solution of KA in sterile 0.9% saline.
-
Administration: Administer KA via intraperitoneal (i.p.) injection at a dose of 10–15 mg/kg. Causality: This systemic dose is sufficient to cross the blood-brain barrier and selectively hyperactivate hippocampal CA3 KARs.
-
Validation Checkpoint 1 (Behavioral): Monitor the subjects using the modified Racine scale. The model is only validated if the subject reaches Stage 4/5 (bilateral forelimb clonus/rearing) within 60–90 minutes.
-
Validation Checkpoint 2 (Histological): 72 hours post-seizure, extract the brain and perform Fluoro-Jade B staining. Validated models will show distinct fluorescent labeling of degenerating neurons specifically in the CA1 and CA3 hippocampal subfields.
Protocol B: In Vitro Facilitation of Long-Term Potentiation (LTP) using tADA
Rationale: tADA is used to study how mGluR activation modulates memory formation. Applying tADA prior to a weak tetanic stimulus bypasses the strict NMDA-receptor dependence of LTP, allowing researchers to isolate mGluR-driven potentiation[2][5].
-
Slice Preparation: Prepare 400 µm transverse hippocampal slices in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).
-
Validation Checkpoint 1 (Baseline): Stimulate the perforant path and record field excitatory postsynaptic potentials (fEPSPs) in the dentate gyrus. Establish a stable baseline for at least 20 minutes. If the baseline fluctuates >10%, discard the slice to prevent artifactual data.
-
Drug Application: Bath-apply tADA (e.g., 50–500 µM) or administer via intracerebroventricular (i.c.v.) infusion (20 mM in 5 µL for in vivo setups) 30 minutes prior to tetanization[2][5]. Causality: This 30-minute window is required for tADA to fully engage the GPCR cascade and mobilize intracellular IP3 stores.
-
Tetanization: Deliver a weak tetanus (e.g., 15 pulses at 100 Hz). Causality: Under normal conditions, this weak stimulus only produces short-term potentiation.
-
Validation Checkpoint 2 (Measurement): Record fEPSPs for 2 to 24 hours. A successful tADA facilitation is validated when the fEPSP amplitude remains significantly elevated (>120% of baseline) long after the vehicle-control slices have decayed back to baseline[5].
Step-by-step electrophysiological workflow for tADA-facilitated LTP.
Expert Insights: Strategic Selection in Drug Development
For drug development professionals, the choice between KA and tADA dictates the trajectory of the preclinical assay:
-
Select Kainic Acid when screening neuroprotective compounds, antiepileptic drugs (AEDs), or studying the mechanisms of excitotoxic cell death. KA forces the glutamatergic system into a pathological state[1].
-
Select tADA when investigating cognitive enhancers, memory formation, or allosteric modulators of GPCRs. Because tADA does not trigger the massive ion influx associated with iGluRs, it provides a clean, non-toxic background to study the subtle, modulatory dynamics of mGluRs in healthy synaptic plasticity[5].
References
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Physiological and pharmacological profile of trans-azetidine-2,4-dicarboxylic acid: metabotropic glutamate receptor agonism and effects on long-term potentiation. nih.gov.[Link]
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Profiling of trans-azetidine-2,4-dicarboxylic acid at the human metabotropic glutamate receptors mGlu1b, -2, -4a and -5a. nih.gov.[Link]
-
Metabotropic glutamate receptor subtype agonists facilitate long-term potentiation within a distinct time window in the dentate gyrus in vivo. nih.gov.[Link]
-
Metabotropic glutamate receptor agonist trans-azetidine-2,4-dicarboxylic acid facilitates maintenance of LTP in the dentate gyrus in vivo. nih.gov.[Link]
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A glutamate receptor channel with high affinity for domoate and kainate. nih.gov.[Link]
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Kainic Acid-Based Agonists of Glutamate Receptors: SAR Analysis and Guidelines for Analog Design. acs.org.[Link]
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Structure and gating of kainate receptors. frontiersin.org.[Link]
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Validating the role of trans-Azetidine-2,4-dicarboxylic acid in synaptic plasticity
Application Guide: Validating the Role of trans-Azetidine-2,4-dicarboxylic acid (t-ADA) in Synaptic Plasticity
As research into glutamatergic signaling matures, the precise modulation of metabotropic glutamate receptors (mGluRs) has become critical for understanding synaptic plasticity, long-term potentiation (LTP), and excitotoxicity. trans-Azetidine-2,4-dicarboxylic acid (t-ADA) has emerged as a highly valuable pharmacological probe.
This guide provides an objective, data-driven comparison of t-ADA against classical glutamate analogs, detailing the mechanistic rationale and self-validating experimental protocols required to deploy this compound effectively in electrophysiological and neuropharmacological workflows.
The Stereochemical Imperative: trans vs. cis Isomers
Before deploying Azetidine-2,4-dicarboxylic acid in any assay, researchers must account for its strict stereoselective pharmacology. The spatial arrangement of the two carboxylic acid groups dictates entirely divergent receptor targets[1]:
-
cis-Azetidine-2,4-dicarboxylic acid: Acts primarily as an agonist at ionotropic N-methyl-D-aspartate (NMDA) receptors, directly mediating rapid synaptic transmission and calcium influx[1].
-
trans-Azetidine-2,4-dicarboxylic acid (t-ADA): Demonstrates selectivity for Group I metabotropic glutamate receptors (mGluR1 and mGluR5), stimulating phosphoinositide hydrolysis without inducing direct ionotropic currents[2],[1].
Using an unpurified racemic mixture or the incorrect isomer will completely confound plasticity data by simultaneously triggering ionotropic and metabotropic pathways.
Pharmacological Profiling: t-ADA vs. Alternative Agonists
When isolating Group I mGluR-dependent slow-onset potentiation, selecting the correct agonist is paramount. While 1S,3R-ACPD was historically used, its mixed activity profile often yields conflicting data. t-ADA provides a more targeted approach for isolating Group I pathways[3].
Table 1: Comparative Performance of Glutamate Receptor Agonists in Plasticity Models
| Compound | Primary Target | Synaptic Effect Profile | Experimental Advantage / Disadvantage |
| t-ADA | Group I mGluRs (mGluR1/5) | Facilitates maintenance of LTP; induces slow-onset potentiation[2],[3]. | Advantage: Bypasses NMDA-dependent induction to directly prime mGluR-mediated maintenance[2]. |
| DHPG | Group I mGluRs (Selective) | Induces dose-dependent potentiation of basal synaptic transmission[3]. | Advantage: Highly selective. Disadvantage: Can rapidly potentiate NMDA-induced excitotoxicity in vitro[4]. |
| 1S,3R-ACPD | Group I & II mGluRs (Mixed) | Triggers slow-onset potentiation, but can depress transmission at high doses[3]. | Disadvantage: Confounding effects due to Group II mGluR activation, which typically depresses synaptic transmission[3]. |
| NMDA | NMDA Receptors (Ionotropic) | Direct ionotropic excitation; rapid induction of early-phase LTP[1]. | Disadvantage: High risk of excitotoxic neuronal death if overstimulated[4]. |
Mechanistic Pathway: How t-ADA Drives Plasticity
t-ADA functions by binding to Gq-protein coupled Group I mGluRs. This activates Phospholipase C (PLC), leading to the hydrolysis of phosphoinositides into IP3 and DAG[2]. The subsequent release of intracellular calcium and activation of Protein Kinase C (PKC) modulates synaptic efficacy, effectively prolonging the maintenance phase of LTP even after a weak electrical stimulus that would normally only induce short-term potentiation[5].
Group I mGluR signaling pathway activated by t-ADA driving synaptic plasticity.
Experimental Workflow: Validating t-ADA in LTP Maintenance
To rigorously validate the effects of t-ADA on synaptic plasticity, researchers must employ a self-validating electrophysiological protocol. The following in vivo methodology leverages weak tetanization to isolate the drug's effect on LTP maintenance in the dentate gyrus[5].
Step-by-Step Protocol
Step 1: Surgical Preparation & Electrode Implantation Implant recording electrodes into the hilus of the dentate gyrus and stimulating electrodes into the perforant path of freely moving rats[5]. Allow a 7-10 day recovery period to ensure baseline stability.
Step 2: Baseline fEPSP Recording Record field excitatory postsynaptic potentials (fEPSPs) at a low stimulation frequency (e.g., 0.025 Hz) until a stable baseline is maintained for at least 30 minutes.
Step 3: Pharmacological Intervention (The Causality Step) Administer t-ADA (20 mM in 5 µL) via intracerebroventricular (i.c.v.) infusion 30 minutes prior to tetanization[5].
-
Causality Check: Administering the compound prior to the stimulus allows diffusion and receptor binding, priming the metabotropic cascade before the ionotropic (NMDA-dependent) induction phase begins.
Step 4: Weak Tetanization Apply a weak tetanic stimulus (e.g., 3 trains of 100 Hz, 10 seconds apart).
-
Causality Check: In control subjects, weak tetanization causes a decremental potentiation that returns to baseline within 2 hours[5]. This creates a strict dynamic window: if LTP persists beyond 2 hours, it is explicitly due to the pharmacological intervention.
Step 5: Validation via Antagonism To prove the effect is strictly mGluR-mediated, run a parallel cohort co-infused with t-ADA and an mGluR antagonist such as MCPG (R,S-alpha-methyl-4-carboxyphenylglycine) or the Group I-selective antagonist AIDA[2],[4]. If the prolonged LTP is abolished, the t-ADA effect is validated.
Step-by-step workflow for validating t-ADA effects on long-term potentiation.
Quantitative Data Summary
Experimental data demonstrates that pre-treatment with t-ADA fundamentally alters the decay kinetics of weak tetanus-induced LTP, converting short-term potentiation into robust, long-term maintenance[2],[5].
Table 2: Impact of t-ADA on fEPSP Potentiation in the Dentate Gyrus
| Treatment Group | Stimulus Applied | fEPSP Amplitude at 2 Hours | Duration of Potentiation | Validation Status |
| Vehicle Control | Weak Tetanus | Returns to baseline (~100%) | < 2 Hours[5] | Baseline established |
| t-ADA (20 mM/5 µL) | Weak Tetanus | Elevated (>150% of baseline) | > 24 Hours [5] | Demonstrates mGluR-driven maintenance |
| t-ADA + MCPG | Weak Tetanus | Returns to baseline (~100%) | < 2 Hours[2] | Validates receptor specificity |
Note: While t-ADA facilitates LTP maintenance, it is critical to monitor dosing. Overactivation of Group I mGluRs by agonists like t-ADA or DHPG can amplify NMDA-induced excitotoxic neuronal death in cortical cultures, a phenomenon that can be attenuated by applying antagonists like AIDA or MCPG[4].
References
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Manahan-Vaughan D, et al. "Physiological and pharmacological profile of trans-azetidine-2,4-dicarboxylic acid: metabotropic glutamate receptor agonism and effects on long-term potentiation." Neuroscience (via PubMed). URL:[Link]
-
Thomsen C, & Stensbøl TB. "Profiling of trans-azetidine-2,4-dicarboxylic acid at the human metabotropic glutamate receptors mGlu1b, -2, -4a and -5a." European Journal of Pharmacology (via PubMed). URL:[Link]
-
Manahan-Vaughan D. "Group 1 metabotropic glutamate receptors contribute to slow-onset potentiation in the rat CA1 region in vivo." Neuropharmacology (via PubMed). URL: [Link]
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Bruno V, et al. "Antagonists for group I mGluRs attenuate excitotoxic neuronal death in cortical cultures." European Journal of Neuroscience (via PubMed). URL:[Link]
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Riedel G, et al. "Metabotropic glutamate receptor agonist trans-azetidine-2,4-dicarboxylic acid facilitates maintenance of LTP in the dentate gyrus in vivo." Neuropharmacology (via PubMed). URL:[Link]
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Comparative study of the toxic effects of trans-Azetidine-2,4-dicarboxylic acid and other proline analogs
This guide provides a detailed comparative analysis of the toxic effects of trans-Azetidine-2,4-dicarboxylic acid (t-ADCA) and other significant proline analogs. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple listing of facts to explain the causal mechanisms behind the observed toxicities, grounded in experimental evidence.
Introduction: The Dichotomy of Proline Analogs
L-proline is a unique proteinogenic imino acid, whose rigid five-membered ring structure is critical for the proper folding and function of countless proteins, particularly collagen.[1][2] Its analogs, molecules that mimic its structure, are powerful tools for probing cellular metabolism and have potential therapeutic applications.[1] However, this structural mimicry is a double-edged sword. By interfering with proline-dependent pathways, these analogs can induce potent toxicity. This guide dissects and compares the distinct toxic mechanisms of key proline analogs, focusing on the excitotoxic properties of t-ADCA versus the proteotoxic stress induced by compounds like L-azetidine-2-carboxylic acid.
Divergent Mechanisms of Toxicity
The toxicity of proline analogs is not a monolithic phenomenon. Instead, it follows distinct and divergent pathways, primarily dictated by how the analog interacts with cellular machinery. We will explore the two major pathways: excitotoxicity mediated by receptor activation and proteotoxicity stemming from errors in protein synthesis.
The Excitotoxic Pathway: t-ADCA and High-Concentration L-Proline
Certain proline analogs, along with L-proline itself at high concentrations, can induce neurotoxicity by over-activating excitatory amino acid receptors, a process known as excitotoxicity.
Unlike many other proline analogs, the primary target of t-ADCA is not the protein synthesis machinery but rather a class of neuronal receptors. Experimental evidence has characterized t-ADCA as a rigid glutamate analog that functions as an agonist at metabotropic glutamate receptors (mGluRs).[3][4]
Specifically, t-ADCA has been shown to:
-
Stimulate phosphoinositide hydrolysis in cell lines expressing mGluR1 or mGluR5 subtypes, with EC50 values of 189.4 µM and 32.2 µM, respectively.[4]
-
The (2S,4S) enantiomer of t-ADCA acts as a weak agonist at human mGlu2 receptors.[5]
This agonism at excitatory receptors suggests that the toxicity of t-ADCA is likely mediated by excitotoxic mechanisms, where excessive receptor activation leads to a breakdown of ion gradients and subsequent neuronal cell death.[6]
While essential for life, excessive concentrations of L-proline are neurotoxic. Intrahippocampal injections of L-proline have been demonstrated to cause the destruction of pyramidal and granule cells.[7][8] This toxic action is believed to be related to the neurological deficits observed in hyperprolinemia, a metabolic disorder characterized by elevated L-proline levels.[8][9] The neurotoxic effects of L-proline can be significantly reduced by co-administration of an excitatory amino acid antagonist, strongly implicating an excitotoxic mechanism.[7][8]
The over-activation of glutamate receptors, such as those targeted by t-ADCA or high levels of L-proline, initiates a cascade of events leading to neuronal damage. This involves excessive calcium influx, mitochondrial dysfunction, and the activation of cell death pathways.
Caption: Proposed excitotoxic pathway for t-ADCA and high-concentration L-Proline.
The Proteotoxic Stress Pathway: L-Azetidine-2-Carboxylic Acid (AZE)
A fundamentally different mechanism of toxicity is employed by L-azetidine-2-carboxylic acid (AZE), a non-proteinogenic amino acid found in plants like lily of the valley and sugar beets.[10][11] AZE's toxicity stems from its misincorporation into proteins, leading to widespread proteotoxic stress.
Due to its close structural similarity to L-proline, AZE is recognized by prolyl-tRNA synthetase (ProRS) and is mistakenly charged onto tRNAPro.[10][12] This "impostor" molecule is then incorporated into proteins at proline codons during translation.[13] The smaller, four-membered ring of AZE alters the protein's primary and secondary structure, leading to misfolding.[14]
The accumulation of misfolded proteins, particularly within the endoplasmic reticulum, triggers a cellular stress response known as the Unfolded Protein Response (UPR).[12][15] Studies in microglial cells have shown that AZE exposure leads to ER stress.[16] The UPR is an adaptive pathway that aims to restore proteostasis, but chronic activation can lead to apoptosis.
Prolonged ER stress and proteotoxicity induced by AZE have been shown to trigger pro-inflammatory and pro-apoptotic responses. In BV2 microglial cells, AZE treatment resulted in:
-
A significant reduction in cell viability at concentrations above 1000 µM.[17][18]
-
Increased release of nitric oxide, a marker of inflammation.[17]
-
An increased BAX/Bcl2 ratio, indicating a shift towards apoptosis.[17]
Interestingly, the toxic effects of AZE can be mitigated by co-administration of L-proline, which competes with AZE for incorporation into proteins, thereby preventing the initial trigger of proteotoxicity.[16]
The pathway from AZE exposure to cell death involves a series of steps beginning with its entry into the cell and ending with the activation of inflammatory and apoptotic cascades.
Caption: AZE-induced proteotoxic stress and cell death pathway.
Comparative Analysis of Toxic Effects
The distinct mechanisms of action of t-ADCA and other proline analogs lead to fundamentally different toxicological profiles.
Summary of Mechanistic Differences
| Feature | trans-Azetidine-2,4-dicarboxylic acid (t-ADCA) | L-Azetidine-2-carboxylic acid (AZE) | L-Proline (High Concentration) |
| Primary Target | Metabotropic Glutamate Receptors (mGluRs) | Prolyl-tRNA Synthetase (ProRS) | Excitatory Amino Acid Receptors |
| Primary Mechanism | Receptor Agonism / Excitotoxicity | Protein Misincorporation / Proteotoxic Stress | Excitotoxicity |
| Key Cellular Event | Excessive Ca2+ influx, neuronal overstimulation | Protein misfolding, ER Stress, UPR activation | Neuronal depolarization, Ca2+ influx |
| Downstream Effects | Neuronal cell death | Inflammation, Apoptosis, Growth Inhibition | Neuronal cell death |
| Antagonism | Excitatory amino acid antagonists | Competitive inhibition by L-proline | Excitatory amino acid antagonists |
Quantitative Comparison of Cytotoxicity
Quantitative data directly comparing the cytotoxicity of t-ADCA and AZE in the same experimental system is limited in the current literature. However, data from individual studies provide valuable benchmarks.
| Compound | Model System | Assay | Endpoint | Result | Reference |
| t-ADCA | HEK293 cells (expressing mGluR5) | Phosphoinositide Hydrolysis | Agonist Activity (EC50) | 32.2 µM | [4] |
| L-Azetidine-2-carboxylic acid (AZE) | BV2 Microglial Cells | MTT | Cell Viability | Significant reduction >1000 µM | [17][18] |
| L-Proline | Rat Hippocampus (in vivo) | Histology | Neuronal Cell Death | Dose-dependent cell loss | [7][8] |
Experimental Methodologies for Assessing Proline Analog Toxicity
To ensure reproducible and reliable data, standardized and well-validated experimental protocols are essential. The choice of methodology is dictated by the presumed mechanism of toxicity.
Workflow for Assessing Neuroinflammation and Cytotoxicity in Microglia
This workflow is particularly relevant for studying the effects of proteotoxic analogs like AZE, where inflammation is a key downstream consequence.
BV2 microglial cells are a widely used and accepted immortalized cell line for studying neuroinflammation. They retain many of the key characteristics of primary microglia, including the ability to become activated and release inflammatory mediators like nitric oxide (NO), making them an excellent self-validating system for this type of study.[17]
Caption: Experimental workflow for assessing proline analog toxicity in microglia.
Objective: To quantify the dose- and time-dependent effects of a proline analog on microglial viability, inflammatory response, and apoptosis.
Step 1: Cell Culture and Treatment
-
Culture BV2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Seed cells into appropriate plates (e.g., 96-well for MTT/Griess, 24-well for apoptosis) and allow them to adhere overnight.
-
Prepare stock solutions of the proline analog in sterile PBS or culture medium.
-
Replace the culture medium with fresh medium containing the desired concentrations of the proline analog (e.g., 0-2000 µM). Include a vehicle-only control.
-
Incubate the cells for various time points (e.g., 6, 12, 24 hours).
Step 2: Assessment of Cell Viability (MTT Assay)
-
At the end of the incubation period, add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Express results as a percentage of the vehicle-treated control.
Step 3: Measurement of Nitric Oxide Production (Griess Assay)
-
Collect the cell culture supernatant from each well before proceeding with the MTT assay.
-
Mix 50 µL of supernatant with 50 µL of Griess Reagent A (sulfanilamide solution) and incubate for 10 minutes.
-
Add 50 µL of Griess Reagent B (NED solution) and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm.
-
Quantify NO concentration using a sodium nitrite standard curve.
Step 4: Analysis of Apoptosis (Annexin V/PI Staining)
-
Gently harvest the cells (including any floating cells in the supernatant).
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Annexin-binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cells and incubate in the dark for 15 minutes.
-
Analyze the stained cells immediately using a flow cytometer.
Broader Implications and Future Research Directions
Understanding the distinct toxic mechanisms of proline analogs is critical. For neuroscientists, it highlights how structurally similar molecules can perturb the nervous system through vastly different pathways—receptor-mediated excitotoxicity versus intracellular proteotoxicity. For drug developers, this knowledge is crucial for designing proline-based therapeutics, where enhancing a desired activity (e.g., receptor modulation) while minimizing off-target toxicity (e.g., protein misincorporation) is paramount.
A significant gap in the current knowledge is the lack of direct, side-by-side comparative studies of t-ADCA and AZE in neuronal and glial cell cultures. Future research should aim to quantify the cytotoxic and neurotoxic potential of t-ADCA and directly compare its toxic profile to that of AZE to fully elucidate the structure-activity relationships that govern the divergent toxic pathways of these fascinating molecules.
References
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Scholars@Duke. (n.d.). Toxicity of L-proline toward rat hippocampal neurons. Retrieved from [Link]
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PubMed. (n.d.). Toxicity of L-proline toward rat hippocampal neurons. Retrieved from [Link]
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Wen, J., et al. (2014). Antisense Proline-Arginine RAN dipeptides linked to C9ORF72-ALS/FTD form toxic nuclear aggregates that initiate in vitro and in vivo neuronal death. PMC. Retrieved from [Link]
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PMC. (n.d.). Analysis of Proline Substitutions Reveals the Plasticity and Sequence Sensitivity of Human IAPP Amyloidogenicity and Toxicity. Retrieved from [Link]
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bioRxiv. (2020). Chemical-genetic interactions with the proline analog L-azetidine-2-carboxylic acid in Saccharomyces cerevisiae. Retrieved from [Link]
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Santos, W. T., et al. (2024). Mechanism of action of the toxic proline mimic azetidine 2-carboxylic acid in plants. The Plant Journal. Retrieved from [Link]
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PubMed. (n.d.). Mechanism of action of the toxic proline mimic azetidine 2-carboxylic acid in plants. Retrieved from [Link]
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PubMed. (1993). Trans-azetidine-2,4-dicarboxylic acid activates neuronal metabotropic receptors. Retrieved from [Link]
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Oxford Academic. (2020). Chemical-Genetic Interactions with the Proline Analog L-Azetidine-2-Carboxylic Acid in Saccharomyces cerevisiae | G3 Genes. Retrieved from [Link]
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PubMed. (n.d.). Physiological and pharmacological profile of trans-azetidine-2,4-dicarboxylic acid: metabotropic glutamate receptor agonism and effects on long-term potentiation. Retrieved from [Link]
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PubMed. (n.d.). Effect of proline analogs on oxygen toxicity-induced pulmonary fibrosis in the rat. Retrieved from [Link]
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ACS Publications. (2020). Analysis of Proline Substitutions Reveals the Plasticity and Sequence Sensitivity of Human IAPP Amyloidogenicity and Toxicity | Biochemistry. Retrieved from [Link]
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PubMed. (2020). Analysis of Proline Substitutions Reveals the Plasticity and Sequence Sensitivity of Human IAPP Amyloidogenicity and Toxicity. Retrieved from [Link]
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PubMed. (2013). Properties, metabolisms, and applications of (L)-proline analogues. Retrieved from [Link]
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MDPI. (2023). L-Proline Prevents Endoplasmic Reticulum Stress in Microglial Cells Exposed to L-azetidine-2-carboxylic Acid. Retrieved from [Link]
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ACS Publications. (2024). Proline Analogues | Chemical Reviews. Retrieved from [Link]
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Frontiers. (n.d.). The Multifaceted Roles of Proline in Cell Behavior. Retrieved from [Link]
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PubMed. (n.d.). A comprehensive review of the proline mimic azetidine-2-carboxylic acid (A2C). Retrieved from [Link]
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PubMed. (n.d.). Profiling of trans-azetidine-2,4-dicarboxylic acid at the human metabotropic glutamate receptors mGlu1b, -2, -4a and -5a. Retrieved from [Link]
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Wikipedia. (n.d.). Azetidine-2-carboxylic acid. Retrieved from [Link]
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PubMed. (n.d.). L-Proline Alters Energy Metabolism in Brain Cortical Tissue Slices. Retrieved from [Link]
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Springer. (n.d.). Proline metabolism and transport in plant development. Retrieved from [Link]
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PMC. (n.d.). Chemical-Genetic Interactions with the Proline Analog L-Azetidine-2-Carboxylic Acid in Saccharomyces cerevisiae. Retrieved from [Link]
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ResearchGate. (2025). Neurobiology of L-proline: From molecules to behavior. Retrieved from [Link]
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PMC. (n.d.). Intracellular Toxicity of Proline-Rich Antimicrobial Peptides Shuttled into Mammalian Cells by the Cell-Penetrating Peptide Penetratin. Retrieved from [Link]
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MDPI. (2022). Antigenotoxic and Antimutagenic Potentials of Proline in Allium cepa Exposed to the Toxicity of Cadmium. Retrieved from [Link]
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PMC. (n.d.). Deletion of v7-3 (SLC6A15) transporter allows assessment of its roles in synaptosomal proline uptake, leucine uptake and behaviors. Retrieved from [Link]
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PubMed. (2014). Susceptibility of Escherichia coli to the toxic L-proline analogue L-selenaproline is dependent on two L-cystine transport systems. Retrieved from [Link]
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Frontiers. (n.d.). Inactivation of the Mouse L-Proline Transporter PROT Alters Glutamatergic Synapse Biochemistry and Perturbs Behaviors Required to Respond to Environmental Changes. Retrieved from [Link]
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PubMed. (2016). Inhibition of Arabidopsis growth by the allelopathic compound azetidine-2-carboxylate is due to the low amino acid specificity of cytosolic prolyl-tRNA synthetase. Retrieved from [Link]
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ResearchGate. (n.d.). Inhibition of Arabidopsis growth by the allelopathic compound azetadine 2-carboxylate is due to the low amino acid specificity of cytosolic prolyl-tRNA synthetase | Request PDF. Retrieved from [Link]
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ResearchGate. (2019). Cell death and mitochondrial dysfunction induced by the dietary non-proteinogenic amino acid L-azetidine-2-carboxylic acid (Aze). Retrieved from [Link]
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PubMed. (2022). Pro-Inflammatory and Pro-Apoptotic Effects of the Non-Protein Amino Acid L-Azetidine-2-Carboxylic Acid in BV2 Microglial Cells. Retrieved from [Link]
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IRIS. (2022). Pro-Inflammatory and Pro-Apoptotic Effects of the Non-Protein Amino Acid L-Azetidine-2-Carboxylic Acid in BV2 Microglial Cells. Retrieved from [Link]
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Independent Verification of the Synthesis of trans-Azetidine-2,4-dicarboxylic Acid: A Comparative Guide to Rigidified Glutamate Analogs
As drug development increasingly targets specific subtypes of central nervous system (CNS) receptors, the demand for conformationally restricted neurotransmitter analogs has surged. L-Glutamate, the primary excitatory neurotransmitter, is highly flexible and binds indiscriminately to both ionotropic (NMDA, AMPA, Kainate) and metabotropic glutamate receptors (mGluRs).
To isolate specific signaling pathways, researchers rely on rigidified analogs like trans-Azetidine-2,4-dicarboxylic acid (t-ADA) . By locking the carbon backbone into a strained four-membered azetidine ring, t-ADA forces the amino and carboxylate groups into a specific spatial arrangement, demonstrating potent and selective agonism at mGluR5 and NMDA receptors[1].
This guide provides an independent verification of the synthesis of t-ADA, details the mechanistic causality behind the protocol, and objectively compares its performance and yield against alternative glutamate analogs.
Mechanistic Rationale & Target Profile
The utility of t-ADA lies in its stereochemistry. The trans configuration mimics the extended, anti-periplanar conformation of L-glutamate that is preferentially recognized by the binding pockets of mGluR5 and the NMDA receptor[1][2]. Conversely, the cis isomer forces a folded conformation that drastically reduces receptor affinity[3].
When comparing t-ADA to other popular analogs like trans-ACPD (1-aminocyclopentane-trans-1,3-dicarboxylic acid), t-ADA offers a tighter spatial restriction due to the four-membered ring (compared to ACPD's five-membered ring), leading to distinct pharmacological profiles.
Comparative Performance Data
The following table summarizes the receptor affinity and synthetic efficiency of t-ADA compared to standard alternatives:
| Compound | Primary Receptor Target | Pharmacological Action | Relative Affinity / Potency | Typical Overall Synthetic Yield |
| L-Glutamate | Pan-Glutamate | Endogenous Agonist | High (Baseline) | N/A (Commercially sourced) |
| trans-ADA | mGluR5 / NMDA | Selective Agonist | High (Specific to mGluR5) | 15 – 22% |
| cis-ADA | NMDA | Weak Agonist | Low | 10 – 15% |
| trans-ACPD | Pan-mGluR | Broad Agonist | Moderate | ~25% |
Independent Verification of Synthesis Pathways
The synthesis of azetidine-2,4-dicarboxylic acid requires overcoming the inherent ring strain of the four-membered heterocycle. The most robust, self-validating system for this synthesis relies on the double nucleophilic displacement of a 2,4-dihalogenated glutaric acid derivative by a primary amine[3].
Step-by-Step Experimental Methodology
This protocol is optimized for scalability and stereochemical resolution, utilizing benzylamine as both the ring-forming nucleophile and a transient protecting group[3].
Step 1: Bromination of Glutaric Anhydride
-
Procedure: React glutaric anhydride with bromine (Br₂) in the presence of a catalytic amount of red phosphorus to yield 2,4-dibromoglutaric acid.
-
Causality: Establishing leaving groups (bromines) at the α and α′ positions of the dicarboxylic acid is critical. The anhydride ensures that enolization occurs readily, facilitating efficient α -bromination.
Step 2: Cyclization via N-Benzylamine
-
Procedure: The 2,4-dibromoglutaric acid is reacted with an excess of benzylamine in a basic aqueous/organic biphasic system.
-
Causality: Benzylamine serves a dual purpose. The primary amine acts as the nitrogen source, executing a sequential double SN2 displacement to close the azetidine ring. The bulky benzyl group prevents over-alkylation (quaternization) of the nitrogen and serves as a robust protecting group during subsequent purification steps.
Step 3: Esterification and Diastereomer Separation
-
Procedure: The crude N-benzyl-azetidine-2,4-dicarboxylic acid (a mixture of cis and trans isomers) is esterified using methanol and an acid catalyst to form the dimethyl ester. The mixture is then subjected to silica gel column chromatography.
-
Causality: The free dicarboxylic acids are highly polar and difficult to separate. Converting them to dimethyl esters significantly reduces polarity, allowing for crisp, baseline resolution of the trans (target) and cis (byproduct) diastereomers via standard chromatography. Self-validation: The trans isomer typically elutes faster than the cis isomer; this can be confirmed via ¹H NMR, where the coupling constants of the ring protons distinctly differentiate the isomers[3].
Step 4: Deprotection (Hydrogenolysis)
-
Procedure: Dissolve the purified trans-N-benzylazetidine-2,4-dicarboxylic acid dimethyl ester in methanol. Add 10% Palladium on Carbon (Pd/C) and stir under a hydrogen atmosphere (1 atm) at room temperature. Follow with basic hydrolysis to remove the methyl esters.
-
Causality: Palladium-catalyzed hydrogenolysis selectively cleaves the N-benzyl bond without triggering ring-opening of the highly strained azetidine system. This step yields the free trans-Azetidine-2,4-dicarboxylic acid in virtually quantitative yield[3].
Visualizing the Synthetic Workflow
The rational design of this synthesis ensures that the highly strained azetidine ring is formed early, protected, and carefully resolved before final deprotection.
Fig 1: Step-by-step synthetic workflow for trans-Azetidine-2,4-dicarboxylic acid.
Conclusion & Recommendations
For researchers investigating mGluR5 or NMDA receptor pathways, trans-Azetidine-2,4-dicarboxylic acid remains a superior pharmacological tool compared to endogenous L-glutamate or broader analogs like ACPD. While the synthesis requires careful chromatographic separation of diastereomers, the N-benzyl cyclization route provides a highly reproducible, self-validating method to obtain the stereochemically pure trans isomer.
When executing this protocol, it is highly recommended to perform the esterification step prior to separation, as the polarity of the free dicarboxylic acids makes direct crystallization or chromatography inefficient and prone to co-elution.
References
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Synthesis and metabotropic receptor activity of the novel rigidified glutamate analogs (+)- and (-)-trans-azetidine-2,4-dicarboxylic acid and their N-methyl derivatives. Journal of Medicinal Chemistry. URL:[Link]
-
Synthesis of optically active azetidine-2,4-dicarboxylic acid and related chiral auxiliaries for asymmetric synthesis. Journal of the Chemical Society, Perkin Transactions 1. URL:[Link]
- EP0299513A1 - Azetidine derivatives, compositions and their use. Google Patents.
-
Antisense Ablation of Type I Metabotropic Glutamate Receptor mGluR1 Inhibits Spinal Nociceptive Transmission. Journal of Neuroscience. URL:[Link]
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trans-Azetidine-2,4-dicarboxylic acid proper disposal procedures
Operational Guide: Safe Handling and Disposal of trans-Azetidine-2,4-dicarboxylic Acid
As a conformationally restricted glutamate analog, trans-Azetidine-2,4-dicarboxylic acid is a critical reagent in neuropharmacological research, functioning primarily as a metabotropic glutamate receptor (mGluR) agonist[1]. While highly valuable for characterizing excitatory amino acid receptor systems, its chemical structure—a cyclic secondary amine coupled with two carboxylic acid moieties—presents specific occupational hazards. It is a known skin, eye, and respiratory tract irritant[2].
To ensure laboratory safety and regulatory compliance, this guide provides a comprehensive, causality-driven framework for the operational handling, segregation, and disposal of trans-Azetidine-2,4-dicarboxylic acid.
I. Hazard Assessment and Quantitative Data
Before initiating any disposal protocol, personnel must understand the physical and chemical properties that dictate the compound's behavior in waste streams. The dicarboxylic acid functional groups render aqueous solutions of this compound acidic, necessitating specific neutralization steps before final waste consolidation[3].
Table 1: Chemical Properties and Hazard Profile
| Property / Hazard | Value / Classification | Operational Implication for Disposal |
| Chemical Nature | Solid Organic Acid | Can react exothermically with strong bases; requires strict segregation from alkalis[4]. |
| GHS Classification | Skin Irrit. 2 (H315), Eye Irrit. 2 (H319), STOT SE 3 (H336) | Necessitates contact-preventative PPE (nitrile gloves, goggles) and fume hood handling[2]. |
| Solubility | Soluble in water and polar organic solvents | Aqueous waste streams will be acidic and must be pH-adjusted before collection[3]. |
| RCRA Status | Characteristic Hazardous Waste | Drain disposal is strictly prohibited; must be incinerated at a licensed facility[5]. |
II. Waste Segregation Workflow
Improper mixing of organic acids with incompatible waste streams (such as strong oxidizers or cyanides) can lead to the evolution of toxic gases or localized thermal events[4]. The following workflow dictates the logical routing of trans-Azetidine-2,4-dicarboxylic acid waste based on its physical state.
Caption: Workflow for segregating trans-Azetidine-2,4-dicarboxylic acid waste streams.
III. Step-by-Step Disposal Methodologies
The following protocols are designed as self-validating systems, ensuring that technicians can verify the safety and completeness of each step before proceeding.
Protocol A: Disposal of Solid Waste (Powders and Contaminated Consumables)
Solid waste includes residual crystalline powder, empty reagent vials, contaminated weigh boats, and spatial cleanup materials.
-
Verification of Waste State: Confirm the waste consists entirely of dry materials.
-
Causality: Mixing solid organic acids with liquid waste can trigger dissolution heat or unexpected reactions with incompatible liquid contaminants[4].
-
-
Primary Containment: Transfer the solid waste into a chemically compatible, sealable container, such as a high-density polyethylene (HDPE) wide-mouth jar.
-
Causality: HDPE provides excellent chemical resistance against weak organic acids and prevents moisture ingress, which could otherwise lead to caking or degradation.
-
-
Labeling & Manifesting: Affix a standardized hazardous waste label. Explicitly write "trans-Azetidine-2,4-dicarboxylic acid (Solid Organic Acid)" and check the GHS hazard boxes for "Irritant" and "Health Hazard"[2].
-
Causality: Accurate labeling prevents downstream mixing with strong oxidizers or alkalis by waste management personnel, mitigating fire or toxic gas release risks[4].
-
-
Secondary Containment: Store the sealed primary container in a secondary containment tray located in a well-ventilated waste accumulation area, strictly segregated from strong bases and water-reactive chemicals[6].
Protocol B: Neutralization and Disposal of Aqueous Solutions
Because trans-Azetidine-2,4-dicarboxylic acid contains two proton-donating carboxyl groups, its aqueous solutions are inherently acidic.
-
Initial pH Assessment: Using a calibrated pH meter or universal indicator paper, measure the pH of the aqueous waste.
-
Causality: Direct disposal of low-pH solutions violates Resource Conservation and Recovery Act (RCRA) corrosivity standards and can damage laboratory plumbing[5].
-
-
Controlled Neutralization: Slowly add a weak base (e.g., 1M Sodium Bicarbonate, NaHCO3 ) dropwise while stirring the solution continuously.
-
Causality: NaHCO3 neutralizes the carboxylic acid groups to form the corresponding sodium salt, evolving CO2 gas. A weak base is utilized instead of a strong base (like NaOH ) to prevent highly exothermic runaway reactions and localized boiling[3].
-
-
System Validation: Continue the dropwise addition until the effervescence ceases and the solution stabilizes at a pH between 6.0 and 8.0.
-
Causality: This self-validating step ensures the solution is completely neutralized and is no longer classified as a characteristic corrosive waste.
-
-
Final Collection: Pour the neutralized solution into the designated "Aqueous Hazardous Waste" carboy.
-
Critical Rule: Do NOT pour the neutralized solution down the drain. The organic azetidine derivative remains an active pharmaceutical intermediate and environmental contaminant requiring professional incineration[6].
-
Protocol C: Spill Response and Decontamination
In the event of an accidental release of the solid powder on the benchtop or floor.
-
Isolation and PPE: Immediately isolate the spill area. Ensure the fume hood sash is lowered, or if outside a hood, don a NIOSH-approved N95/P100 respirator alongside standard PPE.
-
Causality: The fine powder is a known respiratory tract irritant (STOT SE 3, H336) and can cause mucosal damage if inhaled[2].
-
-
Dust Suppression: Gently cover the spilled powder with slightly dampened absorbent pads.
-
Causality: Dampening the material prevents the aerosolization of the fine white powder during the mechanical sweeping process[7].
-
-
Mechanical Collection: Sweep the dampened material using a non-sparking plastic scoop and place it into a solid hazardous waste bag[7].
-
Chemical Decontamination: Wash the affected surface with a mild alkaline laboratory detergent solution, followed by a thorough deionized water rinse.
-
Causality: The alkaline detergent neutralizes any microscopic residual acid traces, ensuring complete surface decontamination and preventing secondary exposure to subsequent users.
-
IV. Regulatory Compliance and Final Destruction
Under EPA and RCRA guidelines, trans-Azetidine-2,4-dicarboxylic acid is not specifically listed as a P- or U-listed waste. However, it falls under general characteristic hazardous waste due to its biological activity and irritant properties[5].
Laboratory personnel must coordinate with their institution's Environmental Health and Safety (EHS) department to arrange for "lab packing." The consolidated waste containers will be transported by a licensed chemical waste disposal contractor and subjected to high-temperature incineration with flue gas scrubbing[5]. This ensures the complete thermal destruction of the azetidine ring and prevents the contamination of local watersheds.
V. References
-
NextSDS. "(2S,4S)-(-)-AZETIDINE-TRANS-2,4-DICARBOXYLIC ACID". NextSDS Substance Database. Available at:[Link]
-
EMPHNET. "STANDARD OPERATING PROCEDURES (SOPs) - Chemical waste segregation". EMPHNET. Available at: [Link]
-
EPA. "Disposal Handbook Guide To Managing Classification And Disposal Of Hazardous Waste At Superfund Sites". U.S. Environmental Protection Agency. Available at: [Link]
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- 7. 2-Bromo-6-chlorobenzoic Acid | High Purity | RUO [benchchem.com]
Personal protective equipment for handling trans-Azetidine-2,4-dicarboxylic acid
As a Senior Application Scientist, I frequently consult with neuropharmacology laboratories integrating conformationally restricted glutamate analogues into their experimental workflows. trans-Azetidine-2,4-dicarboxylic acid (trans-Aze) is a potent, selective agonist for metabotropic glutamate receptors (mGluRs) and N-methyl-D-aspartate (NMDA) receptors . While its rigid azetidine ring is invaluable for locking the molecule into a bioactive conformation to study synaptic plasticity and excitotoxicity , this same structural profile dictates strict handling requirements.
This guide provides a self-validating system of operational, personal protective equipment (PPE), and disposal protocols designed to protect personnel from its irritant properties while preserving the integrity of your assays.
Hazard Profile & Mechanistic Causality
Before defining the PPE, we must understand the chemical's behavior. trans-Aze is highly hydrophilic (XLogP3: -3.1) and features two carboxylic acid moieties . Upon contact with mucosal membranes or perspiration on the skin, these moieties readily donate protons, causing a localized drop in pH that triggers acute irritation. Furthermore, as a fine, lyophilized powder, it is highly susceptible to aerosolization via static electricity during weighing, posing a significant inhalation risk.
Table 1: Quantitative Hazard & Physicochemical Summary
| Property / Hazard | Value / Classification | Mechanistic Rationale |
| Molecular Weight | 145.11 g/mol | Low molecular weight facilitates rapid dissolution in aqueous environments (e.g., tear ducts, sweat). |
| Topological Polar Surface Area | 86.6 Ų | Highly polar; does not easily penetrate intact lipid bilayers but rapidly dissolves in surface moisture. |
| Skin Irritation (H315) | Category 2 | Acidic functional groups cause localized protein denaturation and epidermal irritation upon contact. |
| Eye Irritation (H319) | Category 2 | Immediate pH disruption in the aqueous humor of the eye; risk of corneal micro-abrasions from powder. |
| Respiratory Irritation (H335) | Category 3 | Inhalation of micro-particulates leads to interaction with respiratory mucosa, causing coughing and inflammation. |
Personal Protective Equipment (PPE) Matrix
To mitigate these hazards, your PPE strategy must focus on barrier protection against polar, acidic particulates. Do not simply wear standard lab gear; understand why each piece is selected.
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Hand Protection (100% Nitrile Gloves):
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Causality: Because trans-Aze is highly polar, it lacks the lipophilicity required to permeate non-polar synthetic rubbers like nitrile. Latex must be avoided due to inherent micro-porosity and allergen risks. Double-gloving (minimum 0.11 mm thickness) is recommended during the initial weighing phase to allow quick removal if powder adheres to the outer glove.
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Eye & Face Protection (Indirectly Vented Goggles):
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Causality: Standard safety glasses with side shields are insufficient. The primary risk is airborne dust entering the eye from below or above the lens. Tight-fitting, indirectly vented chemical safety goggles (ANSI Z87.1 compliant) prevent aerosolized powder from bypassing the seal while preventing lens fogging.
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Respiratory Protection (Fume Hood or N95/P100):
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Causality: The STOT SE 3 (H335) classification indicates respiratory tract irritation. The aerodynamic diameter of lyophilized chemical powders often falls within the respirable range (<10 µm). Handling must occur within a Class II Type A2 Biological Safety Cabinet (BSC) or chemical fume hood. If weighing outside containment is absolutely unavoidable, an N95 or P100 particulate respirator is mandatory.
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Body Protection (Knit-Cuff Lab Coat):
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Causality: A knee-length, fluid-resistant laboratory coat with knit cuffs prevents sleeves from dragging across contaminated surfaces or knocking over weigh boats—a primary vector for accidental spills.
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Operational Workflow: Step-by-Step Methodology
To ensure both safety and experimental integrity (e.g., preventing contamination of the NMDA receptor agonist), follow this validated workflow.
Step 1: Environmental Preparation Ensure the chemical fume hood has a face velocity of 80–100 feet per minute (fpm). Place an anti-static weighing mat inside the hood to neutralize static charges that cause the powder to "jump" and aerosolize.
Step 2: Weighing Protocol Use a static-dissipative spatula (e.g., PTFE-coated or grounded metal). Tare a sealed weigh boat or microcentrifuge tube. Transfer the required mass of trans-Aze slowly. Crucial: Cap the vessel before removing it from the fume hood to prevent airflow disruptions from dispersing the powder into the laboratory environment.
Step 3: Reconstitution trans-Aze is typically reconstituted in sterile, endotoxin-free water or a physiological buffer (e.g., ACSF or PBS) depending on the in vitro or in vivo application. Add the solvent directly to the capped vial via a syringe or micropipette to prevent powder displacement. Vortex gently until complete dissolution is achieved.
Caption: Operational workflow for the safe handling and reconstitution of trans-Aze.
Spill Response & Disposal Plan
A spill of trans-Aze requires immediate, methodical action to prevent respiratory exposure and surface contamination.
Step-by-Step Spill Response:
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Evacuate & Assess: If a large powder spill occurs outside a hood, evacuate the immediate 5-foot radius to allow aerosolized dust to settle.
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Powder Spills (Solid): Do NOT dry sweep. Dry sweeping re-suspends the irritant into the breathing zone. Instead, cover the spill with damp, absorbent paper towels (moistened with water or 10% ethanol) to dissolve and trap the polar compound.
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Liquid Spills (Solution): Surround the spill with an inert, non-combustible absorbent material (e.g., vermiculite or universal spill pads).
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Neutralization: Because it is a dicarboxylic acid, wiping the area with a mild alkaline solution (e.g., dilute sodium bicarbonate) followed by water ensures complete neutralization of residual acidity on the benchtop.
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Disposal: Place all contaminated materials (towels, gloves, empty vials) into a rigid, leak-proof hazardous waste container. Label as "Hazardous Waste: Acidic Organic Compound (trans-Azetidine-2,4-dicarboxylic acid)." Do not flush down the sink, as it may disrupt local aquatic ecosystems or violate municipal wastewater regulations.
Caption: Decision tree and procedural pathway for trans-Aze spill containment and disposal.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
